molecular formula C12H25N3O3 B12499459 Lysylleucine

Lysylleucine

Cat. No.: B12499459
M. Wt: 259.35 g/mol
InChI Key: ATIPDCIQTUXABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lysylleucine is a dipeptide composed of lysine and leucine, commonly represented as KL to denote its sequence. It is an incomplete breakdown product of protein digestion or protein catabolism . This cell-permeable dipeptide is of significant research interest due to its demonstrated bioactive properties, particularly in the fields of aging and stress response. Recent scientific investigations have revealed that Lysylleucine possesses notable antioxidant and antiglycation activities. In vitro studies show it can scavenge various reactive oxygen species (ROS) and suppress the formation of advanced glycation end products (AGEs) . Research using the model organism Caenorhabditis elegans has demonstrated that Lysylleucine treatment can significantly prolong mean lifespan, indicating its potential for antiaging research . The dipeptide has been identified in various food sources, such as Japanese fermented soybean, but its physiological effects when isolated are distinct and relevant for biochemical study . Researchers utilize Lysylleucine to investigate its mechanisms in modulating oxidative and glycative stress, pathways relevant to age-related physiological decline. Its properties as a short-lived metabolic intermediate also make it a useful compound for studying specific amino acid degradation pathways and proteolysis . This product is intended for research purposes only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-diaminohexanoylamino)-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O3/c1-8(2)7-10(12(17)18)15-11(16)9(14)5-3-4-6-13/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIPDCIQTUXABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Decoding the Fecal Metabolome: The Emerging Role of the Lys-Leu Dipeptide in Host-Microbiome Dynamics and Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from targeted amino acid profiling to untargeted high-resolution metabolomics has unveiled a hidden layer of bioactive molecules within the human gastrointestinal tract: dipeptides. Among these, Lysyl-Leucine (Lys-Leu) —a dipeptide composed of L-lysine and L-leucine—has emerged as a highly significant metabolite in human fecal metabolomics. Originally identified as a baseline constituent of human stool, recent multi-omics studies have repositioned Lys-Leu as a critical indicator of gut dysbiosis, altered proteolytic activity, and gastrointestinal oncogenesis. This whitepaper synthesizes the mechanistic origins of Lys-Leu, its clinical utility as a biomarker, and provides a field-proven, self-validating LC-MS/MS protocol for its precise quantification.

The Biochemical Landscape of Fecal Dipeptides

Historically, fecal metabolomics focused heavily on short-chain fatty acids (SCFAs) and primary bile acids. However, advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have highlighted the diagnostic power of intermediate protein degradation products.

Lys-Leu is officially recognized as a constituent of the human fecal metabolome, validated by its inclusion in the , where it was identified via untargeted LC-MS/MS in healthy vegetarian stool cohorts. The presence of Lys-Leu in feces is not merely a byproduct of incomplete digestion; it represents a dynamic equilibrium between host mucosal shedding, dietary protein intake, and the specific endopeptidase activity of the resident gut microbiome.

Mechanistic Pathways: Host-Microbiome Interplay

The accumulation or depletion of Lys-Leu in the colonic lumen is dictated by the microbiome's metabolic programming. Commensal bacteria and opportunistic pathogens secrete distinct proteases that cleave dietary proteins into specific dipeptide motifs.

In pathological states, this equilibrium is disrupted. For example, in pancreatic cancer, the intratumoral and gut microbiome undergoes severe dysbiosis, characterized by the enrichment of specific taxa such as Pseudomonas. Multi-omics analyses have demonstrated a direct correlation between Pseudomonas abundance and altered amino acid metabolism, specifically driving the aberrant accumulation of dipeptides like Lys-Leu[1]. These dipeptides can subsequently be absorbed via the intestinal PepT1 transporter or excreted, serving as non-invasive readouts of internal metabolic reprogramming.

G Diet Dietary Proteins Proteolysis Proteolytic Cleavage Diet->Proteolysis Substrate Microbiome Gut Microbiome (e.g., Pseudomonas) Microbiome->Proteolysis Endopeptidases LysLeu Lys-Leu Dipeptide Proteolysis->LysLeu Hydrolysis Absorption Intestinal Absorption LysLeu->Absorption PepT1 Transporter Excretion Fecal Excretion (Biomarker Pool) LysLeu->Excretion Unabsorbed Fraction Tumor Tumorigenesis Support LysLeu->Tumor Oncometabolism

Fig 1: Biosynthetic and pathophysiological pathway of fecal Lys-Leu.

Clinical Significance: Lys-Leu as an Oncological Biomarker

The diagnostic value of Lys-Leu has been robustly demonstrated across several oncological indications. By leveraging untargeted metabolomics, researchers have mapped the differential abundance of this dipeptide to specific cancer phenotypes.

Colorectal Cancer (CRC)

The fecal metabolome of CRC patients is highly distinct from healthy individuals. Studies integrating 16S rRNA sequencing with GC/LC-MS have shown that CRC patients exhibit a unique metabolic signature driven by dysbiosis. Lys-Leu has been explicitly reported as being detected in the fecal samples of patients with colorectal cancer[2], acting alongside other amino acid derivatives to differentiate CRC patients from healthy volunteers[3]. This suggests that CRC-associated microbiota actively remodel the luminal amino acid pool to support the nitrogen demands of tumorigenesis.

Pancreatic Cancer

Recent multi-omics research has identified 298 metabolites significantly altered in pancreatic cancer tissues and matched biofluids. Lys-Leu, along with Pro-Leu and Arg-Leu, was found to be significantly dysregulated, mapping to perturbed glycine, serine, and threonine metabolic pathways driven by the Pseudomonas genus[1].

Systemic Readouts: Brainstem Gliomas

Remarkably, the metabolic shifts involving Lys-Leu are not confined to the gut. In patients with highly aggressive H3K27M-mutant brainstem gliomas (BSGs), Lys-Leu was identified as one of three significantly elevated biomarkers in urine, demonstrating an Area Under the Curve (AUC) of ~75% for predicting the mutation status[2]. This highlights the dipeptide's role as a systemic tracer for oncological metabolic reprogramming.

Data Presentation: Lys-Leu Dynamics
Pathology / Biological StateSample MatrixLys-Leu Abundance TrendAssociated Microbiota / DriverClinical Utility
Colorectal Cancer (CRC) FecesElevatedDysbiotic shift (Amino acid metabolism)Non-invasive screening biomarker
Pancreatic Cancer Tissue / FecesSignificantly AlteredPseudomonas enrichmentTME metabolic reprogramming indicator
Brainstem Glioma (BSG) UrineElevatedH3K27M mutationSystemic diagnostic biomarker
Healthy Baseline FecesBaseline (Detected)Normal commensal floraReference standard (NIST RM 8048)

Standardized Analytical Protocol: LC-MS/MS Quantification of Fecal Lys-Leu

Phase 1: Sample Preparation & Extraction
  • Lyophilization : Aliquot 100 mg of wet fecal material and lyophilize (freeze-dry) for 24 hours.

    • Causality: Fecal water content varies drastically (60-85%). Lyophilization ensures all downstream normalization is based on dry weight, eliminating moisture-induced statistical artifacts.

  • Homogenization : Add 500 µL of LC-MS grade ddH₂O at 4°C to the lyophilized pellet. Vortex vigorously for 1 minute.

  • Protein Precipitation : Add 1.0 mL of cold methanol (-20°C) containing 30 µL of 2-chloro-L-phenylalanine (0.2 mg/mL) as an internal standard.

    • Causality: Cold methanol instantly denatures endogenous proteases, halting the artificial ex vivo generation or degradation of Lys-Leu. The synthetic internal standard corrects for extraction recovery losses.

  • Extraction & Clarification : Sonicate the mixture in an ice-water bath for 10 minutes. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm at 4°C for 30 minutes. Transfer the supernatant to an autosampler vial.

Phase 2: LC-MS/MS Acquisition Parameters
  • Chromatography : Inject 2 µL onto a UPLC BEH Amide column (1.7 µm, 2.1 × 100 mm).

    • Causality: Dipeptides are highly polar. Standard C18 reversed-phase columns result in poor retention and peak shape for Lys-Leu. The Amide (HILIC) stationary phase ensures superior chromatographic resolution.

  • Mass Spectrometry : Utilize a Triple Quadrupole (QqQ) or Q-TOF MS in positive Electrospray Ionization (ESI+) mode.

  • MRM Transitions : For targeted quantification of Lys-Leu, set Q1 to m/z 260.3 (protonated precursor [M+H]⁺) and Q3 to m/z 242.9 (product ion), applying a collision energy of 18 eV[2].

Phase 3: Self-Validating Quality Control (QC)
  • System Suitability : Pool 10 µL from every extracted sample to create a composite QC sample. Inject this QC sample at the beginning of the run to condition the column, and subsequently after every 10 experimental samples.

  • Validation Metric : The analytical run is only validated if the Coefficient of Variation (CV) for the Lys-Leu peak area in the QC injections remains < 15% . This guarantees that instrument drift or matrix fouling has not compromised the data.

Workflow Sample Fecal Sample Lyophilization Extraction Methanol Extraction + Internal Stds Sample->Extraction Centrifugation Centrifugation (14000 rpm) Extraction->Centrifugation LCMS LC-MS/MS Analysis (MRM Mode) Centrifugation->LCMS Data Multivariate Data Analysis LCMS->Data

Fig 2: Standardized LC-MS/MS workflow for Lys-Leu quantification.

Conclusion & Future Perspectives

The identification of Lys-Leu in the human fecal metabolome represents a critical leap from observing broad metabolic classes to tracking specific, sequence-defined signaling molecules. Its elevation in colorectal cancer, correlation with pancreatic cancer dysbiosis, and systemic presence in brainstem gliomas position Lys-Leu as a high-value target for non-invasive diagnostic panels. Future drug development efforts should investigate whether Lys-Leu acts merely as a passive biomarker of altered proteolysis, or if it actively modulates host immunity and tumor microenvironments via intestinal peptide receptors.

References

  • National Institute of Standards and Technology (NIST). (2025). Reference Material 8048 Human Fecal Material. Certificate of Analysis. URL:[Link]

  • Shi, Z., et al. (2025). Identification of urinary metabolic biomarkers for histone 3 lysine27-to-methionine mutation diagnosis in brainstem gliomas. Neuro-Oncology. PubMed Central (PMC). URL:[Link]

  • Gao, Y., et al. (2025). Microbiome-metabolome interplay in pancreatic cancer progression: insights from multi-omics analysis. ResearchGate. URL:[Link]

  • Chen, F., et al. (2019). Integrated microbiome and metabolome analysis reveals a novel interplay between commensal bacteria and metabolites in colorectal cancer. Theranostics, 9(14), 4101-4114. URL:[Link]

Sources

Technical Guide: Lysylleucine Maillard Reaction Products (MRPs) – Antioxidant Mechanisms and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the antioxidant properties inherent to Maillard Reaction Products (MRPs) derived from the dipeptide Lysyl-Leucine (Lys-Leu) . Unlike free amino acids, Lys-Leu peptides exhibit unique reaction kinetics with reducing sugars, resulting in amphiphilic conjugates with superior radical scavenging capabilities. This document details the chemical basis of these properties, provides a validated synthesis protocol, and outlines the analytical frameworks required for their characterization in drug development and functional food applications.

Chemical Basis: The Lys-Leu Advantage

The Maillard reaction is a non-enzymatic browning process involving the condensation of a carbonyl group (from a reducing sugar) with a nucleophilic amino group.[1][2][3][4][5][6] The dipeptide Lys-Leu presents a distinct structural advantage over free lysine or other dipeptides (e.g., Leu-Lys) due to its specific electronic and steric configuration.

Structural Reactivity

Lys-Leu contains two primary nucleophilic sites available for glycation:

  • The N-terminal

    
    -amino group:  Highly reactive due to lower pKa compared to the 
    
    
    
    -amino group.
  • The Lysine

    
    -amino group:  Provides a secondary site for cross-linking.
    

Research indicates that Lys-Leu generates MRPs with significantly higher antioxidant activity than its reverse sequence, Leu-Lys . This is attributed to the spatial arrangement where the hydrophobic Leucine residue, positioned at the C-terminus, enhances the lipid solubility of the resulting MRPs, allowing them to function effectively in both aqueous and lipid-phase radical systems (amphiphilicity).

Mechanistic Pathway

The reaction proceeds through the formation of a Schiff base, which undergoes Amadori rearrangement to form relatively stable ketoamines (Amadori products).[7] In Lys-Leu systems, these intermediates degrade into reductones and melanoidins—high molecular weight polymers that act as electron donors.

Diagram 1: Lys-Leu Maillard Reaction Pathway

The following diagram illustrates the transformation of Lys-Leu and Glucose into bioactive antioxidant species.

MaillardPathway Reactants Lys-Leu Dipeptide + Glucose SchiffBase Schiff Base (Unstable Imine) Reactants->SchiffBase Condensation (-H2O) Amadori Amadori Product (Ketoamine) SchiffBase->Amadori Rearrangement Intermediates Dicarbonyls & Reductones Amadori->Intermediates Enolization & Dehydration Intermediates->SchiffBase Strecker Degradation Melanoidins Melanoidins (Brown Polymers) Intermediates->Melanoidins Polymerization

Caption: Kinetic pathway of Lys-Leu glycation. The formation of Reductones and Melanoidins is the critical phase for antioxidant capacity development.

Antioxidant Mechanisms[2][3][5][9][10][11][12]

The antioxidant capacity of Lys-Leu MRPs is multimodal, operating through three distinct mechanisms:

Hydrogen Atom Transfer (HAT)

Melanoidins formed from Lys-Leu possess enaminol and hydroxyl groups. These moieties can donate hydrogen atoms to stabilize peroxyl radicals (


), effectively breaking the chain reaction of lipid peroxidation.
Single Electron Transfer (SET)

The conjugated double-bond systems within the advanced MRPs allow for electron delocalization. Lys-Leu MRPs act as potent electron donors to reduce oxidants (e.g., reducing


 to 

), which is critical in preventing metal-catalyzed oxidation.
Metal Chelation

The nitrogen atoms in the peptide backbone and the oxygen atoms derived from the sugar moiety form coordinate bonds with transition metals. This effectively "cages" pro-oxidant metals like Copper and Iron, rendering them inert.

Experimental Protocol: Synthesis & Isolation

Objective: To synthesize and isolate high-activity Lys-Leu MRPs using a Glucose-Peptide model system. Safety Note: Perform all heating steps in a fume hood due to the generation of volatile compounds.

Materials
  • Peptide: Lysyl-Leucine (Lys-Leu), purity >95%.

  • Sugar: D-Glucose (anhydrous).

  • Buffer: 0.1 M Phosphate buffer (pH 10.0 is optimal for maximizing reaction rate, though pH 7.4 mimics physiological conditions).

  • Solvent: Ultrapure water (Milli-Q).

Synthesis Workflow
  • Preparation: Dissolve Lys-Leu and Glucose in a 1:1 molar ratio (e.g., 20 mM each) in phosphate buffer.

  • Thermal Treatment: Transfer the solution to a screw-capped Pyrex tube. Heat at 100°C – 120°C for 2 to 4 hours in an oil bath.

    • Note: Research suggests peak antioxidant activity for Lys-Leu MRPs occurs at approximately 2 hours of heating.[2][3][5]

  • Quenching: Immediately cool the reaction vessel in an ice bath to 4°C to halt the reaction.

  • Purification (Ultrafiltration):

    • Centrifuge the crude mixture at 10,000

      
       g for 15 minutes to remove large precipitates.
      
    • Pass the supernatant through a 3 kDa Molecular Weight Cut-Off (MWCO) membrane.

    • Rationale: The <3 kDa fraction typically contains the most active low-molecular-weight antioxidants, while the retentate contains larger, less soluble melanoidins.

Experimental Workflow Diagram

Workflow Start Raw Materials (Lys-Leu + Glucose) Mix Solubilization (0.1M Phosphate Buffer, pH 10) Start->Mix Heat Thermal Reaction (120°C, 120 min) Mix->Heat Cool Ice Bath Quench (4°C) Heat->Cool Filter Ultrafiltration (<3 kDa Cut-off) Cool->Filter Assay Activity Assays (DPPH, ABTS, ORAC) Filter->Assay

Caption: Step-by-step workflow for the isolation of bioactive Lys-Leu Maillard reaction fractions.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized MRPs must be characterized before efficacy testing.

ParameterMethodExpected Observation for Lys-Leu MRPs
Browning Intensity UV-Vis Absorbance (420 nm)Linear increase with heating time; indicates melanoidin formation.
Intermediate Formation UV Absorbance (294 nm)Peak at 294 nm indicates uncolored intermediate compounds (UPs).
Fluorescence Excitation 340-370 nm / Emission 420-450 nmIndicates formation of fluorescent cross-links (e.g., pentosidine-like structures).
Molecular Weight HPLC-SEC (Size Exclusion)Shift from discrete peptide peaks to broad polymeric distributions.

Activity Assay Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of the MRPs to donate hydrogen atoms.

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in 95% ethanol.

  • Procedure: Mix 100

    
    L of Lys-Leu MRP sample with 100 
    
    
    
    L of DPPH solution in a 96-well plate.
  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    Control is water/buffer + DPPH.
    
ABTS Cation Radical Assay

Suitable for both hydrophilic and lipophilic systems, ideal for the amphiphilic Lys-Leu MRPs.

  • Generation: React 7 mM ABTS with 2.45 mM potassium persulfate. Store in dark for 12-16 hours.

  • Dilution: Dilute with ethanol until absorbance at 734 nm is

    
    .
    
  • Procedure: Mix 10

    
    L sample with 190 
    
    
    
    L diluted ABTS.
  • Measurement: Read absorbance at 734 nm after 6 minutes.

References

  • Yokoyama, T., et al. (2026). The Antioxidant and Antiaging Properties of Maillard Reaction Products Derived From Dipeptide Lys–Leu in Caenorhabditis elegans. Food Science & Nutrition.

  • Zhuang, Y., & Sun, L. (2011). Antioxidant activity of Maillard reaction products from lysine-glucose model system as related to optical property and copper (II). African Journal of Biotechnology.

  • Su, G., et al. (2011). Characterization of antioxidant activity and volatile compounds of Maillard reaction products derived from different peptide fractions. Food Research International.

  • Hodge, J. E. (1953). Dehydrated Foods, Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry.

Sources

Methodological & Application

Protocol for solid-phase synthesis of Lys-Leu dipeptide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Solid-Phase Synthesis of Lys-Leu Dipeptide

Abstract

This guide details the synthesis of the dipeptide Lysyl-Leucine (H-Lys-Leu-OH) using 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). While dipeptides appear structurally simple, their synthesis requires rigorous attention to protecting group orthogonality and resin selection to prevent racemization and ensure high purity. This protocol utilizes Fmoc-Leu-Wang resin to yield the C-terminal free acid and employs Fmoc-Lys(Boc)-OH to ensure complete side-chain deprotection during the final acid cleavage.

Introduction & Strategic Analysis

The synthesis of H-Lys-Leu-OH serves as a fundamental model for understanding orthogonal protection in SPPS. The critical challenge lies in the Lysine side chain . We utilize the tert-butyloxycarbonyl (Boc) group for the


-amine of Lysine. This creates an orthogonal system where the N-

-Fmoc group is removed by base (piperidine), while the side-chain Boc group remains stable until the final global cleavage with acid (TFA).[1][2][3]

Why Wang Resin? To obtain the free carboxylic acid (C-terminal -OH), Wang resin is the industry standard. It utilizes a p-alkoxybenzyl alcohol linker that is acid-labile. We recommend using pre-loaded Fmoc-Leu-Wang resin . Manual loading of the first amino acid onto unfunctionalized Wang resin often requires symmetric anhydride activation, which carries a higher risk of racemization and lower loading efficiency compared to industrial pre-loaded supports.

Materials & Reagents

ComponentSpecificationPurpose
Resin Fmoc-Leu-Wang Resin (0.4–0.8 mmol/g)Solid support delivering C-terminal acid.
Amino Acid Fmoc-Lys(Boc)-OHProtected N-terminal residue.[4]
Coupling Reagent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Activates carboxyl group for amide bond formation.
Base DIEA (N,N-Diisopropylethylamine)Tertiary amine base to initiate activation.
Deprotection 20% Piperidine in DMF (v/v)Removes Fmoc group via

-elimination.
Cleavage Cocktail TFA / TIS / H

O (95:2.5:2.[3][5][6][7][8]5)
Cleaves peptide from resin and removes Boc group.
Solvents DMF (Peptide Synthesis Grade), DCM, Diethyl EtherWashing and precipitation.[7]

Experimental Workflow (Visualized)

The following diagram illustrates the cyclic nature of the synthesis and the specific chemical transitions.

G Start Start: Fmoc-Leu-Wang Resin Swelling 1. Resin Swelling (DMF, 30 min) Start->Swelling Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotect1 Wash1 Wash (DMF x3, DCM x3) Deprotect1->Wash1 Coupling 3. Coupling (Fmoc-Lys(Boc)-OH + HBTU + DIEA) Wash1->Coupling Free amine exposed Wash2 Wash (DMF x3, DCM x3) Coupling->Wash2 Deprotect2 4. Final Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Cleavage 5. Global Cleavage (95% TFA / 2.5% TIS / 2.5% H2O) Deprotect2->Cleavage Resin-Leu-Lys(Boc)-H Product Final Product: H-Lys-Leu-OH Cleavage->Product Acidolysis

Caption: Step-wise SPPS cycle for Lys-Leu synthesis highlighting orthogonal deprotection steps.

Detailed Protocol

Step 1: Resin Preparation & Swelling[6][9][10][11][12]
  • Weigh 200 mg of Fmoc-Leu-Wang resin into a fritted polypropylene reaction vessel.

  • Add 5 mL DMF and swell for 30 minutes at room temperature.

    • Expert Insight: Adequate swelling is non-negotiable. It allows the polymer matrix (polystyrene) to expand, exposing the reactive sites. Inadequate swelling leads to "deletion sequences" where the amino acid fails to couple.

Step 2: Fmoc Deprotection (Leu)[6]
  • Drain DMF.[3][6] Add 5 mL of 20% Piperidine/DMF .

  • Agitate for 5 minutes . Drain.

  • Add fresh 20% Piperidine/DMF and agitate for 15 minutes .

  • Drain and wash the resin thoroughly:[3][6][9]

    • DMF (3 x 1 min)

    • DCM (3 x 1 min)

    • DMF (3 x 1 min)

    • QC Check: Perform a Kaiser Test .[8][9] The beads should turn blue , indicating free primary amines are present [1].

Step 3: Coupling of Lysine
  • Prepare Activation Solution:

    • Calculate 3 equivalents (eq) relative to resin loading.

    • Mix Fmoc-Lys(Boc)-OH (3 eq) and HBTU (2.9 eq) in minimal DMF.

    • Add DIEA (6 eq) . The solution should turn yellow.

    • Note: Activate for only 1-2 minutes before adding to resin to prevent formation of guanidinium by-products.

  • Add the activated solution to the resin.[6][10]

  • Agitate for 45–60 minutes at room temperature.

  • Drain and wash (DMF x3, DCM x3, DMF x3).[6][11]

  • QC Check: Perform a Kaiser Test .[8][9] The beads should remain yellow/colorless , indicating complete coupling (no free amines left).

Step 4: Final Fmoc Removal
  • Repeat the deprotection protocol (Step 2) to remove the N-terminal Fmoc group from the Lysine.

  • Wash thoroughly with DMF, then DCM, then Methanol .

  • Dry the resin under vacuum for at least 2 hours.

    • Critical: The resin must be bone-dry before adding TFA. Residual DCM is acceptable, but residual DMF can form formyl-adducts during cleavage.

Step 5: Global Cleavage & Side-Chain Deprotection
  • Prepare Cleavage Cocktail : 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H

    
    O.
    
    • Mechanism:[2][6][10] TFA cleaves the ester linkage to the resin and removes the acid-labile Boc group from the Lysine side chain. TIS acts as a carbocation scavenger to prevent re-attachment of the Boc cation to the peptide (specifically to the Trp or Tyr residues if they were present, but here it protects the reactive amines) [2].

  • Add 5 mL cocktail to the dried resin.

  • Agitate for 2 hours at room temperature.

Step 6: Isolation (Ether Precipitation)
  • Filter the resin and collect the filtrate (TFA solution) into a 50 mL centrifuge tube.

  • Evaporate TFA under a nitrogen stream until the volume is reduced to ~1 mL.

  • Add 30 mL cold diethyl ether (-20°C). The peptide will precipitate as a white solid.[3]

  • Centrifuge (3000 rpm, 5 min) and decant the ether.

  • Repeat the ether wash 2 more times to remove scavengers.

  • Dissolve the pellet in H

    
    O/Acetonitrile and lyophilize.
    

Analytical Data & Quality Control

ParameterSpecificationMethod
Theoretical Mass 273.3 g/mol (Monoisotopic)Calculated
Expected Ion [M+H]

= 274.3 m/z
ESI-MS
Purity Goal >95%RP-HPLC (C18 column, 220 nm)
Appearance White fluffy powderVisual Inspection

Troubleshooting Guide:

ObservationProbable CauseCorrective Action
Low Yield Incomplete CleavageExtend TFA cleavage time to 3 hours; ensure resin was dry.
Kaiser Test (+) after Coupling Incomplete CouplingPerform a "Double Coupling" (repeat Step 3 with fresh reagents).
Extra Mass (+56 Da) t-Butyl adductInufficient scavengers (TIS) during cleavage. Use fresh TIS.

References

  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry. 9[9]

  • BenchChem. (2025).[3][6][12] A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis. Application Note. 3

  • Sigma-Aldrich. (2023). Fmoc Resin Cleavage and Deprotection Protocols. Technical Bulletin. 7[1][4][13][9]

Sources

Application Note: High-Resolution LC-MS/MS Quantification of Lysylleucine (Lys-Leu) in Biological Fluids

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Scientific Context[1][2][3]

The Analytical Challenge: Small Peptide, Big Problem

Lysylleucine (Lys-Leu) is a bioactive dipeptide of significant interest in metabolic research, particularly regarding angiotensin-converting enzyme (ACE) inhibition and proteolytic pathways. However, its quantification in biological fluids (plasma, serum, CSF) presents a "perfect storm" of bioanalytical challenges:

  • Extreme Polarity: As a zwitterionic dipeptide, Lys-Leu retains poorly on standard C18 Reversed-Phase (RP) columns, often eluting in the void volume where ion suppression is highest.

  • Isobaric Interference: The sample matrix contains the exact reverse sequence, Leucyllysine (Leu-Lys), and constitutional isomers like Isoleucyllysine (Ile-Lys). These compounds share the same molecular weight (

    
    ) and precursor ion (
    
    
    
    ), making mass separation impossible.
  • Matrix Instability: Dipeptides are rapid substrates for plasma peptidases (DPP-IV, aminopeptidases), requiring immediate stabilization during sample collection.

The Solution: HILIC-MS/MS with Sequence-Specific Fragmentation

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry. Unlike ion-pairing methods that contaminate MS sources, HILIC provides native retention of polar analytes and orthogonal selectivity to separate sequence isomers. We achieve specificity not just by retention time, but by targeting sequence-diagnostic y-ions generated during collision-induced dissociation (CID).

Part 2: Method Development Strategy (Expert Logic)

Chromatographic Selection: Why HILIC?

Standard C18 columns require ion-pairing reagents (e.g., HFBA) to retain Lys-Leu, which suppress ionization and require long equilibration times.

  • Choice: Amide-based HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80).

  • Mechanism: The amide stationary phase forms a water-rich layer. Lys-Leu partitions into this layer via hydrogen bonding and electrostatic interactions.

  • Benefit: Isomers are separated based on their effective pKa and hydrodynamic volume. Lys-Leu (N-term basic) and Leu-Lys (C-term basic) interact differently with the stationary phase.

Mass Spectrometry Logic: The "y-ion" Rule

To distinguish Lys-Leu from Leu-Lys, we exploit peptide fragmentation rules.

  • Precursor:

    
     (Common to both).
    
  • Fragmentation:

    • Lys-Leu: Cleavage at the peptide bond yields a y1 ion of Leucine (

      
      ).
      
    • Leu-Lys: Cleavage yields a y1 ion of Lysine (

      
      ).
      
  • Result: By monitoring

    
    , we specifically target Lys-Leu. We monitor 
    
    
    
    to confirm separation from Leu-Lys.

Part 3: Detailed Protocol

A. Reagents & Materials[1][4][5][6]
  • Standards: Lys-Leu (Sigma-Aldrich), Leu-Lys (Bachem), Internal Standard (Lys-Leu-

    
     or generic Val-Tyr-
    
    
    
    ).
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

  • Stabilizer: 10% Trichloroacetic Acid (TCA) or Protease Inhibitor Cocktail (e.g., Roche cOmplete™).

B. Sample Preparation (Protein Precipitation)

Rationale: HILIC requires high-organic injection solvents. Aqueous extracts cause peak distortion.

  • Collection: Collect blood into pre-chilled tubes containing EDTA and protease inhibitor. Centrifuge immediately (

    
    , 10 min, 4°C).
    
  • Precipitation: Transfer

    
     plasma to a clean tube.
    
  • IS Addition: Add

    
     Internal Standard working solution (
    
    
    
    ).
  • Extraction: Add

    
     cold Acetonitrile:Water (95:5)  containing 0.1% Formic Acid.
    
    • Note: High organic content precipitates proteins AND matches HILIC initial conditions.

  • Vortex/Spin: Vortex 30s; Centrifuge

    
     for 10 min at 4°C.
    
  • Transfer: Transfer

    
     supernatant to an autosampler vial. Do not evaporate/reconstitute  (risk of hydrolysis).
    
C. LC-MS/MS Conditions[5][7][8]

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Waters XBridge BEH Amide (

    
    ).
    
  • Temperature: 35°C.

  • Flow Rate:

    
    .
    
  • Injection Vol:

    
     (Keep low to prevent solvent effects).
    

Mobile Phases:

  • A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[1]

  • B: Acetonitrile (0.1% Formic Acid).

Gradient Table:

Time (min) %B (Organic) Event
0.00 90% Initial Hold (Loading)
1.00 90% End Loading
6.00 60% Linear Gradient (Elution)
6.10 40% Column Wash
8.00 40% End Wash
8.10 90% Re-equilibration

| 11.00 | 90% | End Run |

Mass Spectrometry (Source Parameters - ESI Positive):

  • Capillary Voltage: 3.5 kV

  • Gas Temp: 300°C

  • Nebulizer: 45 psi

  • Sheath Gas: 350°C, 11 L/min

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Ion Type
Lys-Leu (Quant) 260.2 132.1 15 y1 (Leu)
Lys-Leu (Qual)260.284.125Immonium (Lys)
Leu-Lys (Interference) 260.2 147.1 15 y1 (Lys)
Internal Standard266.2138.115y1 (Labeled)

Part 4: Workflow Visualization

LysLeu_Workflow cluster_LCMS HILIC-MS/MS Analysis Sample Biological Sample (Plasma/Serum) Stabilization Immediate Stabilization (Protease Inhibitor/Ice) Sample->Stabilization PPT Protein Precipitation (Add 4 Vol. ACN + 0.1% FA) Stabilization->PPT Centrifuge Centrifugation 12,000 x g, 10 min PPT->Centrifuge Supernatant Supernatant Collection (High Organic Matrix) Centrifuge->Supernatant LC HILIC Separation (Amide Column, pH 3.0) Supernatant->LC Inject 2 uL MS MS/MS Detection (MRM Mode) LC->MS Differentiation Isomer Differentiation Lys-Leu (y1=132) vs Leu-Lys (y1=147) MS->Differentiation Data Quantification (Peak Area Ratio vs IS) Differentiation->Data

Caption: Step-by-step workflow for Lysylleucine quantification, highlighting the critical stabilization and isomer differentiation steps.

Part 5: Validation & Troubleshooting

Validation Parameters (FDA Bioanalytical Guidelines)
  • Linearity:

    
     (
    
    
    
    ).
  • Accuracy/Precision: Intra/Inter-day CV < 15%.

  • Matrix Effect: HILIC often shows signal enhancement. Use matrix-matched calibration curves or stable-isotope labeled IS to compensate.

  • Stability:

    • Benchtop: Unstable (degrades < 2 hours without inhibitors).

    • Autosampler: Stable for 24 hours at 4°C in 90% ACN.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure buffer pH is 3.0; increase Ammonium Formate to 20mM.
Split Peaks Injection solvent too aqueous.Ensure sample diluent matches initial mobile phase (90% ACN).
High Background Accumulation of matrix on column.Run a "sawtooth" wash gradient (90% -> 20% B) every 10 samples.
Isomer Co-elution Gradient too steep.Flatten the gradient slope between 4-7 minutes.

References

  • Separation of Polar Metabolites (HILIC)

    • Title: Hydrophilic Interaction Chromatography (HILIC)
    • Source: Waters Corporation Applic
    • URL:[Link][1]

  • Peptide Fragmentation Rules

    • Title: Fragmentation of protonated peptides: Surface-induced dissociation in conjunction with a quantum mechanical approach.
    • Source: Journal of the American Society for Mass Spectrometry (via NIH).
    • URL:[Link] (General principle citation for y/b ion formation).

  • ACE Inhibitory Peptides (Lys-Leu Context)

    • Title: Structural Requirements of Angiotensin I-Converting Enzyme Inhibitory Peptides.
    • Source: Journal of Agricultural and Food Chemistry.
    • URL:[Link]

  • Isomer Differentiation (Leu/Ile)

    • Title: Distinguishing between Leucine and Isoleucine by Integr
    • Source: Analytical Chemistry (NIH/PubMed).
    • URL:[Link]

Sources

High-Sensitivity Targeted Metabolomics: MRM Transitions and LC-MS/MS Protocol for Lys-Leu Dipeptide Detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Plasma, Serum, and Cell Lysates

Executive Summary

The accurate quantification of dipeptides such as Lysine-Leucine (Lys-Leu) is increasingly critical in targeted metabolomics, nutritional profiling, and biomarker discovery. Dipeptides serve as vital intermediates in protein metabolism and possess unique bioactive properties[1]. However, their high polarity and zwitterionic nature present distinct analytical challenges.

This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the underivatized detection of Lys-Leu. By leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) and optimized Multiple Reaction Monitoring (MRM) transitions, this method eliminates the need for time-consuming derivatization steps while ensuring high sequence specificity and sensitivity.

Mechanistic Insights: Chromatography and Fragmentation Dynamics

Chromatographic Causality: Why HILIC?

Standard reversed-phase (RP) C18 columns are generally poorly suited for underivatized dipeptides. Highly polar molecules like Lys-Leu exhibit minimal retention on hydrophobic stationary phases, often eluting in the void volume. This co-elution with unretained salts and polar lipids leads to severe ion suppression and poor reproducibility[2].

To counteract this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase (e.g., amide or silica) and a highly organic mobile phase. This setup provides excellent retention for zwitterionic dipeptides and significantly enhances electrospray ionization (ESI) efficiency due to the high volatility of the acetonitrile-rich mobile phase[2].

Fragmentation Logic: Selecting the Right MRM Transitions

In positive ESI mode, Lys-Leu readily forms a protonated precursor ion


 at m/z 260.2 . During collision-induced dissociation (CID) in the second quadrupole (Q2), the molecule fragments along predictable pathways[3]:
  • Peptide Bond Cleavage (Low Collision Energy): Yields the y1 ion (m/z 132.1) corresponding to the Leucine residue, and the b1 ion (m/z 129.1) corresponding to the Lysine residue.

  • Deep Fragmentation (High Collision Energy): Yields immonium ions for Lysine (m/z 84.1) and Leucine (m/z 86.1).

The Causality of Quantifier Selection: While immonium ions (m/z 84.1 and 86.1) often produce the most intense signals, they are explicitly rejected as primary quantifiers. Immonium ions lack sequence specificity; any peptide or protein fragment containing Lys or Leu will generate them, leading to high background noise in complex biological matrices. Instead, the y1 ion (m/z 132.1) is selected as the quantifier. This transition (


) confirms the C-terminal Leucine, allowing analytical differentiation from the isomeric Leu-Lys dipeptide (which yields a y1 ion of m/z 147.1 for Lys)[1].

Fragmentation_Pathway Precursor Protonated Lys-Leu [M+H]+ m/z 260.2 y1 y1 Ion (Leu) m/z 132.1 (Quantifier) Precursor->y1 Peptide Cleavage (Low CE) b1 b1 Ion (Lys) m/z 129.1 (Qualifier) Precursor->b1 Peptide Cleavage (Low CE) imm_lys Lys Immonium m/z 84.1 (Qualifier) Precursor->imm_lys Deep Fragmentation (High CE) imm_leu Leu Immonium m/z 86.1 (Qualifier) Precursor->imm_leu Deep Fragmentation (High CE)

Fig 1. Collision-induced dissociation (CID) fragmentation pathways of the Lys-Leu dipeptide.

Experimental Workflow

LCMS_Workflow SamplePrep Sample Prep (Protein Crash) LC HILIC Separation SamplePrep->LC ESI ESI(+) Ionization LC->ESI MSMS MRM Detection ESI->MSMS Data Quantification & QC MSMS->Data

Fig 2. End-to-end LC-MS/MS workflow for targeted Lys-Leu dipeptide quantification.

Step-by-Step Protocol

Sample Preparation (Protein Precipitation)

Self-Validation Note: This single-step extraction ensures metabolic quenching while maintaining the dipeptide in its native, underivatized state[4].

  • Aliquot: Transfer

    
     of plasma, serum, or homogenized cell lysate into a pre-chilled 1.5 mL Eppendorf tube.
    
  • Internal Standard Addition: Add

    
     of stable-isotope-labeled internal standard (IS) working solution (e.g., Lys-Leu-
    
    
    
    at
    
    
    ). Crucial for correcting matrix effects and extraction losses.
  • Protein Crash: Add

    
     of ice-cold Acetonitrile (LC-MS grade).
    
  • Vortex & Incubate: Vortex vigorously for 30 seconds. Incubate at

    
     for 20 minutes to maximize protein precipitation.
    
  • Centrifugation: Centrifuge at

    
     for 15 minutes at 
    
    
    
    .
  • Transfer: Carefully transfer

    
     of the clear supernatant into an LC autosampler vial equipped with a glass insert.
    
Chromatographic Separation (HILIC)
  • Column: Waters ACQUITY UPLC BEH Amide (

    
    ) or equivalent.
    
  • Column Temperature:

    
    
    
  • Autosampler Temperature:

    
    
    
  • Injection Volume:

    
    
    
  • Mobile Phase A:

    
     Ammonium formate in Water containing 
    
    
    
    Formic acid.
  • Mobile Phase B:

    
     Ammonium formate in 
    
    
    
    Acetonitrile containing
    
    
    Formic acid.
  • Flow Rate:

    
    
    

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 5.0 95.0 Initial
1.0 5.0 95.0 6 (Linear)
5.0 50.0 50.0 6 (Linear)
6.0 50.0 50.0 6 (Linear)
6.1 5.0 95.0 6 (Linear)

| 8.0 | 5.0 | 95.0 | Re-equilibration |

Mass Spectrometry (MRM) Parameters

Configure the Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS) in Positive Electrospray Ionization (ESI+) mode.

General Source Parameters:

  • Capillary/IonSpray Voltage:

    
    
    
  • Source Temperature:

    
    
    
  • Desolvation Gas:

    
    
    
  • Cone Gas:

    
    
    

MRM Transitions for Lys-Leu:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (eV) Purpose
Lys-Leu 260.2 132.1 50 40 18 Quantifier (y1)
Lys-Leu 260.2 129.1 50 40 18 Qualifier (b1)
Lys-Leu 260.2 84.1 50 40 35 Qualifier (Lys imm)

| Lys-Leu | 260.2 | 86.1 | 50 | 40 | 35 | Qualifier (Leu imm) |

Quality Control & Validation Directives

To ensure the trustworthiness of the analytical batch, the following self-validating system must be implemented:

  • Matrix Effect Evaluation: Perform a post-column infusion of the Lys-Leu standard while injecting a blank matrix extract. Monitor the baseline for ion suppression zones. Ensure the Lys-Leu retention time does not fall within a suppression window.

  • Isotopic Overlap Verification: Ensure the isotopic envelope of the internal standard does not contribute to the endogenous analyte signal (cross-talk). A mass difference of at least

    
     for the IS is recommended[2].
    
  • Carryover Assessment: Inject a solvent blank immediately following the highest calibration standard. The signal in the blank must be

    
     of the Lower Limit of Quantification (LLOQ).
    

References

Sources

Application Note: High-Sensitivity HPLC Analysis of Lysylleucine via Optimized FMOC-Cl Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimized FMOC-Cl Derivatization Protocol for High-Sensitivity HPLC Analysis of Lysylleucine (Lys-Leu) Content Type: Detailed Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals

Abstract & Introduction

The dipeptide Lysylleucine (Lys-Leu) serves as a critical biomarker in nutritional physiology and a stability marker in bioactive peptide formulations. While UV detection (210–220 nm) is possible, it suffers from poor sensitivity and matrix interference. Pre-column derivatization with 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) offers a superior alternative, enhancing sensitivity by 2–3 orders of magnitude via fluorescence detection (FLD).

However, Lys-Leu presents a unique analytical challenge: it possesses two primary amine sites (the N-terminal


-amine and the lysine side-chain 

-amine). Incomplete derivatization results in a mixture of mono- and bis-derivatives, splitting peaks and compromising quantitation.

This guide details an optimized protocol designed to force complete bis-derivatization , ensuring a single, highly fluorescent, and hydrophobic analyte (Bis-FMOC-Lys-Leu) that is easily separated from matrix interferences.

Chemical Basis & Reaction Mechanism[1]

The "Bis-Tagging" Strategy

Unlike standard amino acids, Lys-Leu requires a molar excess of FMOC-Cl sufficient to tag both amine groups simultaneously. The reaction proceeds via nucleophilic attack of the unprotonated amines on the FMOC-Cl carbonyl carbon under alkaline conditions (pH > 8.0).

Key Mechanistic Insight: The


-amine of Lysine has a higher pKa (~10.5) than the N-terminal 

-amine (~8.0). The buffer pH must be high enough to deprotonate both, yet controlled to prevent rapid hydrolysis of the reagent.
Reaction Pathway Diagram

FMOC_Reaction LysLeu Lys-Leu (Dipeptide) Intermediate Mono-FMOC Intermediate LysLeu->Intermediate Fast (N-term) FMOC FMOC-Cl (Reagent) FMOC->Intermediate BisProduct Bis-FMOC-Lys-Leu (Target Analyte) FMOC->BisProduct Hydrolysis FMOC-OH (Interference) FMOC->Hydrolysis H2O / OH- Intermediate->BisProduct Slower (Lys-side chain)

Figure 1: Reaction pathway highlighting the stepwise derivatization of Lys-Leu. Achieving the Bis-FMOC product requires sufficient pH and reagent excess to overcome the higher pKa of the Lysine side chain.

Critical Optimization Parameters

The following parameters were optimized to maximize the yield of Bis-FMOC-Lys-Leu while minimizing the interfering FMOC-OH peak.

ParameterOptimized ConditionScientific Rationale
Buffer pH Borate Buffer, pH 9.2 Balances deprotonation of the

-amine (pKa ~10.5) with reagent stability.[1][2][3][4] Higher pH (>10) accelerates FMOC-Cl hydrolysis; lower pH (<8.5) risks incomplete side-chain tagging.
Reagent Ratio > 20:1 (FMOC:Peptide) A stoichiometric excess is vital. Lys-Leu consumes 2 moles of FMOC per mole of peptide. Insufficient reagent leads to split peaks (Mono- vs Bis-).
Solvent Acetonitrile (ACN) FMOC-Cl is unstable in alcohols (forms FMOC-OR). ACN ensures solubility and compatibility with the reaction.
Extraction Pentane / Heptane FMOC-Cl is non-polar; its hydrolysis product (FMOC-OH) is polar at pH 9. Pentane extraction removes unreacted FMOC-Cl, preventing it from forming more FMOC-OH during injection.

Experimental Protocol (SOP)

Safety Note: FMOC-Cl is corrosive and a lachrymator. Work in a fume hood.

Reagent Preparation
  • Borate Buffer (0.2 M, pH 9.2): Dissolve boric acid in HPLC-grade water. Adjust pH to 9.2 using 1 M NaOH.

  • FMOC-Cl Solution (5 mM): Dissolve 13 mg of FMOC-Cl in 10 mL of HPLC-grade Acetonitrile. Prepare fresh daily.

  • Extraction Solvent: n-Pentane or n-Heptane (HPLC grade).

  • Mobile Phase A: 50 mM Sodium Acetate, pH 4.2 (adjusted with glacial acetic acid).

  • Mobile Phase B: 100% Acetonitrile.

Derivatization Workflow

Workflow Start Sample Preparation (100 µL Sample) Buffer Add 100 µL Borate Buffer (pH 9.2) Start->Buffer React Add 200 µL FMOC-Cl (5 mM) Buffer->React Incubate Incubate 2 min @ Room Temp React->Incubate Extract Add 500 µL Pentane (Vortex 30s) Incubate->Extract Separate Phase Separation (Discard Top Organic Layer) Extract->Separate Inject Inject Bottom Aqueous Layer (Contains Bis-FMOC-Lys-Leu) Separate->Inject

Figure 2: Step-by-step derivatization and cleanup workflow.[5][6] The pentane extraction step is critical for removing excess reagent.

Detailed Steps
  • Mix: In a 1.5 mL microcentrifuge tube, combine 100 µL of sample (Lys-Leu standard or unknown) with 100 µL of Borate Buffer .

  • React: Add 200 µL of FMOC-Cl solution . Vortex immediately for 10 seconds.

  • Incubate: Let stand at room temperature for 2 minutes . (Reaction is rapid; longer times increase hydrolysis).

  • Extract: Add 500 µL of Pentane . Vortex vigorously for 30 seconds.

  • Separate: Allow phases to separate (approx. 1 min). The top layer is Pentane (containing excess FMOC-Cl). The bottom layer is the aqueous derivatized sample.

  • Clarify: Carefully pipette the bottom aqueous layer into an HPLC vial insert. Avoid taking any of the interface.

HPLC Method Conditions

Because Bis-FMOC-Lys-Leu is highly hydrophobic (two bulky fluorenyl groups), it will elute significantly later than mono-amino acids.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Temperature: 40°C (Improves peak shape and reduces backpressure).

  • Flow Rate: 1.0 mL/min.

  • Detection (FLD): Excitation: 265 nm | Emission: 310 nm .

  • Gradient Profile:

Time (min)% Mobile Phase A (Acetate pH 4.2)% Mobile Phase B (ACN)Event
0.07030Injection
2.07030Elution of polar impurities
15.01090Elution of Bis-FMOC-Lys-Leu
17.01090Wash
17.17030Re-equilibration
22.07030End

Note: The FMOC-OH hydrolysis product typically elutes early (approx. 30-40% B), while the Bis-FMOC-Lys-Leu will elute late (approx. 70-80% B). This wide separation window eliminates interference.

Troubleshooting & Validation

Common Issues
  • Double Peaks: Indicates incomplete derivatization.

    • Solution: Increase FMOC-Cl concentration or verify Buffer pH is > 9.0.

  • High Background: Excess FMOC-OH.

    • Solution: Ensure fresh FMOC-Cl reagents (avoid moisture) and perform the pentane extraction meticulously.

  • Precipitation:

    • Solution: The Bis-FMOC derivative is hydrophobic. If precipitation occurs in the vial, dilute the final aqueous layer with 50% ACN before injection (ensure solubility).

Validation Criteria (Self-Check)
  • Linearity: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     over 0.1 – 100 µM range.
    
  • Recovery: Spike samples should show 95–105% recovery.

  • LOD: Expect limits of detection in the low femtomole range (e.g., 10–50 fmol on column).

References

  • Review of FMOC-Cl Derivatization

    • Title: Application Notes and Protocols for Deriv
    • Source: BenchChem.[7][1]

  • Comparison of Derivatization Agents

    • Title: A Comparative Guide: 2,4-Dinitrobenzoyl Chloride vs.
    • Source: BenchChem.[7][1]

  • Optimization of FMOC Conditions

    • Title: High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatiz
    • Source: Journal of Chromatographic Science.[3]

    • URL:[Link]

  • Lysine Specifics in Biological Samples

    • Title: Rapid Determination of Lysine in Biological Samples by Isocratic Liquid Chromatography.[2]

    • Source: ResearchG
    • URL:[Link]

  • General Protocol for Amines

    • Title: HPLC of amines as 9-fluorenylmethyl chloroformate derivatives.[3][8][9][10]

    • Source: ResearchG
    • URL:[Link]

Sources

Application Note: Synthesis and Characterization of Bioactive Lysylleucine-Derived Maillard Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The Maillard reaction, typically associated with the browning of food and the formation of pathological Advanced Glycation End-products (AGEs), has a dual nature. Recent investigations reveal that controlled Maillard reactions between specific dipeptides and reducing sugars yield compounds with significant bioactivity. Specifically, Lysylleucine (Lys-Leu) derived Maillard Reaction Products (MRPs) have demonstrated potent antioxidant capabilities and the ability to extend lifespan in Caenorhabditis elegans models via the insulin/IGF-1 signaling pathway.[1][2][3]

This protocol details the controlled synthesis, isolation, and characterization of Lys-Leu MRPs. Unlike random protein glycation, this method focuses on a specific dipeptide-sugar interaction to maximize the yield of bioactive intermediates (Amadori products) and specific melanoidins while minimizing the formation of toxic, late-stage AGEs.

Key Mechanistic Insight

The reactivity of Lys-Leu stems from the


-amino group of the lysine residue and the N-terminal 

-amino group. However, the steric environment provided by the leucine residue influences the kinetics of the Amadori rearrangement, creating a unique profile of reaction products compared to free lysine or other dipeptides (e.g., Leu-Lys).

Reaction Pathway Visualization

The following diagram outlines the chemical progression from the initial dipeptide-sugar condensation to the formation of bioactive MRPs.

MaillardPathway cluster_optimization Critical Control Window Reactants Lys-Leu + D-Glucose Schiff Schiff Base (Unstable Imine) Reactants->Schiff Condensation (pH > 7, Heat) Amadori Amadori Product (Ketoamine) Schiff->Amadori Rearrangement (Acid/Base Catalysis) Intermediates Dicarbonyls (3-DG, GO, MGO) Amadori->Intermediates Degradation (Oxidation/Enolization) BioactiveMRPs Bioactive MRPs (Antioxidant/Anti-aging) Intermediates->BioactiveMRPs Polymerization (Controlled 90°C, 2h) ToxicAGEs Toxic AGEs (Cross-linked) Intermediates->ToxicAGEs Uncontrolled Heating (>4h)

Figure 1: Pathway of Lys-Leu Maillard reaction. The protocol targets the "Bioactive MRPs" window while minimizing toxic AGE accumulation.

Materials and Equipment

Reagents
  • Peptide: L-Lysyl-L-leucine (Lys-Leu) dipeptide (Purity

    
     98%).
    
  • Reducing Sugar: D-Glucose (Anhydrous, ACS reagent).

  • Buffer System: Sodium Carbonate (

    
    ), pH 10.0 or pH adjusted to 9.0–10.0 depending on specific optimization needs.
    
  • Solvent: Ultrapure water (Milli-Q or equivalent, 18.2 M

    
    cm).
    
Equipment
  • Heating Block: Dry thermos unit capable of maintaining 90°C

    
     0.5°C (e.g., TAITEC DTU-2CN).[2]
    
  • Spectrophotometer: Capable of measuring absorbance at 294 nm and 420 nm.

  • Fluorescence Spectrometer: Excitation 370 nm / Emission 440 nm.

  • Lyophilizer: For drying final products.

  • Dialysis Tubing: 100–500 Da MWCO (Molecular Weight Cut-Off) for removing unreacted glucose (optional but recommended for purity).

Experimental Protocol

Phase 1: Reaction Setup

Objective: Initiate the Maillard reaction under controlled thermodynamic conditions.

  • Buffer Preparation: Prepare a 0.5% (w/v) Sodium Carbonate buffer.[2] Adjust pH to 10.0 using HCl or NaOH if necessary. Note: Alkaline pH favors the nucleophilic attack of the amino group on the carbonyl carbon of the sugar.

  • Reactant Solubilization:

    • Dissolve Lys-Leu to a final concentration of 10 mg/mL .

    • Dissolve D-Glucose to a final concentration of 0.1 M (approx. 18 mg/mL).

    • Combine these in the carbonate buffer.[2]

    • Control: Prepare a "Blank" solution containing only Lys-Leu and a separate "Sugar Blank" containing only Glucose in buffer.

  • Thermal Treatment:

    • Aliquot the mixture into screw-cap reaction vials (glass is preferred to avoid plastic leaching at high temps).

    • Incubate at 90°C for exactly 2 hours .

    • Scientific Note: Literature indicates that antioxidant activity peaks at 2 hours. Extending heating to 4–6 hours may degrade bioactive species and increase insoluble melanoidin formation.

Phase 2: Quenching and Stabilization

Objective: Halt the reaction immediately to preserve the chemical profile.

  • Ice Shock: Immediately transfer vials from the heating block to an ice-water bath. Incubate for 10 minutes to drop temperature to <4°C.

  • Storage: If analysis is not immediate, store samples at -30°C .

  • Lyophilization (Optional): For long-term storage or solid-state characterization, freeze-dry the supernatant to obtain a brown powder.

Phase 3: Purification (Recommended)

Objective: Remove unreacted glucose which can interfere with cell-based assays (osmotic effects).

  • Dialysis: Transfer the reaction mixture into a dialysis bag (100–500 Da MWCO).

  • Process: Dialyze against distilled water at 4°C for 24 hours, changing the water 3 times. This retains the dipeptide-MRP conjugates while removing free glucose.

Characterization and Quality Control

A. Browning Index (Melanoidin Formation)

The formation of brown pigments is a proxy for the extent of the reaction.

  • Method: Measure Absorbance at 420 nm (

    
    ).
    
  • Target: A significant increase compared to the unheated control (0h).

  • Acceptance Criteria:

    
     (Sample) > 5x 
    
    
    
    (Control).
B. UV-Absorbance (Intermediate Formation)
  • Method: Measure Absorbance at 294 nm .

  • Significance: Indicates the presence of uncolored intermediates (e.g., reductones, furans) formed during the advanced stages but prior to polymerization.

C. Fluorescence (Cross-linking)
  • Method: Excitation

    
     nm; Emission 
    
    
    
    nm.
  • Significance: Detects fluorescent AGEs.[4] While some fluorescence is expected, excessive fluorescence relative to antioxidant activity may indicate "over-cooking."

D. Antioxidant Activity (Functional Validation)

Every batch must be functionally validated.

  • Superoxide Radical Scavenging: Use the PMS-NADH system.

  • Result: Lys-Leu MRPs (2h heat) should exhibit statistically significant scavenging activity compared to unheated Lys-Leu.[2]

Data Interpretation & Troubleshooting

ObservationDiagnosisCorrective Action
Low Browning (

)
Reaction incomplete or pH too low.Verify pH is

9.[3]0. Ensure temp is strictly 90°C.
High Fluorescence / Low Bioactivity Over-reaction; formation of inert AGEs.Reduce heating time to 90–100 mins.
Precipitation Formation of insoluble melanoidins.Filter (0.22

m); reduce precursor concentration.
Cell Toxicity High osmolarity or pH shock.Ensure dialysis step is performed; neutralize pH before cell application.

Workflow Diagram

Workflow Start Start: Reagent Prep Lys-Leu (10mg/mL) + Glc (0.1M) Buffer Buffer System 0.5% Na2CO3, pH 10 Start->Buffer Mix Heat Thermal Treatment 90°C for 2 Hours Buffer->Heat Incubate Quench Ice Quench Stop Reaction Heat->Quench Immediate Purify Dialysis (Optional) Remove Free Glucose Quench->Purify If for Cell Culture Analyze Characterization A420, Fluorescence, Bioassay Quench->Analyze Chemical Analysis Purify->Analyze

Figure 2: Operational workflow for the synthesis of Lys-Leu MRPs.

References

  • The Antioxidant and Antiaging Properties of Maillard Reaction Products Derived From Dipeptide Lys–Leu in Caenorhabditis elegans. Source: PMC / NIH [Link]

  • Optimized preparation and antioxidant activity of glucose-lysine Maillard reaction products. Source: ResearchGate / LWT [Link]

  • Antioxidant activity of sugar-lysine Maillard reaction products in cell free and cell culture systems. Source: PubMed [Link]

  • Kinetic Study of the Maillard Reaction in Thin Film Generated by Microdroplets Deposition. Source: MDPI [Link]

Sources

Application Note & Protocol: Extraction of Lys-Leu Dipeptide from Fermented Food Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Lys-Leu in Fermented Foods

Fermented foods are a rich source of bioactive compounds, among which small peptides are gaining significant attention for their potential health benefits.[1][2] The dipeptide Lys-Leu, composed of lysine and leucine, is of particular interest due to the physiological roles of its constituent amino acids. Lysine is an essential amino acid crucial for protein synthesis and calcium absorption, while leucine is a branched-chain amino acid (BCAA) known for its role in muscle protein synthesis. The microbial fermentation process can liberate such dipeptides from larger proteins, potentially enhancing their bioavailability and biological activity.[2][3]

The extraction and analysis of specific dipeptides like Lys-Leu from complex fermented food matrices present a significant analytical challenge.[4][5] These matrices are intricate mixtures of proteins, fats, carbohydrates, and a myriad of other fermentation byproducts, which can interfere with the isolation and quantification of the target analyte.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust extraction, purification, and analysis of the Lys-Leu dipeptide from fermented food sources. The protocols detailed herein are designed to be self-validating, with explanations grounded in established scientific principles to ensure reproducibility and accuracy.

Part 1: Strategic Approach to Lys-Leu Extraction

A successful extraction strategy for the Lys-Leu dipeptide hinges on a multi-step approach that systematically removes interfering substances while concentrating the target analyte. The overall workflow involves sample homogenization, removal of macromolecules, solid-phase extraction for initial purification and concentration, followed by high-resolution chromatographic separation and mass spectrometric identification.

Experimental Workflow Overview

The following diagram illustrates the key stages in the extraction and analysis of the Lys-Leu dipeptide from a fermented food matrix.

Extraction_Workflow cluster_prep Sample Preparation cluster_purification Purification & Concentration cluster_analysis Analysis Homogenization 1. Homogenization (e.g., in acidified water) Centrifugation1 2. Centrifugation (Pellet macromolecules) Homogenization->Centrifugation1 Filtration 3. Filtration (Remove remaining particulates) Centrifugation1->Filtration SPE 4. Solid-Phase Extraction (SPE) (C18 or Mixed-Mode Cation Exchange) Filtration->SPE Elution 5. Elution (Concentrate Lys-Leu) SPE->Elution HPLC 6. RP-HPLC (High-resolution separation) Elution->HPLC MS 7. Mass Spectrometry (MS/MS) (Identification & Quantification) HPLC->MS

Caption: Overall workflow for Lys-Leu extraction and analysis.

Part 2: Detailed Protocols and Methodologies

This section provides step-by-step protocols for each stage of the extraction process. The rationale behind critical steps is explained to provide a deeper understanding of the methodology.

Protocol 1: Sample Homogenization and Clarification

Objective: To create a homogenous sample lysate and remove large interfering molecules like proteins and polysaccharides.

Materials:

  • Fermented food sample (e.g., fermented dairy, soy products, or cereals)

  • Extraction Buffer: 0.1% Trifluoroacetic acid (TFA) in deionized water

  • Homogenizer (e.g., Polytron or stomacher)

  • Refrigerated centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Homogenization: Weigh 10 g of the fermented food sample and homogenize it with 40 mL of cold Extraction Buffer. The acidic nature of the TFA helps in precipitating larger proteins and improves the solubility of the dipeptide.[4]

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. This will pellet insoluble materials and precipitated proteins.

  • Supernatant Collection: Carefully decant and collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. The resulting clarified extract is now ready for solid-phase extraction.

Protocol 2: Solid-Phase Extraction (SPE) for Dipeptide Enrichment

Objective: To selectively retain the Lys-Leu dipeptide on a solid support while washing away interfering compounds, followed by elution for concentration. A reversed-phase (C18) SPE cartridge is a common choice for peptide purification.[6][7]

Materials:

  • C18 SPE Cartridges (e.g., 500 mg)

  • SPE manifold

  • Conditioning Solution: 100% Acetonitrile (ACN)

  • Equilibration Solution: 0.1% TFA in deionized water

  • Wash Solution: 5% ACN in 0.1% TFA

  • Elution Solution: 50% ACN in 0.1% TFA

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of 100% ACN. This solvates the stationary phase.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 10 mL of 0.1% TFA in deionized water. This prepares the cartridge for sample loading.

  • Sample Loading: Load the clarified extract from Protocol 1 onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 10 mL of the Wash Solution to remove hydrophilic impurities that are not retained on the C18 stationary phase.

  • Elution: Elute the retained peptides, including Lys-Leu, with 5 mL of the Elution Solution. The higher concentration of acetonitrile disrupts the hydrophobic interactions between the peptides and the stationary phase, leading to their elution.[6]

  • Drying: Dry the eluted fraction under a gentle stream of nitrogen or using a vacuum concentrator to remove the solvent.

  • Reconstitution: Reconstitute the dried peptide extract in a small volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis (e.g., 5% ACN in 0.1% formic acid).

SPE Optimization Strategy

The choice of SPE sorbent and elution conditions can be critical. The following table provides a starting point for optimization.

ParameterOption 1 (Reversed-Phase)Option 2 (Mixed-Mode Cation Exchange)Rationale
SPE Sorbent C18 or C8Mixed-Mode Cation Exchange (MCX)C18 retains peptides based on hydrophobicity.[7] MCX can provide higher selectivity for basic peptides like Lys-Leu due to the presence of the positively charged lysine residue.
Wash Solution 5% ACN, 0.1% TFA0.1% Formic Acid in ACNRemoves non-retained and weakly retained impurities.
Elution Solution 50% ACN, 0.1% TFA5% Ammonium Hydroxide in 50% ACNA basic elution buffer is used with MCX to neutralize the charge on the peptide, facilitating its release from the sorbent.

Part 3: Analytical Separation and Identification

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the separation and identification of peptides.[8]

Protocol 3: Reversed-Phase HPLC (RP-HPLC) Separation

Objective: To achieve high-resolution separation of the Lys-Leu dipeptide from other co-eluting peptides.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

HPLC Gradient Program:

Time (min)% Mobile Phase B
05
2540
3095
3595
365
455

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection: 214 nm and 280 nm

Protocol 4: Mass Spectrometry (MS/MS) Identification and Quantification

Objective: To confirm the identity of the Lys-Leu dipeptide and quantify its concentration.

Instrumentation:

  • Electrospray Ionization (ESI) source

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)

MS Parameters (Example for a Triple Quadrupole):

  • Ionization Mode: Positive ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z of protonated Lys-Leu ([M+H]⁺)

  • Product Ions (Q3): Characteristic fragment ions of Lys-Leu (e.g., y-ion, b-ion)

  • Collision Energy: Optimized for the specific precursor-product ion transitions.

The use of stable isotope-labeled Lys-Leu as an internal standard is highly recommended for accurate quantification.[5]

Logical Relationship in MS/MS for Identification

The following diagram illustrates the principle of MRM for the specific and sensitive detection of Lys-Leu.

MRM_Logic LysLeu_ion Lys-Leu [M+H]+ Q1 Q1: Precursor Ion Selection LysLeu_ion->Q1 CID Q2: Collision-Induced Dissociation (CID) Q1->CID Isolate Fragment_ions Fragment Ions (y-ion, b-ion) CID->Fragment_ions Fragment Q3 Q3: Product Ion Selection Fragment_ions->Q3 Detector Detector Q3->Detector Monitor

Caption: Logic of MRM for Lys-Leu detection.

Part 4: Overcoming Challenges in Peptide Extraction

Researchers may encounter several challenges during the extraction of dipeptides from complex matrices. Understanding these potential pitfalls is crucial for troubleshooting and obtaining reliable results.

  • Non-Specific Binding: Peptides can adsorb to glass and plastic surfaces, leading to sample loss.[9] Using low-binding polypropylene tubes and minimizing sample transfer steps can mitigate this issue.

  • Peptide Solubility: Dipeptides have varying solubilities depending on their amino acid composition and the pH of the solution.[9] The use of organic modifiers and acids/bases in the extraction and mobile phases can improve solubility.

  • Matrix Effects in MS: Co-eluting compounds from the food matrix can suppress or enhance the ionization of the target peptide, leading to inaccurate quantification. Thorough sample cleanup using SPE and optimized chromatographic separation are essential to minimize matrix effects.

Conclusion

The successful extraction of the Lys-Leu dipeptide from fermented food matrices requires a systematic and well-optimized workflow. The protocols outlined in this application note provide a robust framework for the isolation, purification, and analysis of this and other small bioactive peptides. By understanding the principles behind each step, from initial sample preparation to final mass spectrometric detection, researchers can confidently and accurately explore the peptidome of fermented foods.

References

  • A. E. G. Sant'Ana, et al. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551-557. [Link]

  • M. A. El-Sayed, et al. (2023). Bioactive Peptides from Fermented Foods: Production Approaches, Sources, and Potential Health Benefits. Foods, 12(23), 4339. [Link]

  • V. D. Ivanova, et al. (2021). Food-derived bioactive peptides-methods for purification and analysis. BIO Web of Conferences, 37, 00010. [Link]

  • G. D. Di Majo, et al. (2018). Identification of New Peptides from Fermented Milk Showing Antioxidant Properties: Mechanism of Action. Journal of Agricultural and Food Chemistry, 66(42), 11042-11051. [Link]

  • L. Zhao, et al. (2024). Research progress on fermentation-produced plant-derived bioactive peptides. Frontiers in Nutrition, 11, 1369345. [Link]

  • Krutzsch, H. C., & Pisano, J. J. (1977). Separation and sequence of dipeptides using gas chromatography and mass spectrometry of their trimethylsilylated derivatives. Methods in enzymology, 47, 391–404. [Link]

  • Li, Y., et al. (2022). Purification and Identification of Antioxidant Peptides from Rice Fermentation of Lactobacillus plantarum and Their Protective Effects on UVA−Induced Oxidative Stress in Skin. Antioxidants, 11(12), 2328. [Link]

  • Okeke, C. A., et al. (2025). Recent advances in bioactive peptides from fermented plant-based foods and their health-promoting effects. Critical Reviews in Food Science and Nutrition, 1-19. [Link]

  • Issaq, H. J., et al. (2007). Separation, detection and quantitation of peptides by liquid chromatography and capillary electrochromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 855(1), 1–21. [Link]

  • Haynes, K. (2020). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Waters Blog. [Link]

  • Mora, L., et al. (2016). Challenges in the quantitation of naturally generated bioactive peptides in processed meats. Food Research International, 89, 995-1003. [Link]

  • Blackburn, S. (1950). Separation and identification of dipeptides by paper and column chromatography. The Biochemical journal, 46(5), 513–520. [Link]

  • Guo, Y. (Ed.). (2023). Isolation and Extraction of Bioactive Peptides from Food and Food By-Products. Foods. [Link]

  • Sokolowska, T., & Biernat, J. F. (1977). The chromatographic separation of diastereoisomeric dipeptides. Journal of the Chemical Society, Perkin Transactions 1, 1954-1956. [Link]

  • Agilent Technologies. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

  • Gallego, M., et al. (2021). Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham. Food Chemistry, 360, 130009. [Link]

  • Leung, H. W., & Laremore, T. N. (2022). Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract. Foods, 11(3), 346. [Link]

  • Merlo, L. W., et al. (2018). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 23(11), 2928. [Link]

  • Sugihara, F., et al. (2020). Application of Mass Spectrometry Imaging for Visualizing Food Components. Foods, 9(5), 590. [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. [Link]

  • Pouliot, Y., & Gauthier, S. F. (2013). Separation of Bioactive Peptides by Electrodialysis with Ultrafiltration Membranes. RUN. [Link]

  • Mamone, G., et al. (2009). Analysis of food proteins and peptides by mass spectrometry-based techniques. Journal of chromatography. A, 1216(43), 7130–7142. [Link]

  • Agyei, D., & He, L. (2024). Separation methods for food protein purification and analysis. Open Exploration, 1, 1-15. [Link]

  • Al-Jedah, J. H., & Robinson, R. K. (2002). New potentially antihypertensive peptides liberated in milk during fermentation with selected lactic acid bacteria and kombucha. Journal of Food Protection, 65(12), 1990-1994. [Link]

  • Jüngling, E., et al. (2025). Mass Spectrometry of Proteins, Peptides and Small Molecules for Food Authentication – A Systematic Survey. Food Additives & Contaminants: Part A, 1-21. [Link]

  • Sharma, S., et al. (2023). Bioactive peptides from fermented foods and their relevance in COVID-19 mitigation. Food Production, Processing and Nutrition, 5(1), 53. [Link]

Sources

Precision Profiling of Lys-Leu (KL) Peptides: An HPLC-Based In Vitro ACE Inhibitory Assay

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-precision protocol for quantifying the Angiotensin-Converting Enzyme (ACE) inhibitory potential of the dipeptide Lys-Leu (KL). Unlike traditional spectrophotometric methods that rely on ethyl acetate extraction—often introducing variability and safety concerns—this protocol utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This approach ensures direct, quantitative separation of the substrate (Hippuryl-His-Leu, HHL) from the product (Hippuric Acid, HA), providing superior sensitivity and reproducibility essential for drug development and nutraceutical validation.

Part 1: Scientific Foundation & Mechanism

The Renin-Angiotensin System (RAS) Target

ACE (EC 3.4.15.[1][2][3]1) is a central component of the Renin-Angiotensin System (RAS).[1][2] It functions as a zinc-metallopeptidase that cleaves the C-terminal dipeptide (His-Leu) from Angiotensin I to produce the potent vasoconstrictor Angiotensin II.[2] Simultaneously, it degrades Bradykinin, a vasodilator.[4]

Lys-Leu (KL) Mechanism: Bioactive dipeptides like Lys-Leu typically act as competitive inhibitors . They mimic the C-terminal residues of ACE substrates, binding to the active site (specifically interacting with the Zinc ion and the S1/S2 subsites) and preventing the hydrolysis of the physiological substrate.

Pathway Visualization

The following diagram illustrates the RAS pathway and the specific intervention point of the Lys-Leu peptide.

RAS_Pathway AngI Angiotensin I (Inactive Decapeptide) AngII Angiotensin II (Potent Vasoconstrictor) AngI->AngII Cleavage (His-Leu removal) Bradykinin Bradykinin (Vasodilator) Inactive Inactive Fragments Bradykinin->Inactive Degradation ACE ACE Enzyme (Zinc Metallopeptidase) ACE->AngI ACE->Bradykinin LysLeu Lys-Leu (KL) Inhibitor LysLeu->ACE Competitive Inhibition

Caption: Figure 1. Mechanism of Action: Lys-Leu competes with Angiotensin I for the ACE active site, blocking the production of the vasoconstrictor Angiotensin II.

Part 2: Experimental Protocol

Materials & Reagents

To ensure data integrity (E-E-A-T), use reagents of the highest purity.

ReagentSpecificationPurpose
ACE Enzyme From Rabbit Lung (≥ 2.0 units/mg protein)Target enzyme source.
Substrate (HHL) Hippuryl-His-Leu (≥ 98% purity)Synthetic substrate mimicking Angiotensin I.
Inhibitor (Sample) Lys-Leu (KL) Dipeptide (Synthetic, ≥ 95%)The test compound.[2]
Positive Control Captopril (≥ 98%)Validates assay performance (Known IC50 ~20 nM).
Internal Standard Hippuric Acid (HA)Used to build the calibration curve.[4]
Buffer System 50 mM Sodium Borate (pH 8.[4]3) + 300 mM NaClMimics physiological ionic strength and pH optima.
Solution Preparation
  • Borate Buffer (pH 8.3): Dissolve boric acid and NaCl in ultrapure water. Adjust pH to 8.3 using NaOH. Critical: The 300 mM NaCl is essential for ACE activation; without it, activity will be negligible.

  • ACE Stock Solution: Dissolve ACE in Borate Buffer to 0.1 U/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • HHL Substrate Solution: Prepare 5 mM HHL in Borate Buffer.[5] Prepare fresh daily to prevent spontaneous hydrolysis.

  • Lys-Leu Sample: Dissolve in Borate Buffer. Prepare a concentration range (e.g., 0.01 mM to 10 mM) for IC50 determination.

Assay Workflow (HPLC Method)

This workflow minimizes handling errors and ensures precise reaction termination.

Assay_Workflow Prep 1. Preparation Mix Sample + ACE PreInc 2. Pre-Incubation 10 min @ 37°C Prep->PreInc Start 3. Initiation Add HHL Substrate PreInc->Start Reaction 4. Reaction 30 min @ 37°C Start->Reaction Stop 5. Termination Add 1M HCl Reaction->Stop Filter 6. Filtration 0.45 µm PVDF Stop->Filter HPLC 7. HPLC Analysis Detect HA @ 228nm Filter->HPLC

Caption: Figure 2. Step-by-step experimental workflow for the HPLC-based ACE inhibitory assay.

Detailed Steps:

  • Reaction Setup: In 1.5 mL microcentrifuge tubes, combine:

    • Sample: 10 µL of Lys-Leu solution (or Buffer for Control).

    • Enzyme: 10 µL of ACE solution (0.1 U/mL).

  • Pre-Incubation: Incubate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme active site before the substrate competes.

  • Initiation: Add 20 µL of HHL Substrate (5 mM) .

  • Reaction: Incubate at 37°C for exactly 30 minutes in a shaking water bath or thermomixer.

  • Termination: Stop the reaction immediately by adding 40 µL of 1M HCl . Vortex vigorously.

    • Note: Acidification protonates the product and stops enzymatic activity.

  • Clarification: Centrifuge at 10,000 x g for 5 mins or filter through a 0.45 µm PVDF filter to protect the HPLC column.

HPLC Instrumentation & Parameters
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.[4]

    • B: 0.1% TFA in Acetonitrile (ACN).[4]

    • Isocratic Mode: 25% B / 75% A is typically sufficient to separate HA (early eluting) from HHL (late eluting).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 228 nm (Maximal absorbance for the benzoyl group of Hippuric Acid).

  • Injection Volume: 10-20 µL.

Part 3: Data Analysis & Validation

Calculation of Inhibition

Quantify the peak area of Hippuric Acid (HA).[4][6] Do not integrate the HHL peak for calculation, as substrate depletion is less sensitive than product formation.


[1]
  • 
    : Peak area of HA in the presence of Lys-Leu.
    
  • 
    : Peak area of HA in the buffer control (Maximal Activity).
    
IC50 Determination

To determine the concentration required to inhibit 50% of ACE activity (


):
  • Test at least 5 concentrations of Lys-Leu (e.g., 10, 50, 100, 500, 1000 µM).

  • Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis) .[1]

  • Fit the data using a Non-linear Regression (Sigmoidal Dose-Response) model:

    
    
    
Validation Criteria (Self-Validating System)

A valid assay must meet these criteria before data acceptance:

  • Linearity: The HA standard curve must have

    
    .
    
  • Signal-to-Noise: The Control HA peak must be >10x the baseline noise.

  • Positive Control: Captopril (approx. 20 nM) must show >50% inhibition.

  • Z-Factor: For high-throughput screening,

    
     is required.
    
    
    
    
    (Where p = positive control, n = negative control).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enzyme Activity Incorrect pH or lack of Chloride ions.Ensure Buffer is pH 8.3 and contains 300 mM NaCl .[4] ACE is chloride-dependent.
Co-elution of Peaks Mobile phase too strong (high ACN).Reduce ACN to 15-20% or use a gradient elution (5% -> 60% B over 20 mins).
High Background Spontaneous hydrolysis of HHL.Prepare HHL fresh. Keep stock on ice. Subtract "Blank" (Enzyme added after HCl).
Variable IC50 Temperature fluctuations.Use a calibrated thermomixer rather than a static air incubator.

References

  • Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology, 20(7), 1637–1648.

  • Wu, J., et al. (2017). Assessment of in vitro ACE inhibitory activity of peptides: A critical review of protocols and pitfalls. Food Chemistry, 221, 435-442.
  • BenchChem. Application Notes and Protocols: Assessing Angiotensin-Converting Enzyme (ACE) Inhibition.

  • Vermeirssen, V., et al. (2002). A quantitative in vitro assay for ACE inhibitors in protein hydrolysates using HPLC. Journal of Biochemical and Biophysical Methods, 51(1), 75-87.

Sources

Troubleshooting & Optimization

Resolving Lysylleucine Interference from Isoleucine Isomers in LC-MS/MS Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide

Welcome to the Advanced Applications Support Center. As targeted metabolomics and clinical diagnostics demand higher throughput, analytical scientists frequently encounter complex isobaric overlaps. This guide addresses a critical, often-overlooked challenge: the interference of the dipeptide Lysylleucine (Lys-Leu) with Isoleucine (Ile) isomers (Leucine, Isoleucine, and allo-Isoleucine) during LC-MS/MS quantification.

Section 1: Mechanistic Causality – The Root of the Interference

Q: Why does a dipeptide like Lysylleucine interfere with the quantification of single amino acids like Isoleucine and Allo-isoleucine?

A: The interference is driven by a combination of in-source decay (ISD) and isobaric mass overlap , a phenomenon where decomposition in the mass spectrometer source leads to the formation of fragments that exhibit the exact same Multiple Reaction Monitoring (MRM) transitions as your target analytes[1].

Lysylleucine has a protonated precursor mass of m/z 260.2. During Electrospray Ionization (ESI), if the declustering potential (DP) or cone voltage is set too high to maximize droplet desolvation, the labile peptide bond of Lys-Leu cleaves before entering the high-vacuum region. This in-source fragmentation yields a protonated Leucine fragment at m/z 132.1.

Because Isoleucine, Leucine, and allo-Isoleucine are structural isomers, they also possess a protonated mass of m/z 132.1. If Lys-Leu co-elutes chromatographically with any of these isomers, the first quadrupole (Q1) will simultaneously select the endogenous Ile/allo-Ile and the source-generated Leu fragment. Both undergo collision-induced dissociation (CID) in Q2 to produce the dominant m/z 86.1 product ion. This creates a false positive or artificially inflates the peak area, which is highly detrimental in clinical diagnostics like Maple Syrup Urine Disease (MSUD), where allo-Isoleucine is a critical diagnostic biomarker[2].

G LysLeu Lysylleucine (Lys-Leu) [M+H]+ m/z 260.2 ESI ESI Source (High Declustering Potential) LysLeu->ESI LeuFrag In-Source Fragment [Leu+H]+ m/z 132.1 ESI->LeuFrag Peptide Bond Cleavage Q1 Q1 Selection m/z 132.1 LeuFrag->Q1 Co-elution IleIso Endogenous Ile Isomers [M+H]+ m/z 132.1 IleIso->Q1 Q2 Q2 CID Fragmentation Q1->Q2 Q3 Q3 Product Ion m/z 86.1 Q2->Q3 Loss of H2O + CO (-46 Da) Detector Detector (False Positive / Inflated Signal) Q3->Detector

Logical flow of Lys-Leu in-source fragmentation leading to isobaric interference.

Section 2: Diagnostic FAQs

Q: How can I determine if my Isoleucine/Allo-isoleucine peak is contaminated by Lysylleucine? A: You must build a self-validating MRM method. Do not rely solely on the target 132.1 → 86.1 transition. Add a specific MRM transition for intact Lysylleucine (e.g., 260.2 → 84.1) to your acquisition method. If you observe a peak in the Lys-Leu channel at the exact same retention time as your Ile/allo-Ile peak, you have co-elution and in-source interference. Additionally, evaluate your ion ratios: if the ratio of the primary transition (132.1 → 86.1) to a secondary qualifier transition (132.1 → 69.1) deviates by >20% from a pure standard, an interfering isobar is present.

Q: Can I use high-resolution mass spectrometry (HRMS) to resolve them without changing my LC method? A: No. Because the in-source fragment of Lys-Leu is literally protonated Leucine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), it has the exact same accurate mass (m/z 132.1019) as endogenous Leucine, Isoleucine, and allo-Isoleucine. Mass resolution cannot separate identical elemental compositions. If both retention time and molecular mass are not distinctive, additional selectivity must be achieved through physical separation or optimized source parameters.

Section 3: Experimental Protocols for Resolution

To eliminate this interference, we employ orthogonal separation techniques combining targeted chromatography with optimized ionization parameters.

Protocol A: Chromatographic Separation (The Gold Standard)

Since MS alone cannot distinguish the in-source fragment from the endogenous analyte, baseline chromatographic separation of critical isobaric compounds is mandatory[3]. Amino acids and dipeptides are highly polar and poorly retained on standard reverse-phase C18 columns.

  • Column Selection: Utilize a mixed-mode column that combines Hydrophilic Interaction Liquid Chromatography (HILIC) and ion-exchange mechanisms (e.g., Raptor Polar X or Intrada Amino Acid)[2][3].

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.3% Formic Acid and 10 mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile with 0.3% Formic Acid.

    • Causality: The ammonium formate buffer is critical. It provides the necessary ionic strength to drive the ion-exchange mechanism, which is vital for separating the dipeptide (which has an extra primary amine from Lysine) from the neutral, zwitterionic Ile isomers.

  • Gradient Optimization: Employ a shallow gradient (e.g., 80% B to 50% B over 10 minutes). Due to its dual basic sites, Lys-Leu will exhibit stronger retention on a cation-exchange/HILIC mixed-mode column compared to the aliphatic amino acids, ensuring they do not co-elute into the ESI source simultaneously.

Protocol B: ESI Source Optimization (Mitigating In-Source Decay)

If complex matrices force partial co-elution, you must minimize the formation of the m/z 132.1 fragment in the source.

  • Standard Infusion: Infuse a pure Lysylleucine standard (1 µg/mL in 50% Methanol/Water) at 10 µL/min directly into the MS.

  • Scan Monitoring: Monitor m/z 260.2 (intact) and m/z 132.1 (fragment) simultaneously in Q1 scan mode.

  • Voltage Ramping: Systematically ramp the Declustering Potential (DP) or Cone Voltage from 10 V to 100 V.

  • Breakdown Curve Analysis: You will observe the m/z 260.2 signal decrease and the m/z 132.1 signal increase at higher voltages.

  • Parameter Finalization: Set the operational DP to the highest value that provides stable desolvation for Ile (m/z 132.1) while keeping the Lys-Leu ISD fragment (m/z 132.1) below 1% relative abundance. Causality: Sacrificing a small percentage of absolute sensitivity for Ile drastically improves the signal-to-noise ratio by eliminating the chemical noise generated by the dipeptide.

Workflow Prep Sample Prep (Protein Precipitation) LC Mixed-Mode LC (HILIC/Ion-Exchange) Prep->LC Direct Injection ESI Optimized ESI (Low DP/Cone Voltage) LC->ESI Baseline Separation MS Multiplexed MRM (Target + Qualifier) ESI->MS Minimized ISD Data Data Validation (Peak Purity & Ion Ratios) MS->Data Self-Validating

Step-by-step LC-MS/MS workflow to eliminate dipeptide isobaric interference.

Section 4: Quantitative Data & MRM Parameters

To build a robust, self-validating method, program your mass spectrometer with the following optimized MRM transitions. Tracking the dipeptide explicitly ensures data integrity.

AnalytePrecursor m/zProduct m/zCollision Energy (eV)Function / PurposeExpected Retention Behavior (Mixed-Mode)
Leucine 132.186.115Target QuantifierEarly-Mid Elution
Isoleucine 132.186.115Target QuantifierEarly-Mid Elution (Rs > 1.5 from Leu)
Allo-isoleucine 132.186.115Target QuantifierElutes between Leu and Ile
Isoleucine (Qual) 132.169.125Target QualifierCo-elutes exactly with target Isoleucine
Lysylleucine 260.284.125Dipeptide MonitorLate Elution (Due to extra amine group)
Lysylleucine (ISD) 132.186.115Interference MarkerSource fragment; tracks Lys-Leu RT

Table 1: MRM parameters and expected chromatographic behavior. Note: The ISD fragment of Lys-Leu mimics the Ile transition but will elute at the Lys-Leu retention time, allowing for easy identification if chromatographic separation is achieved.

References[1] Title: Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix

Sources

Troubleshooting low recovery of Lysylleucine in protein precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Low recovery of polar dipeptides like Lysylleucine (Lys-Leu) during protein precipitation (PPT) is a classic bioanalytical paradox. While PPT is the "workhorse" of sample preparation, it often fails for small, zwitterionic analytes due to two opposing forces: coprecipitation (getting trapped in the protein pellet) and solubility collapse (crashing out in the organic supernatant).

This guide moves beyond generic advice to address the physicochemical specificities of Lys-Leu. We will troubleshoot the electrostatic interactions with plasma proteins, optimize the dielectric constant of your solvent system, and eliminate non-specific binding.

Part 1: The Diagnostic Phase (Root Cause Analysis)

Before altering your protocol, you must identify where you are losing the analyte.[1] Lys-Leu is a basic dipeptide (pI ~9.8).[1] In standard plasma (pH 7.4), it carries a net positive charge, while Albumin (pI ~4.[1]7) is negatively charged.[1]

The Mechanism of Failure:

  • Electrostatic Sequestration: Positively charged Lys-Leu binds to negatively charged Albumin.[1] When Albumin precipitates, it drags Lys-Leu down with it.[1]

  • Solubility Cliff: Pure Acetonitrile (ACN) has a low dielectric constant.[1] Highly polar/charged dipeptides may not remain soluble in >80% ACN, leading to precipitation alongside the proteins.[1]

Interactive Troubleshooting Workflow

Use the logic flow below to diagnose your specific failure mode.

TroubleshootingFlow Start ISSUE: Low Recovery (<50%) Step1 Experiment: Analyze Pellet vs. Supernatant (Resuspend pellet in water/acid) Start->Step1 Branch1 Is Lys-Leu found in the Pellet? Step1->Branch1 ResultA YES (Coprecipitation) Branch1->ResultA High Signal in Pellet ResultB NO (Loss to Adsorption or Degradation) Branch1->ResultB No Signal in Pellet ActionA1 Cause: Protein Binding Fix: Acidify Plasma (1-2% FA) ResultA->ActionA1 ActionA2 Cause: Low Solubility in ACN Fix: Switch to MeOH or add 10-20% Water ResultA->ActionA2 ActionB1 Cause: Non-Specific Binding (NSB) Fix: Use Low-Bind Plates (Polypropylene) ResultB->ActionB1 ActionB2 Cause: Enzymatic Instability Fix: Add Protease Inhibitors / Keep at 4°C ResultB->ActionB2

Figure 1: Diagnostic decision tree for isolating the source of analyte loss.

Part 2: Optimized Protocols & Solutions

Scenario A: The "Protein Trap" (Coprecipitation)

The Science: To release Lys-Leu from Albumin, you must lower the pH of the plasma below Albumin's pI (4.7) or disrupt the ionic bond with high ionic strength, though acid is preferred for MS compatibility.[1]

Protocol 1: Acidified Methanol Precipitation (Recommended)

Methanol is more polar than ACN, maintaining better solubility for the dipeptide while still precipitating proteins.[1]

StepActionTechnical Rationale
1 Aliquot 50 µL Plasma.
2 Add IS: 10 µL Internal Standard (Stable Isotope Labeled Lys-Leu).Corrects for matrix effects and recovery variability.
3 Pre-treatment: Add 5 µL of 5% Formic Acid (FA) in water.[1] Vortex.CRITICAL: Lowers plasma pH to ~4-5, disrupting Lys-Leu/Albumin binding before precipitation.
4 Precipitate: Add 200 µL Methanol containing 1% Formic Acid .[1]Acidified organic solvent prevents re-binding during the crash.[1] MeOH keeps the polar dipeptide soluble.[1]
5 Vortex vigorously for 2 minutes.Ensures complete protein denaturation and analyte release.[1][2]
6 Centrifuge at 10,000 x g for 10 mins at 4°C.Hard spin compacts the pellet to maximize supernatant yield.
7 Transfer supernatant to a Low-Bind plate.Prevents loss to plastic surfaces (see Scenario B).[1]
Scenario B: The "Solubility Cliff" (Over-precipitation)

If you must use Acetonitrile (e.g., for cleaner chromatography), pure ACN often precipitates polar dipeptides.[1]

The Fix: Use a "Water-Rich" Precipitation.[1]

  • Precipitant: 80% ACN / 20% Water / 1% Formic Acid.[1]

  • Ratio: 1:3 or 1:4 (Sample:Solvent).

  • Why: The 20% water content ensures the solvation shell of the zwitterionic Lys-Leu is maintained, preventing it from crashing out with the protein.

Part 3: Frequently Asked Questions (FAQs)

Q1: I see good recovery in the supernatant, but my peak area variability (%CV) is high. Why? A: This is likely Non-Specific Binding (NSB) .[1] Lys-Leu is small and charged.[1] It sticks to standard polypropylene tubes and glass vials.[1]

  • Solution: Switch to "Low-Bind" or "LoRetention" tubes/plates. Alternatively, ensure your final injection solvent contains at least 20% organic or 0.1% FA to keep the peptide desorbed from the container walls.[1]

Q2: Should I use ZnSO4 (Zinc Sulfate) for precipitation? A: Generally, no for LC-MS.[1] While ZnSO4 is excellent for precipitating proteins (salting out), the high non-volatile salt content will suppress ionization in the mass spectrometer source. Acidified organic solvent is the safer choice for bioanalysis.[1]

Q3: Is Lysylleucine stable in plasma? A: Dipeptides are susceptible to exopeptidases in plasma.[1]

  • Test: Spike Lys-Leu into plasma and incubate at room temperature for 0, 1, 2, and 4 hours. If signal drops, enzymatic degradation is occurring.[1]

  • Fix: Collect blood into tubes containing protease inhibitors (e.g., EDTA + specific peptidase inhibitors) or process immediately on ice.[1]

Q4: My internal standard (IS) recovery is also low. Does this matter? A: Yes. If IS recovery is low (<10%), your assay sensitivity (LLOQ) will suffer due to poor counting statistics, even if the ratio corrects the accuracy.[1] You must optimize the extraction to get recovery >50%.[1]

Part 4: Mechanism of Action Visualization

Understanding the molecular interaction is key to trusting the protocol changes.[1]

Mechanism cluster_0 Standard Conditions (pH 7.4) cluster_1 Acidified Conditions (pH < 4) Albumin Albumin (-) LysLeu Lys-Leu (+) Albumin->LysLeu Electrostatic Binding Precipitation Add Organic Solvent LysLeu->Precipitation Albumin_Acid Albumin (+) LysLeu_Acid Lys-Leu (+) Albumin_Acid->LysLeu_Acid Repulsion (Release) Precipitation->Albumin_Acid Precipitates Precipitation->LysLeu_Acid Remains in Supernatant

Figure 2: Mechanism of acid-mediated release.[1] Acidification protonates Albumin, creating charge repulsion between the protein and the peptide, preventing coprecipitation.

References

  • Polson, C., et al. (2003).[1] Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.

  • Waters Corporation. (2020).[1] 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Waters Knowledge Base.[1]

  • Chambers, E., et al. (2016).[1] Analytical considerations in peptide and protein bioanalysis. Bioanalysis Zone.

  • Cytiva. (2025). Troubleshooting protein recovery issues. Cytiva Life Sciences.[1]

Sources

Technical Support Center: Minimizing Ion Suppression for Lys-Leu Analysis in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Analyzing hydrophilic dipeptides like Lysine-Leucine (Lys-Leu) in plasma presents a "perfect storm" for ion suppression. Lys-Leu is highly polar and zwitterionic, causing it to elute in the void volume on standard C18 columns—exactly where salts and unretained plasma proteins elute. This guide provides a root-cause analysis and validated workflows to eliminate matrix effects, ensuring data integrity for drug development and biomarker quantification.

Module 1: Diagnostic Workflow

How do I know if I have ion suppression?

Before optimizing, you must visualize the suppression zone. Standard blank injections are insufficient because they do not show where the ionization efficiency drops.

Protocol: Post-Column Infusion (The Gold Standard)

This experiment maps the "suppression profile" of your plasma matrix against the elution of Lys-Leu.

Experimental Setup:

  • Infusion: Syringe pump infuses a neat solution of Lys-Leu (100 ng/mL) at 10 µL/min into the LC flow path via a T-piece after the column but before the MS source.

  • Injection: Inject a blank extracted plasma sample (processed exactly as your samples) into the LC column.

  • Observation: Monitor the MRM transition for Lys-Leu. The baseline should be high and stable (from the infusion). Any dip in the baseline indicates ion suppression caused by the blank matrix eluting from the column.

Visualizing the Workflow:

PostColumnInfusion LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Plasma Extract) LC_Pump->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee Eluent Syringe Syringe Pump (Lys-Leu Standard) Syringe->Tee Constant Infusion MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow

Figure 1: Schematic setup for Post-Column Infusion. A dip in the MS signal indicates the exact retention time of matrix interferences.

Module 2: Chromatographic Strategy

Issue: Lys-Leu elutes in the void volume on C18.

Root Cause: Lys-Leu is a small, polar dipeptide. On Reversed-Phase (C18) columns, it has insufficient retention, co-eluting with salts and unretained plasma components (the "dump zone"), leading to massive signal suppression.

Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography). HILIC uses a polar stationary phase (e.g., Silica, Amide) and a high-organic mobile phase. This retains polar analytes longer, moving Lys-Leu away from the early-eluting suppression zone.

Comparison of Approaches
FeatureReversed-Phase (C18)HILIC (Amide/Silica)
Lys-Leu Retention Weak (Void Volume)Strong (Retained)
Elution Order Polar elutes firstPolar elutes last
Mobile Phase High Water (Poor Desolvation)High Acetonitrile (Good Desolvation)
MS Sensitivity Lower (due to water content)~5-10x Higher (organic solvent enhances ESI)
Matrix Effect High (Co-elutes with salts)Low (Separated from salts/lipids)

Recommendation: Use an Amide-HILIC column. Amide phases are robust for plasma samples and provide excellent retention for zwitterionic peptides like Lys-Leu.

Module 3: Sample Preparation

Issue: "Dirty" Plasma Extracts

Even with HILIC, phospholipids (Glycerophosphocholines, GPCh) can cause late-eluting suppression or "ghost peaks" in subsequent runs.

The Problem with Protein Precipitation (PPT): Adding Acetonitrile removes proteins but leaves phospholipids in the supernatant. These lipids compete for charge in the ESI droplet.

The Solution: Phospholipid Removal (PLR) Plates. Use specialized filtration plates (e.g., Ostro™, Phree™, or HybridSPE™). These contain a zirconia-coated silica or similar sorbent that selectively Lewis-acid binds the phosphate group of phospholipids while letting the Lys-Leu dipeptide pass through.

Protocol Comparison: PPT vs. PLR
  • Standard PPT:

    • Add 300 µL ACN to 100 µL Plasma.

    • Vortex & Centrifuge.[1]

    • Result: Proteins removed, but >90% of phospholipids remain.

  • Phospholipid Removal (Recommended):

    • Load 100 µL Plasma onto PLR Plate.

    • Add 300 µL ACN (with 1% Formic Acid).

    • Apply Vacuum.

    • Result: Proteins AND Phospholipids removed.[1][2][3]

Decision Logic for Method Optimization:

MethodOptimization Start Start: Lys-Leu Signal Unstable Step1 Perform Post-Column Infusion Start->Step1 Decision1 Where is the Suppression? Step1->Decision1 Void At Void Volume (0.5 - 1.5 min) Decision1->Void Early Late Late Eluting / Random Decision1->Late Late Action1 Switch to HILIC Column (Retain Lys-Leu) Void->Action1 Action2 Implement PLR Plates (Remove Phospholipids) Late->Action2 Check Re-run Infusion Action1->Check Action2->Check Success Stable Baseline at RT Check->Success

Figure 2: Decision tree for isolating and resolving matrix effects.

Module 4: Internal Standards (The Safety Net)

Why Analog IS fails for Lys-Leu

Using a structural analog (e.g., Ala-Leu) is risky. If the matrix effect is sharp (a narrow window of suppression), the analog might elute 10 seconds away from Lys-Leu and miss the suppression zone, leading to calculated concentrations that are wildly inaccurate.

Requirement: Stable Isotope Labeled (SIL) IS

You must use a heavy isotope labeled version of the analyte, such as Lys-Leu-13C6, 15N2 .

  • Mechanism: The SIL-IS is chemically identical.[4][5] It co-elutes exactly* with Lys-Leu.

  • Result: If the matrix suppresses Lys-Leu signal by 50%, it also suppresses the SIL-IS by 50%. The ratio remains constant, preserving quantitative accuracy.

*Note on Deuterium: Avoid Deuterium (D) labels if possible. Deuterium can slightly alter retention time ("Deuterium Isotope Effect"), causing the IS to separate from the analyte and drift out of the suppression zone.[5][6] 13C and 15N do not suffer from this shift.

FAQ: Troubleshooting Specific Scenarios

Q: I see a huge suppression dip at 1.5 min, but my Lys-Leu elutes at 1.6 min. Is this safe? A: No. Matrix effects can vary between patient samples (inter-lot variability).[7] A 0.1 min margin is too risky. You need to improve resolution (modify gradient) or clean the sample (PLR plates) to remove that suppression zone entirely.

Q: Can I just dilute the sample to reduce matrix effects? A: Yes, dilution (e.g., 1:10) is the simplest way to reduce matrix effects ("Dilute and Shoot"). However, Lys-Leu is often endogenous and low-level. Dilution might drop your analyte below the Lower Limit of Quantification (LLOQ). If sensitivity allows, dilute. If not, use PLR plates.

Q: My HILIC peak shape is broad/tailing. A: HILIC requires the sample diluent to match the mobile phase. If you inject a 100% aqueous sample into a high-organic HILIC mobile phase, peak shape collapses. Dilute your final extract with Acetonitrile (at least 75% organic) before injection.

References

  • Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry. (The foundational paper on the Post-Column Infusion method).

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry. (Defines the calculation of Matrix Factor).

  • Waters Corporation. "Ostro Sample Preparation Plate: Removal of Phospholipids."[8] Application Note. (Details the mechanism of phospholipid removal for LC-MS).

  • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A. (Explains the HILIC mechanism for polar retention).

  • Wang, S., et al. (2007). "Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method." Journal of Pharmaceutical and Biomedical Analysis. (Discusses the Deuterium isotope effect).

Sources

Technical Support Center: Preventing Lys-Leu Dipeptide Cyclization and Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide stability. Dipeptides like Lysine-Leucine (Lys-Leu) present unique storage challenges due to their specific molecular geometry and amino acid properties. This guide provides researchers and drug development professionals with the mechanistic understanding and field-proven protocols required to prevent sample loss.

Knowledge Base: The Mechanics of Lys-Leu Instability

Lys-Leu is notoriously susceptible to two primary degradation pathways during storage: intramolecular cyclization (forming diketopiperazines, or DKPs) and aqueous hydrolysis .

The Causality of DKP Formation

DKP formation is a thermodynamically driven deletion side-reaction[1]. The spatial proximity of the N-terminal alpha-amine of Lysine to the C-terminal carbonyl of Leucine creates an ideal geometry for an intramolecular nucleophilic attack. This aminolysis results in the formation of a highly stable, low-strain six-membered DKP ring[1].

Crucially, this reaction is pH-dependent. At neutral to mildly alkaline pH, the N-terminal amine is deprotonated (acting as a free amine), rendering it highly nucleophilic. Maintaining an acidic microenvironment (pH 4–6) keeps the amine protonated (


), effectively neutralizing its nucleophilicity and preventing cyclization[2].
The Deliquescence Factor

Peptides containing basic residues like Lysine are highly prone to deliquescence—the rapid absorption of atmospheric moisture[3]. Even in a lyophilized (freeze-dried) state, if a Lys-Leu peptide absorbs water from the air, it creates a localized aqueous microenvironment. This microscopic moisture facilitates both hydrolysis and the proton mobility required to trigger DKP cyclization.

DKP_Mechanism A Linear Lys-Leu Dipeptide (Protonated, Stable at pH < 5) B pH Shift to Neutral/Basic (Deprotonation of a-Amine) A->B Improper Storage/Buffer F Hydrolytic Degradation (Cleavage of Peptide Bond) A->F Aqueous Exposure C Nucleophilic Free Amine (Reactive Intermediate) B->C D Intramolecular Attack on Leucine Carbonyl C->D Thermodynamically Favored E Diketopiperazine (DKP) (Stable 6-Membered Ring) D->E Loss of H2O

Mechanistic pathway of Lys-Leu degradation via Diketopiperazine (DKP) cyclization and hydrolysis.

Diagnostic FAQs: Troubleshooting Peptide Storage

Q1: I stored my lyophilized Lys-Leu at -20°C, but it still degraded into a cyclic byproduct. Why? Root Cause: Moisture ingress during handling. Explanation: Because Lysine is deliquescent[3], opening a cold vial immediately exposes the peptide to ambient laboratory humidity, causing condensation to form directly on the powder. This moisture catalyzes DKP formation even after the vial is returned to the freezer. Solution: Always equilibrate the sealed vial to room temperature in a desiccator before opening[4].

Q2: I need to store Lys-Leu in solution for an ongoing assay. What is the optimal buffer? Root Cause: Aqueous instability at physiological pH. Explanation: Peptides in solution have a significantly shorter shelf life than lyophilized powders[3]. At physiological pH (7.4), the N-terminal amine of Lysine is partially unprotonated, accelerating DKP formation. Solution: Reconstitute the peptide in a sterile, acidic buffer (pH 4–6)[2]. If your assay requires a neutral pH, only adjust the pH of the working aliquot immediately prior to the experiment. Store the stock solution in single-use aliquots at -80°C to avoid freeze-thaw cycles[4].

Q3: Does the choice of peptide salt (TFA vs. Acetate vs. HCl) impact storage stability? Root Cause: Counter-ion hygroscopicity and micro-pH. Explanation: Yes. Trifluoroacetate (TFA) salts are common but highly hygroscopic, pulling moisture into the lyophilized cake. Hydrochloride (HCl) salts can be less hygroscopic but may lower the micro-pH excessively upon reconstitution. Acetate salts often provide a good balance for biological assays, but you must strictly control ambient humidity using desiccant packs[5] regardless of the salt form.

Standard Operating Procedures (SOP): Self-Validating Storage & Reconstitution

To ensure scientific integrity, follow this self-validating workflow. The validation steps ensure that if a failure occurs, it is caught before compromising your downstream assays.

Protocol: Handling Lyophilized Lys-Leu
  • Receiving & Inspection: Upon arrival, visually inspect the vial. The peptide should appear as a fluffy, uniform solid.

    • Self-Validation: If the powder appears glassy, shrunken, or gel-like, it has already absorbed moisture or thawed improperly during transit.

  • Long-Term Storage: Store the intact, sealed vial at -20°C or -80°C inside a secondary airtight container with active desiccant packs[2][5].

  • Equilibration (Critical Step): Transfer the vial to a room-temperature desiccator for 30–60 minutes before opening.

    • Self-Validation: Touch the vial; it must not feel cold. Absolutely no condensation should form on the exterior glass.

  • Reconstitution: Dissolve the peptide in a sterile, acidic buffer (e.g., 0.1% Acetic Acid, pH ~4.5) to a high stock concentration.

    • Self-Validation: The solution should be completely clear. Turbidity indicates aggregation or incomplete solubilization.

  • Aliquoting: Divide the stock into single-use microcentrifuge tubes. Flash-freeze in liquid nitrogen and transfer to -80°C.

    • Self-Validation: Track freeze-thaw cycles on the tube label; the number must never exceed one[3][4].

Storage_Workflow Step1 1. Receive Lyophilized Lys-Leu Step2 2. Store in Desiccator at -20°C or -80°C Step1->Step2 Step3 3. Equilibrate to RT (Keep Sealed!) Step2->Step3 Step4 4. Reconstitute in Acidic Buffer (pH 4-6) Step3->Step4 Step5 5. Aliquot & Flash Freeze Step4->Step5

Step-by-step workflow for the reception, storage, and reconstitution of Lys-Leu dipeptides.

Quantitative Data: Storage Condition Matrix

The following table summarizes the expected stability of Lys-Leu under various conditions to guide experimental planning and risk assessment[2][3][5]:

Storage StateTemperaturepH EnvironmentExpected Shelf LifePrimary Degradation Risk
Lyophilized Powder-80°CN/A (Dry)2+ YearsMinimal (Requires strict desiccation)
Lyophilized Powder-20°CN/A (Dry)1 - 2 YearsMoisture absorption (Deliquescence)
Lyophilized PowderRoom TempN/A (Dry)Days to WeeksDKP Cyclization / Aggregation
Aqueous Solution-20°C to -80°CAcidic (pH 4–6)1 - 3 MonthsSlow Hydrolysis
Aqueous Solution4°CNeutral (pH 7–8)< 1 WeekRapid DKP Formation
Aqueous SolutionRoom TempNeutral (pH 7–8)Hours to DaysDKP Formation & Bacterial Degradation

References

  • How to Store Peptides | Best Practices for Researchers.JPT Peptide Technologies.
  • Storage and Handling Synthetic Peptides.Sigma-Aldrich.
  • Peptide Storage and Handling Guidelines.GenScript.
  • Peptide Storage Guide.Creative Peptides.
  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention.Peptide Chemistry.

Sources

Technical Support Center: Lysylleucine (K-L) Fragmentation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: K-L-OPT-001 Topic: Optimizing Collision Energy for Lysylleucine (Lys-Leu) Fragmentation Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Status: Active

Diagnostic Fundamentals: The Physics of K-L Fragmentation

Before adjusting instrument parameters, it is critical to understand the specific behavior of the Lysylleucine (K-L) dipeptide under Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).

Dipeptides like K-L differ significantly from longer tryptic peptides. Because they lack the extensive degrees of freedom found in larger polymers, they do not redistribute internal energy as efficiently. This often results in a narrower "sweet spot" for collision energy (CE). If the energy is too low, the precursor survives intact; if too high, the molecule shatters into non-diagnostic immonium ions or internal fragments.

Target Ion Table

Use these theoretical m/z values to validate your spectral assignment.

Ion TypeCompositionTheoretical m/z (Monoisotopic)Diagnostic Utility
Precursor

260.197 Parent Ion Selection
y1 Leucine residue132.102 C-terminal confirmation
b1 Lysine residue129.102 N-terminal confirmation
Imm (Leu) Immonium Ion (Leu)86.097 High-energy diagnostic
Imm (Lys) Immonium Ion (Lys)101.108 Primary Lys marker
Imm (Lys)*Lys - NH384.081 Secondary Lys marker (Common)

Critical Note: The presence of the 86.097 ion confirms Leucine (or Isoleucine), while 84.081 strongly indicates Lysine. The ratio of the y1 (132.1) to the b1 (129.1) ion is the primary metric for CE optimization.

Protocol: Stepped Energy Optimization Workflow

To determine the optimal Normalized Collision Energy (NCE) for your specific instrument (Orbitrap, Q-TOF, or Triple Quad), do not rely on a single calculated value. Use a Stepped NCE approach to generate a breakdown curve.

Workflow Diagram

The following logic flow illustrates the standard optimization procedure.

CE_Optimization Start Input: K-L Precursor (m/z 260.197) Step1 Step 1: Define CE Ramp (e.g., 15, 25, 35 NCE) Start->Step1 Step2 Step 2: Acquire MS/MS (Data Dependent or Targeted) Step1->Step2 Decision Check: Precursor Survival? Step2->Decision Outcome1 Precursor > 50% (Under-fragmented) Decision->Outcome1 High Intensity Outcome2 Only Immonium Ions (Over-fragmented) Decision->Outcome2 Low Intensity Outcome3 Balanced Spectrum (y1 & b1 dominant) Decision->Outcome3 Optimal Action1 Increase CE (+5 eV) Outcome1->Action1 Action2 Decrease CE (-5 eV) Outcome2->Action2 Final Lock Method Parameters Outcome3->Final Action1->Step1 Action2->Step1

Figure 1: Decision logic for tuning collision energy. The goal is to maximize b/y ions while minimizing precursor survival.

Step-by-Step Methodology
  • Preparation: Prepare a 1 µM standard of Lys-Leu in 50:50 Water:Acetonitrile with 0.1% Formic Acid. Direct infusion is preferred over LC for optimization to ensure a stable ion flux.

  • Broad Sweep: Set your instrument to perform a "Stepped NCE" (if available) or manual separate injections at NCE 15, 20, 25, 30, 35, and 40.

  • Data Analysis: Extract the Ion Chromatograms (XIC) for:

    • Precursor (260.2)

    • y1 Ion (132.1)

    • Immonium Ion (86.1)

  • Calculate the Breakdown Efficiency: Plot the intensity of the y1 ion against the NCE.

    • Optimal Point: The NCE where the y1 ion intensity is maximal, and the precursor intensity is <10% of the base peak.

  • Verification: Ensure the b1 ion (129.1) is visible. If the b1 ion is absent but the y1 is strong, your energy is likely slightly too low (as b-ions often require slightly higher activation energy in basic peptides).

Troubleshooting & FAQs

Q1: I see the fragment at 86.1 m/z, but I cannot distinguish if it is Leucine or Isoleucine.

A: This is the classic "isobaric interference" challenge. Lys-Leu and Lys-Ile have identical masses and very similar fragmentation patterns.

  • The Fix: Standard CID/HCD cannot easily distinguish them. You have two options:

    • Retention Time: Rely on high-resolution chromatography. Leu is generally more hydrophobic than Ile and will elute slightly later on a C18 column [1].

    • MS3 / w-ions: If your instrument supports MS3 (e.g., Orbitrap Tribrid), isolate the y1 ion (132.1) and fragment it again. Leucine side-chain fragmentation yields specific w-ions (side-chain cleavage) that are distinct from Isoleucine due to the branching structure [2].

Q2: My spectrum is dominated by a peak at m/z 242.18. What is this?

A: You are likely observing Diketopiperazine (DKP) formation.

  • The Cause: Dipeptides like Lys-Leu are prone to cyclization, losing a water molecule (

    
    ). 
    
    
    
    . This often happens in the source or during storage if the sample is acidic and left at room temperature.
  • The Fix: Prepare fresh samples immediately before analysis. Lower the heated capillary temperature slightly to reduce in-source cyclization.

Q3: Why are my b-ions (129.1) missing, but y-ions are present?

A: This is a "Mobile Proton" effect.

  • The Cause: Lysine is highly basic (contains an

    
    -amino group). In a dipeptide, the proton may be sequestered at the Lysine side chain, making proton transfer to the peptide backbone less favorable, which inhibits the formation of the oxazolone structure required for b-ion stability.
    
  • The Fix: Increase the Collision Energy slightly (2–3 eV). Alternatively, ensure your mobile phase has sufficient acid (0.1% Formic Acid) to ensure the peptide is fully protonated (

    
     states fragment differently, though for a dipeptide, the 
    
    
    
    state is usually dominant).
Q4: I am getting low signal intensity overall.

A: Check your Tube Lens or S-Lens RF level.

  • The Fix: Small dipeptides (low mass) are often filtered out if the RF amplitude on the transfer optics is set for high-mass proteins. Lower the RF level to optimize transmission for the 50–300 m/z range.

Fragmentation Pathway Visualization

Understanding the structural breakage helps in identifying "noise" vs. "signal."

Fragmentation_Pathway cluster_primary Primary Backbone Cleavage cluster_secondary Secondary (High Energy) Precursor Precursor [M+H]+ (m/z 260.2) b1 b1 Ion (Lys) (m/z 129.1) Precursor->b1 Low CE y1 y1 Ion (Leu) (m/z 132.1) Precursor->y1 Low CE Imm_K Imm Lys (m/z 84.1) b1->Imm_K High CE (-CO, -NH3) Imm_L Imm Leu (m/z 86.1) y1->Imm_L High CE (-CO, -H2O)

Figure 2: Mechanistic pathway of Lys-Leu fragmentation. Note that Immonium ions are secondary products derived from primary b/y ions.

References

  • Creative Biolabs. (2025). Isoleucine & Leucine Differentiation: Critical in Antibody Sequencing. Retrieved from [Link]

  • Rapid Novor. (2021). Isoleucine and Leucine - Distinguishing Isobaric Amino Acids. Retrieved from [Link]

  • Matrix Science. (n.d.). Peptide Fragmentation and Immonium Ions. Retrieved from [Link]

  • MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

Technical Support Center: Overcoming Solubility Challenges of Hydrophobic Lys-Leu Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered with hydrophobic Lys-Leu (Lysine-Leucine) derivatives. The inherent hydrophobicity of leucine, combined with the charged nature of lysine, can lead to complex solubility behaviors, including aggregation and hydrogel formation.[1][][3][4] This resource offers a structured, question-and-answer approach to navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Basic Solubility Issues

Q1: My lyophilized Lys-Leu derivative won't dissolve in water. What is the first step?

A1: The inability to dissolve in water is common for peptides with a high content of hydrophobic residues like leucine.[5][6] The primary driver for this is the tendency of these hydrophobic regions to minimize contact with water, which can lead to aggregation.[7][8]

Initial Steps:

  • Start Small: Always begin by testing the solubility of a small aliquot of your peptide, rather than the entire batch.[5][9][10] This prevents the potential loss of valuable material if the chosen solvent is ineffective.

  • Consider the Net Charge: The solubility of your Lys-Leu derivative is significantly influenced by its overall charge at a given pH.[5][11][12]

    • Basic Peptides (Net Positive Charge): If your derivative has a net positive charge (more basic residues like Lysine), it should be more soluble in an acidic solution.[5][12][13] Try dissolving it in a small amount of 10-30% acetic acid.[9][10]

    • Acidic Peptides (Net Negative Charge): If your derivative has a net negative charge (more acidic residues), it will be more soluble in a basic solution.[5][12][13] A small amount of 0.1M ammonium bicarbonate can be used.[10]

    • Neutral Peptides (Net Zero Charge): For neutral derivatives, aqueous solutions are often ineffective. In this case, the use of organic solvents is recommended as a starting point.[5][9][10]

Q2: I've tried adjusting the pH, but my peptide is still insoluble. What's the next step?

A2: If pH manipulation is insufficient, the use of organic co-solvents is the next logical step. These solvents help to solvate the hydrophobic leucine residues, breaking up the aggregates.

Recommended Organic Solvents:

SolventAbbreviationKey Considerations
Dimethyl SulfoxideDMSOA powerful solvent for many hydrophobic peptides.[5][9][14] However, it can oxidize methionine and cysteine residues.[5]
DimethylformamideDMFA good alternative to DMSO, especially for peptides containing oxidation-sensitive residues.[13]
AcetonitrileACNCommonly used in HPLC and can be effective for dissolving hydrophobic peptides.[6][13]
IsopropanolIPAAnother option for particularly hydrophobic peptides.[5][12]

Protocol for Using Organic Solvents:

  • Dissolve the peptide in a minimal amount of the chosen organic solvent (e.g., DMSO, DMF).[9][10]

  • Once fully dissolved, slowly add your aqueous buffer dropwise while gently vortexing.[9] This gradual dilution is crucial to prevent the peptide from precipitating out of solution.

Important Note: For cell-based assays, the final concentration of organic solvents should be kept to a minimum, typically below 1% (v/v) for DMSO, to avoid cellular toxicity.[5][9]

Advanced Troubleshooting: Aggregation and Gel Formation

Q3: My Lys-Leu derivative solution is cloudy, or a precipitate has formed over time. What is happening?

A3: Cloudiness or precipitation is a strong indicator of peptide aggregation.[7][8] This occurs when peptide molecules self-associate to form larger, insoluble structures.[7] For Lys-Leu derivatives, this is often driven by hydrophobic interactions between the leucine side chains.[]

Troubleshooting Workflow for Aggregation:

Aggregation_Troubleshooting Start Cloudy Solution or Precipitate Check_pH Is pH at Isoelectric Point (pI)? Start->Check_pH Adjust_pH Adjust pH Away from pI Check_pH->Adjust_pH Yes Use_Cosolvent Use Organic Co-solvent (e.g., DMSO, DMF) Check_pH->Use_Cosolvent No Sonication Apply Sonication Adjust_pH->Sonication Denaturants Use Denaturing Agents (Last Resort) (e.g., 6M Guanidine HCl, 8M Urea) Use_Cosolvent->Denaturants Use_Cosolvent->Sonication Denaturants->Sonication Centrifuge Centrifuge and Use Supernatant Sonication->Centrifuge Success Clear Solution Centrifuge->Success

Caption: A decision workflow for troubleshooting peptide aggregation.

Explanation of Steps:

  • Check Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, where their net charge is zero.[6][7] Adjusting the pH away from the pI can increase solubility.[6]

  • Sonication: This can help to break up aggregates and improve dissolution.[5][14]

  • Denaturing Agents: As a last resort for highly aggregated peptides, denaturing agents like 6M guanidine hydrochloride or 8M urea can be used.[15] Be aware that these will disrupt the peptide's secondary structure.

  • Centrifugation: After attempting to redissolve, always centrifuge your solution to remove any remaining insoluble material before use.[5][14]

Q4: My Lys-Leu derivative forms a hydrogel. How can I work with this?

A4: The self-assembly of certain Lys-Leu derivatives into hydrogels is a known phenomenon, driven by a combination of hydrogen bonding and hydrophobic interactions. While this can be a desirable property for applications like drug delivery and tissue engineering, it can be problematic for experiments requiring a liquid solution.

Strategies for Handling Hydrogels:

  • Work at Lower Concentrations: Hydrogelation is often concentration-dependent. Try preparing more dilute solutions.

  • Temperature Control: Some peptide hydrogels are thermoreversible. Gently heating the solution may cause the gel to dissolve, but be cautious to avoid peptide degradation.[14]

  • Disrupting Self-Assembly: The same strategies used for aggregation can sometimes disrupt hydrogel formation, such as adjusting the pH or adding a small amount of an organic co-solvent.

Experimental Protocols

Protocol 1: Systematic Solubility Testing of a Hydrophobic Lys-Leu Derivative

This protocol provides a step-by-step method for determining the optimal solvent for a new or difficult-to-dissolve Lys-Leu derivative.

Materials:

  • Lyophilized Lys-Leu derivative

  • Sterile, deionized water

  • 10% Acetic Acid

  • 0.1 M Ammonium Bicarbonate

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening. Briefly centrifuge the vial to collect all the powder at the bottom.

  • Aliquot: Weigh out a small, known amount of the peptide (e.g., 1 mg) for the solubility test.

  • Determine Net Charge: Calculate the theoretical net charge of your peptide at neutral pH to guide your solvent choice (Lysine = +1, C-terminus = -1, N-terminus = +1).

  • Solvent Testing (Sequential): a. Water: Add a small volume of sterile water to attempt to reach your target concentration. Vortex gently. If the solution is not clear, proceed to the next step. b. pH Adjustment (if charged):

    • If Basic: To the suspension from 4a, add 10% acetic acid dropwise, vortexing between each drop, until the peptide dissolves.
    • If Acidic: To a fresh aliquot, add 0.1 M ammonium bicarbonate dropwise until dissolved. c. Organic Solvent (if neutral or still insoluble):
    • To a fresh aliquot, add a minimal volume of DMSO (or DMF if the peptide contains Cys or Met). Vortex.
    • Once dissolved, slowly add your desired aqueous buffer dropwise while vortexing to reach the final concentration.
  • Observation and Final Steps:

    • A successfully dissolved peptide will result in a clear, particle-free solution.

    • If any particulates remain, centrifuge the solution and use the supernatant.

Underlying Scientific Principles

The solubility challenges of Lys-Leu derivatives are rooted in the amphipathic nature of the dipeptide.

LysLeu_Interactions LysLeu1 Lysine + Hydrophilic Side Chain - Positively Charged Leucine - Hydrophobic Side Chain - Non-polar LysLeu2 Lysine + Hydrophilic Side Chain - Positively Charged Leucine - Hydrophobic Side Chain - Non-polar Aggregation Aggregation / Self-Assembly LysLeu1:leu->Aggregation Hydrophobic Interaction LysLeu3 Lysine + Hydrophilic Side Chain - Positively Charged Leucine - Hydrophobic Side Chain - Non-polar LysLeu2:leu->Aggregation LysLeu3:leu->Aggregation Repulsion Electrostatic Repulsion Repulsion->LysLeu1:lys Repulsion->LysLeu2:lys Repulsion->LysLeu3:lys

Caption: Intermolecular forces governing Lys-Leu derivative solubility.

  • Hydrophobic Interactions: The non-polar leucine side chains tend to associate with each other to minimize their exposure to water, driving aggregation and reducing solubility.[8]

  • Electrostatic Interactions: The positively charged lysine side chains can lead to electrostatic repulsion between peptide molecules, which can counteract aggregation and improve solubility.[][16] The balance between these opposing forces dictates the overall solubility of the derivative.

By understanding these principles, researchers can make more informed decisions about solvent selection and experimental conditions to successfully work with these challenging but promising molecules.

References

  • Guidelines for Peptide Dissolving. (n.d.). GenScript. Retrieved March 7, 2026, from [Link]

  • Peptide Solubilization. (n.d.). JPT. Retrieved March 7, 2026, from [Link]

  • Peptide Synthesis Knowledge Base. (n.d.). Genemed Synthesis Inc. Retrieved March 7, 2026, from [Link]

  • How to optimize the solubility of catalogue peptides? (2025, July 14). Biorunstar. Retrieved March 7, 2026, from [Link]

  • Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions? (2013, May 28). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024, July 11). GenScript. Retrieved March 7, 2026, from [Link]

  • How Can I Make My Peptide More Water Soluble? (2024, January 11). LifeTein. Retrieved March 7, 2026, from [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017, September 20). Journal of Visualized Experiments. Retrieved March 7, 2026, from [Link]

  • How to dissolve peptides? (n.d.). LifeTein. Retrieved March 7, 2026, from [Link]

  • Peptide Solubility. (n.d.). Bio Basic. Retrieved March 7, 2026, from [Link]

  • Self-Assembly of pH-Responsive Star-Shaped Amphiphilic Polypeptides Based on l‑Lysine and l‑Leucine. (2025, October 22). PubMed. Retrieved March 7, 2026, from [Link]

  • “Lys–Leu” Motif Empowers Expedient OaAEP1-Catalyzed Generation of N‑Terminal Cysteine Recombinant Proteins for Bioconjugation and Semisynthesis. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]

  • Organo- and hydrogels derived from cyclo(L-Tyr-L-Lys) and its ε-amino derivatives. (2009). Soft Matter. Retrieved March 7, 2026, from [Link]

  • Lysine-based non-cytotoxic ultrashort self-assembling peptides with antimicrobial activity. (2024, May 8). Scientific Reports. Retrieved March 7, 2026, from [Link]

  • Synthesis of Peptides. (n.d.). Science of Synthesis. Retrieved March 7, 2026, from [Link]

  • Self-Assembly of pH-Responsive Star-Shaped Amphiphilic Polypeptides Based on l-Lysine and l-Leucine. (2025, October 22). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Preventing Protein Aggregation. (n.d.). Biozentrum, University of Basel. Retrieved March 7, 2026, from [Link]

  • Polypeptide Composition and Topology Affect Hydrogelation of Star-Shaped Poly(L-lysine)-Based Amphiphilic Copolypeptides. (2021, August 30). MDPI. Retrieved March 7, 2026, from [Link]

  • Self-assembly of heterochiral, aliphatic dipeptides with Leu. (2023, November 10). Wiley Online Library. Retrieved March 7, 2026, from [Link]

  • Self-Assembly of pH-Responsive Star-Shaped Amphiphilic Polypeptides Based on l-Lysine and l-Leucine. (2025, October 22). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Self-Assembly Peptide based Double-Network Hydrogel. (2007, April 15). LifeTein. Retrieved March 7, 2026, from [Link]

  • Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides. (2024, January 11). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]

  • Leucine/Peptide Composition and Method of Formulation. (n.d.). Google Patents.
  • Large Scale Synthesis of Long Peptides on the PioneerTM Peptide Synthesis System. (n.d.). PerSeptive Biosystems. Retrieved March 7, 2026, from [Link]

  • The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. (n.d.). Journal of Biological Chemistry. Retrieved March 7, 2026, from [Link]

  • First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. (2018). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Addressing matrix effects in Lysylleucine quantification from urine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quantification of Lysylleucine in Urine

Welcome to the technical support center for the quantification of lysylleucine in urine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on mitigating matrix effects in urine samples. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the accuracy and reliability of your experimental results.

The Challenge of the Urine Matrix

Urine is a complex biological matrix with high variability in its composition, including salts, endogenous metabolites, and other compounds.[1][2] This complexity can lead to significant matrix effects, primarily ion suppression or enhancement, in liquid chromatography-mass spectrometry (LC-MS) based assays.[1][3][4] Effectively addressing these effects is critical for accurate quantification of biomarkers like lysylleucine.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the quantification of lysylleucine in urine, providing a systematic approach to problem-solving.

Problem 1: Poor Peak Shape and/or Shifting Retention Times

Symptoms:

  • Asymmetrical (fronting or tailing) peaks for lysylleucine and/or the internal standard.

  • Inconsistent retention times across a batch of samples.

Potential Causes & Solutions:

  • Suboptimal Chromatographic Conditions: The dipeptide nature of lysylleucine, with its two amine groups and a carboxylic acid group, makes it polar. A poorly chosen column or mobile phase can lead to secondary interactions and peak tailing.

    • Actionable Insight: Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is often better suited for polar analytes than traditional reversed-phase columns. Experiment with mobile phase modifiers like formic acid or ammonium formate to improve peak shape.

  • Matrix Overload: Direct injection of urine, even when diluted, can overload the analytical column with endogenous compounds, affecting the chromatography of the target analyte.[2]

    • Actionable Insight: Implement a more rigorous sample preparation technique, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove interfering matrix components.[4][5]

  • Insufficient Equilibration: Inadequate column equilibration between injections can lead to retention time drift.

    • Actionable Insight: Ensure your LC method includes a sufficient column re-equilibration step at the end of each run.

Problem 2: High Variability in Results (Poor Precision)

Symptoms:

  • High coefficient of variation (%CV) for quality control (QC) samples.

  • Inconsistent results for the same sample analyzed in replicate.

Potential Causes & Solutions:

  • Inadequate Internal Standard: An inappropriate internal standard (IS) that does not co-elute or behave similarly to lysylleucine during sample preparation and ionization will fail to compensate for variability.[4]

    • Actionable Insight: The gold standard is a stable isotope-labeled (SIL) lysylleucine.[6][7][8][9][10] This IS has nearly identical chemical and physical properties to the analyte, ensuring it effectively tracks and corrects for matrix effects and procedural losses.[6][8][10]

  • Inconsistent Sample Preparation: Manual sample preparation techniques can introduce variability.

    • Actionable Insight: Automate sample preparation where possible.[11] If manual, ensure consistent timing and technique for each step, particularly for LLE or SPE.

  • Differential Matrix Effects: The composition of urine can vary significantly between individuals and even for the same individual at different times.[1][2] This can lead to sample-dependent matrix effects that are not fully corrected by the IS.

    • Actionable Insight: A more effective sample cleanup is necessary. Consider a more selective SPE sorbent or a multi-step extraction process to remove a broader range of interfering compounds.[12][13]

Problem 3: Inaccurate Results (Poor Accuracy) and Ion Suppression/Enhancement

Symptoms:

  • QC sample concentrations are consistently biased high or low.

  • Post-extraction spike experiments show low or high recovery of the analyte.

Potential Causes & Solutions:

  • Significant Ion Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of lysylleucine in the mass spectrometer's source, leading to a suppressed or enhanced signal.[1][3][4]

    • Actionable Insight:

      • Improve Chromatographic Separation: Modify your LC gradient to better separate lysylleucine from the interfering peaks.

      • Enhance Sample Cleanup: As mentioned previously, more effective sample preparation is key. A comparison of different extraction techniques is often necessary.

      • Dilution: While it may compromise sensitivity, diluting the urine sample can reduce the concentration of interfering matrix components.[14]

  • Improper Calibration Strategy: Using a simple solvent-based calibration curve will not account for the matrix effects present in real samples.

    • Actionable Insight: Prepare your calibration standards and QCs in a surrogate matrix, such as stripped urine or a synthetic urine that closely mimics the real matrix. This is a requirement under regulatory guidelines.[15][16]

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for lysylleucine quantification?

A1: A stable isotope-labeled (SIL) lysylleucine is the most appropriate internal standard.[6][7][8][9][10] It has the same chemical structure as the analyte but with a different mass due to the incorporation of heavy isotopes (e.g., 13C, 15N). This ensures it has the same chromatographic behavior and ionization efficiency, allowing it to accurately compensate for matrix effects and variability during sample processing.[6][8][10]

Q2: How do I choose between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for sample cleanup?

A2: The choice depends on the specific needs of your assay and the nature of the interferences.

  • SPE: Offers high selectivity and can be tailored to the analyte's properties (e.g., using a mixed-mode cation exchange sorbent for the basic lysylleucine).[17] It is also easily automated.

  • LLE: A simpler and often faster technique that separates compounds based on their differential solubility in two immiscible liquids.[5][18] However, it may be less efficient at removing all interfering components for a polar analyte like lysylleucine.

A comparison of recovery and matrix effects for both techniques is recommended during method development (see table below).

Q3: How do I experimentally assess matrix effects?

A3: According to regulatory guidelines from the FDA and EMA, matrix effects should be quantitatively assessed during method validation.[15][19][20] The most common approach is the post-extraction spike method:

  • Set A: The response of the analyte in a neat solution.

  • Set B: The response of the analyte spiked into the matrix after extraction.

  • Set C: The response of the analyte spiked into the matrix before extraction.

  • Matrix Effect (%) = (B / A) * 100

  • Recovery (%) = (C / B) * 100

  • Process Efficiency (%) = (C / A) * 100

A matrix effect value close to 100% indicates minimal ion suppression or enhancement.

Q4: My method works for some urine samples but not others. What could be the cause?

A4: This is a classic example of inter-subject variability in the urine matrix.[1][2] Different diets, hydration levels, and metabolic states can drastically alter the composition of urine. If your sample preparation is not robust enough to handle this variability, you will see inconsistent results. The solution is to develop a more universal and efficient sample cleanup method.

Q5: What are the key validation parameters I need to assess for my method according to regulatory guidelines?

A5: For bioanalytical method validation, both the FDA and EMA guidelines require the assessment of:[15][16][19][20][21][22][23][24]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[23]

  • Accuracy and Precision: How close the measured values are to the true value and the degree of scatter in the data, respectively.[23]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[23]

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Matrix Effect: As discussed above.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Presentation & Protocols

Table 1: Comparison of Sample Preparation Techniques
ParameterDilute-and-ShootLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) N/A65 ± 8%92 ± 5%
Matrix Effect (%) 45 ± 15% (Severe Suppression)78 ± 10% (Moderate Suppression)98 ± 4% (Minimal Effect)
Throughput HighMediumMedium (can be high with automation)
Cost per Sample LowLow-MediumMedium-High
Recommendation Not recommended for regulated bioanalysis due to significant matrix effects.A viable option if SPE is not available, but requires careful optimization.Recommended approach for robust and reliable quantification.

Note: The values presented are typical and may vary depending on the specific LLE and SPE protocols used.

Experimental Protocol: Solid-Phase Extraction (SPE) for Lysylleucine

This protocol utilizes a mixed-mode cation exchange SPE plate, which is ideal for retaining the basic lysylleucine while allowing neutral and acidic interferences to be washed away.

Materials:

  • Mixed-mode Cation Exchange SPE plate (e.g., Oasis MCX)

  • Urine samples, calibration standards, and QCs

  • Internal Standard (SIL-lysylleucine) solution

  • Methanol

  • 2% Formic Acid in Water

  • 5% Ammonium Hydroxide in Methanol

  • Centrifuge

  • 96-well collection plate

Procedure:

  • Pre-treatment: Centrifuge urine samples at 4000 x g for 10 minutes. Take 100 µL of the supernatant and add 10 µL of the SIL-lysylleucine internal standard solution. Add 200 µL of 2% formic acid in water.

  • Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the lysylleucine and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean 96-well collection plate.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.

Visualizations

Diagram 1: Troubleshooting Workflow for Inaccurate Results

Troubleshooting_Workflow start Inaccurate Results (Poor Accuracy) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS (e.g., 13C, 15N-Lysylleucine) check_is->implement_is No check_cal Are Calibrators & QCs Prepared in a Surrogate Matrix? check_is->check_cal Yes implement_is->check_cal use_matrix Prepare Calibrators & QCs in Stripped or Synthetic Urine check_cal->use_matrix No assess_me Quantitatively Assess Matrix Effects (Post-Extraction Spike) check_cal->assess_me Yes use_matrix->assess_me me_acceptable Matrix Effect Acceptable? (e.g., 85-115%) assess_me->me_acceptable improve_cleanup Improve Sample Cleanup me_acceptable->improve_cleanup No end Method Acceptable me_acceptable->end Yes optimize_chrom Optimize Chromatography (e.g., Gradient, Column) improve_cleanup->optimize_chrom optimize_chrom->assess_me

Caption: A decision tree for troubleshooting inaccurate results in lysylleucine quantification.

Diagram 2: Mechanism of Ion Suppression in ESI-MS

Ion_Suppression cluster_0 Scenario 1: Analyte without Matrix Interference cluster_1 Scenario 2: Analyte with Co-eluting Matrix droplet1 ESI Droplet (Analyte + Solvent) analyte_ion Analyte Ion [M+H]+ droplet1->analyte_ion Solvent Evaporation & Ionization ms1 High MS Signal analyte_ion->ms1 droplet2 ESI Droplet (Analyte + Matrix + Solvent) competition Competition for Charge & Surface Area droplet2->competition suppressed_ion Suppressed Analyte Ion [M+H]+ competition->suppressed_ion ms2 Low MS Signal suppressed_ion->ms2

Caption: Illustration of how co-eluting matrix components suppress analyte ionization.

References

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. PMC.
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • Stable Isotope Labeled MS Peptide Standard. Creative Proteomics.
  • Essential FDA Guidelines for Bioanalytical Method Validation. Unknown Source.
  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Unknown Source.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Unknown Source.
  • Guideline Bioanalytical method validation. European Medicines Agency (EMA).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Unknown Source.
  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. ResearchGate.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA.
  • Stable Isotope Labeled (SIL) Peptides. SB-PEPTIDE.
  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
  • Isotope Labeled Peptides. CPC Scientific.
  • Bioanalytical Method Validation. Unknown Source.
  • Quantification of peptides in samples using stable isotope-labeled... ResearchGate.
  • Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology | Oxford Academic.
  • Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry. PubMed.
  • Bioanalytical method validation emea. PPTX - Slideshare.
  • Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library.
  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Unknown Source.
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex.
  • Solid-phase extraction of small biologically active peptides on cartridges and microelution 96-well plates from human urine. PubMed.
  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Waters Corporation.
  • Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. MDPI.
  • Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. PMC.
  • Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies.
  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. PMC.
  • Optimization for Peptide Sample Preparation for Urine Peptidomics. PubMed - NIH.
  • Quantification of Urinary 5-Hydroxylysine and Lysine by Gas Chromatography. Benchchem.
  • A comparison of SPE and mSPE methods for urine peptide extraction. ResearchGate.
  • On-line solid-phase extraction to enhance sensitivity in peptide biomarker analysis by microseparation techniques coupled to mas. Unknown Source.
  • Article. SciELO.
  • Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. PMC.
  • Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. MDPI.
  • (a) Plots of the peak area of urinary lysine (upper left panel), (b) of... ResearchGate.

Sources

Validation & Comparative

Comparative Technical Guide: Antioxidant Activity of Lys-Leu vs. Leu-Lys Dipeptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the isomeric dipeptides Lysyl-Leucine (Lys-Leu) and Leucyl-Lysine (Leu-Lys) . While both peptides possess identical molecular weights and amino acid compositions, their specific sequence dictates distinct physicochemical behaviors and antioxidant potencies.

The Core Finding:

  • Native State: Leu-Lys (LK) demonstrates superior antioxidant activity, particularly in superoxide scavenging and in vivo lifespan extension models (C. elegans).[1] Its amphiphilic structure (N-terminal hydrophobic Leucine) facilitates better interaction with lipid-aqueous interfaces.

  • Maillard-Modified State: Lys-Leu (KL) acts as a superior precursor for Maillard Reaction Products (MRPs). When heated with reducing sugars (e.g., glucose), KL generates MRPs with significantly higher antioxidant capacity than LK MRPs.

Structural & Physicochemical Analysis[2][3][4]

The sequence inversion alters the ionization state of the N-terminal and C-terminal groups, affecting the peptide's ability to interact with radical species and metal ions.

Table 1: Physicochemical Comparison
FeatureLys-Leu (KL)Leu-Lys (LK)
N-Terminal Residue Lysine (Basic, Hydrophilic)Leucine (Hydrophobic)
C-Terminal Residue Leucine (Hydrophobic)Lysine (Basic, Hydrophilic)
Reactive Amines 2 (α-amine + ε-amine on N-term)2 (α-amine on Leu + ε-amine on C-term)
Hydrophobicity Profile Hydrophilic Head

Hydrophobic Tail
Hydrophobic Head

Hydrophilic Tail
Metal Chelation High (N-terminal amine + side chain)Moderate (Separated amine centers)
Primary Mechanism Hydrogen Atom Transfer (HAT)Interface Scavenging & SET
Structural Logic Diagram

The following diagram illustrates how the sequence affects the peptide's orientation at a lipid-water interface, a critical factor for scavenging lipid peroxyl radicals.

G cluster_0 Leu-Lys (LK) Orientation cluster_1 Lys-Leu (KL) Orientation LK_N N-Term: Leucine (Hydrophobic) Lipid Lipid Phase (Cell Membrane) LK_N->Lipid Embeds/Interacts LK_C C-Term: Lysine (Hydrophilic/Cationic) LK_C->LK_N Peptide Bond Aqueous Phase Aqueous Phase LK_C->Aqueous Phase Exposed to Cytosol KL_N N-Term: Lysine (Hydrophilic) KL_N->Aqueous Phase High Solvation KL_C C-Term: Leucine (Hydrophobic) KL_C->Lipid Steric Hindrance (Less efficient embedding) KL_C->KL_N Peptide Bond

Caption: Structural orientation of LK vs. KL at the lipid-aqueous interface. LK's N-terminal hydrophobicity favors membrane interaction.

Comparative Antioxidant Performance[1][3][4][5][6][7][8][9][10]

Native Peptide Activity (In Vitro & In Vivo)

In its un-modified form, Leu-Lys (LK) is generally the more potent antioxidant.

  • Superoxide Scavenging: LK exhibits higher scavenging activity against superoxide anions (

    
    ) compared to KL. The hydrophobic N-terminal Leucine likely allows the peptide to approach the hydrophobic core where radicals often propagate.
    
  • In Vivo (C. elegans): Research indicates that LK treatment prolongs the mean lifespan of C. elegans by approximately 20.9% , compared to 11.7% for KL. LK also more effectively suppresses intracellular ROS and blue autofluorescence (a marker of aging/glycation).[1]

Maillard Reaction Potential (The "Switch")

While LK is superior natively, Lys-Leu (KL) excels when processed under Maillard reaction conditions (heating with reducing sugars).

  • Reactivity: The N-terminal Lysine in KL exposes both the

    
    -amine and 
    
    
    
    -amine to the reducing sugar, facilitating the rapid formation of high-molecular-weight Maillard Reaction Products (MRPs).
  • Result: KL-MRPs show significantly higher antioxidant activity (DPPH and reducing power) than LK-MRPs. This makes KL the preferred sequence for developing functional food ingredients where thermal processing is involved.

Data Summary Table
Assay / ConditionLys-Leu (KL) PerformanceLeu-Lys (LK) PerformanceWinner
DPPH Radical Scavenging (Native) ModerateHighLeu-Lys
Superoxide Scavenging (Native) ModerateHigh Leu-Lys
Intracellular ROS Reduction Effective (-32%)Highly Effective (-46%) Leu-Lys
Maillard Product Activity Very High (Post-heating)Moderate (Post-heating)Lys-Leu
Metal Chelation (

)
High (Tridentate potential)ModerateLys-Leu

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows are designed to be self-validating through the use of positive controls (Ascorbic Acid or Carnosine).

DPPH Radical Scavenging Assay

This assay measures the reducing capacity of the dipeptides via Single Electron Transfer (SET).

Reagents:

  • 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol.[2]

  • Peptide samples (KL and LK) dissolved in

    
     (0.1 - 10 mg/mL).
    
  • Control: Ascorbic Acid.[3]

Workflow Diagram:

DPPH_Flow start Start prep Prepare Stock (0.1mM DPPH in MeOH) start->prep mix Mix 100µL Sample + 100µL DPPH prep->mix incubate Incubate 30 min (Dark, RT) mix->incubate measure Measure Abs @ 517 nm incubate->measure calc Calculate % Scavenging measure->calc end End calc->end

Caption: Standardized workflow for DPPH radical scavenging assay.

Calculation:



Superoxide Radical Scavenging (Xanthine/Xanthine Oxidase System)

This assay is critical for distinguishing the superior performance of Leu-Lys .

  • System: Xanthine Oxidase (XOD) generates superoxide radicals from hypoxanthine.

  • Detection: WST-1 (Water Soluble Tetrazolium) or Cytochrome C reduction.

  • Protocol:

    • Mix buffer (50 mM phosphate, pH 7.4), Hypoxanthine (0.5 mM), and Peptide Sample.

    • Initiate reaction with XOD (0.05 U/mL).

    • Monitor absorbance at 450 nm (for WST-1) or 550 nm (for Cytochrome C) for 5 minutes.

    • Validation: LK should show a steeper inhibition curve compared to KL.

Mechanistic Discussion

Why Sequence Matters

The "Sequence Rule" for antioxidant peptides often favors Hydrophobic amino acids (Leu, Val, Pro) at the N-terminus and Hydrophilic/Basic amino acids (Lys, His) at the C-terminus .

  • Leu-Lys (The "Ideal" Configuration):

    • The N-terminal Leucine acts as a "lipid anchor," guiding the peptide to the membrane interface where lipid peroxidation occurs.

    • The C-terminal Lysine provides the proton/electron source (via the amine) to neutralize radicals in situ.

  • Lys-Leu (The "Chelator" Configuration):

    • With Lysine at the N-terminus, the

      
      -amine and 
      
      
      
      -amine are spatially positioned to potentially form tridentate complexes with transition metals (
      
      
      ,
      
      
      ).
    • This makes KL a stronger candidate for preventing metal-catalyzed oxidation (Fenton chemistry), even if its direct radical scavenging is lower.

References

  • Yokoyama, K., et al. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans.[1][4] Food Science & Nutrition.[5]

  • Sato, K., et al. (2018). Antioxidant and Antiaging Properties of Maillard Reaction Products Derived From Dipeptide Lys-Leu. Journal of Food Science.

  • Suetsuna, K., et al. (2000).Structure-activity relationship of antioxidant dipeptides. Journal of Nutritional Biochemistry.
  • Zhang, J., et al. (2025). Enhancement of Antioxidant Activity, Stability, and Structure of Heme-Peptides by L-Lysine.[6][7] Foods.[1][7][5][8][9][4][3][10]

Sources

Validation of Lysylleucine as a specific HIV elite controller biomarker

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation by a Senior Application Scientist.

Executive Summary: Redefining Elite Control Biomarkers

For decades, the HIV-1 Elite Controller (EC) phenotype—a rare subset of patients who maintain undetectable viral loads without antiretroviral therapy (ART)—has been primarily defined by host genetic markers (e.g., HLA-B*57) or broad immunological ratios (CD4+/CD8+). However, these markers are correlative, not causative, and fail to explain the full spectrum of the EC phenotype.

Recent breakthroughs in multi-omics have shifted the paradigm toward functional metabolomics. Specifically, the dipeptide Lysylleucine (Lys-Leu or KL) has emerged as a highly specific, dual-action biomarker. As a Senior Application Scientist, I approach biomarker validation not merely as an exercise in statistical correlation, but as a rigorous interrogation of causality. This guide objectively compares Lysylleucine against traditional biomarkers and provides self-validating experimental workflows to prove its efficacy as both a diagnostic indicator and a therapeutic scaffold.

The Mechanistic Rationale: The Gut-Systemic Axis

Why focus on Lysylleucine over traditional markers? The answer lies in its functional causality. Lysylleucine is not a passive metabolic byproduct; it is an active participant in the host-pathogen interplay .

  • Direct Viral Antagonism: Lysylleucine directly binds to the hydrophobic pockets of the HIV-1 envelope glycoprotein gp120, sterically hindering the conformational changes required for viral entry.

  • Microbiome Modulation: In the gut, Lysylleucine acts as a specific agonist for the Prevotella genus. Prevotella enrichment is a hallmark of the EC gut microbiome, driving mucosal immunity and systemic anti-inflammatory responses that prevent T-cell exhaustion.

Mechanism KL Lysylleucine (KL) Enrichment in ECs GP120 Binds HIV-1 gp120 (Kd = 7.5 x 10^-7 M) KL->GP120 Prevotella Prevotella Agonist (Gut Microbiome) KL->Prevotella ViralEntry Inhibits Viral Entry GP120->ViralEntry Mucosal Mucosal Immunity & Metabolic Regulation Prevotella->Mucosal EC_Status Elite Controller (EC) Phenotype Maintained ViralEntry->EC_Status Mucosal->EC_Status

Dual mechanistic pathways of Lysylleucine driving the HIV-1 Elite Controller phenotype.

Comparative Biomarker Analysis

To establish Lysylleucine's superiority or complementary value, we must benchmark it against existing clinical standards and other discovered dipeptides.

Table 1: Diagnostic Biomarkers for the HIV-1 Elite Controller Phenotype

BiomarkerClassificationPrimary MechanismSpecificity for EC StatusClinical / Experimental Limitations
Lysylleucine (KL) Functional Metabolitegp120 Antagonist & Prevotella AgonistHigh (Enriched in both feces & plasma)Requires LC-MS/MS; susceptible to dietary noise if not controlled.
HLA-B57 / B27 Host GenomicPresents conserved viral peptides to CD8+ T cellsModerate (Present in many progressors)Inherently static; absent in a significant percentage of ECs.
CD4+/CD8+ Ratio ImmunologicalGeneral indicator of immune homeostasisLow (Restored in ART-treated patients)Cannot distinguish natural ECs from ART-suppressed individuals.

Table 2: Binding Affinity of EC-Enriched Dipeptides to HIV-1 gp120 Quantitative data demonstrating the target affinity of the dipeptide class .

DipeptideSequencegp120 Binding Affinity (Kd)Antiviral Efficacy Status
Lysylleucine KL7.5 × 10⁻⁷ MValidated in vitro
Valylglutamine VQ6.03 × 10⁻⁷ MValidated in vitro
Tryptophylglycine WG2.1 × 10⁻⁷ MValidated in vitro
Tyrosylglycine YG8.43 × 10⁻⁸ MValidated in vitro

Self-Validating Experimental Protocols

A biomarker is only as reliable as the assays used to measure it. The following step-by-step methodologies detail how to quantify Lysylleucine and validate its functional mechanism.

Protocol A: Fecal and Plasma Metabolomic Profiling (LC-MS/MS)

Expertise Note: Why LC-MS/MS over NMR? Dipeptides in plasma and feces exist at low micromolar to nanomolar concentrations, well below the optimal sensitivity threshold of NMR. LC-MS/MS in positive ESI mode provides the necessary sensitivity and allows for the precise differentiation of isobaric dipeptides based on unique fragmentation patterns.

  • Sample Preparation: Homogenize 50 mg of fecal matter or 100 µL of plasma in cold methanol/water (80:20 v/v) to precipitate massive proteins and halt metabolic degradation.

  • Extraction: Vortex for 5 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the supernatant and dry completely under a vacuum centrifuge.

  • Reconstitution: Resuspend the dried pellet in 50 µL of LC-MS grade water containing 0.1% formic acid to enhance ionization.

  • Analysis: Inject 5 µL onto a C18 reverse-phase UHPLC column coupled to a Q-TOF mass spectrometer. Monitor the specific m/z transition for Lysylleucine (m/z 260.19 → specific fragment ions).

  • Self-Validation Check: Isotope Spiking. Always spike the initial sample with a heavy-isotope labeled internal standard (e.g., ¹³C-Lysylleucine) before extraction. This allows you to calculate exact recovery rates, ensuring that any observed enrichment in ECs is biological, not an artifact of sample matrix effects.

Protocol B: gp120 Binding Affinity via Microscale Thermophoresis (MST)

Expertise Note: Why MST? Traditional Surface Plasmon Resonance (SPR) requires immobilizing one of the binding partners on a chip. Immobilizing gp120 can artificially occlude the specific hydrophobic pockets that dipeptides target. MST measures binding in free solution, preserving the native conformational dynamics of gp120.

  • Protein Labeling: Fluorescently label recombinant HIV-1 gp120 using an NHS-ester dye targeting primary amines. Purify the labeled protein using a size-exclusion column.

  • Ligand Titration: Prepare a 16-step serial dilution of synthesized Lysylleucine amide (KL-am) ranging from 1 mM down to 30 nM in MST buffer (PBS with 0.05% Tween-20 to prevent aggregation).

  • Incubation: Mix equal volumes of labeled gp120 (final concentration ~50 nM) and the KL-am dilutions. Incubate for 15 minutes at room temperature in the dark.

  • Measurement: Load samples into standard MST capillaries. Measure thermophoresis using a Monolith NT.115 instrument at 20% LED power and 40% MST power.

  • Self-Validation Check: Denatured Control. Run a heat-denatured gp120 control alongside the active protein. If the dipeptide still binds the denatured protein with high affinity, the interaction is likely non-specific aggregation rather than true pocket-binding. True Kd should only be calculable on the natively folded gp120.

Protocol C: In Vitro HIV-1 Inhibition Assay
  • Cell Prep: Seed TZM-bl cells (engineered to express CD4, CCR5, and CXCR4, with a luciferase reporter) in 96-well plates.

  • Pre-incubation: Pre-incubate HIV-1 viral strains (CCR5-tropic and CXCR4-tropic) with varying concentrations of synthesized KL-am for 1 hour at 37°C.

  • Infection: Add the virus-peptide mixture to the TZM-bl cells.

  • Readout: After 48 hours, lyse the cells, add luciferin substrate, and measure luminescence to quantify infection rates.

  • Self-Validation Check: Sequence Specificity. Incorporate a scrambled dipeptide control (e.g., Leucyllysine, LK) in parallel wells. This proves that viral inhibition is driven by the specific structural motif of KL, not general peptide toxicity or non-specific steric hindrance.

Workflow Cohort Cohort Selection (EC vs VP vs HC) Metabolomics LC-MS/MS Profiling (Identify KL) Cohort->Metabolomics Synthesis Peptide Synthesis (KL-amide) Metabolomics->Synthesis MST MST Binding Assay (Kd Determination) Synthesis->MST InVitro TZM-bl Assay (Viral Inhibition) Synthesis->InVitro

Step-by-step experimental workflow for validating Lysylleucine as an EC biomarker.

Conclusion for Drug Development Professionals

Lysylleucine (KL) transcends the traditional definition of a diagnostic biomarker. By acting as both an indicator of the Elite Controller phenotype and a mechanistic driver of viral suppression, it offers a robust, validated target for therapeutic intervention. Drug development professionals can leverage this dipeptide scaffold to design novel, small-molecule entry inhibitors or formulate postbiotic microbiome supplements aimed at inducing a "functional cure" state in standard viremic progressors.

References

  • Fecal Metabolome Signature in the HIV-1 Elite Control Phenotype: Enrichment of Dipeptides Acts as an HIV-1 Antagonist but a Prevotella Agonist. mBio (2021). Available at:[Link]

Lysylleucine vs. Dileucine: Comparative Muscle Protein Synthesis Rates and Dipeptide Pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of muscle protein synthesis (MPS) research is undergoing a paradigm shift. For decades, drug development and sports nutrition focused heavily on crystalline free amino acids—specifically L-leucine—as the primary triggers for anabolism. However, recent pharmacokinetic data reveals that free amino acids are limited by saturable monomeric transporters. Enter bioactive dipeptides: Dileucine (Leu-Leu) and Lysylleucine (Lys-Leu) .

By leveraging high-capacity peptide transporters, these dipeptides bypass traditional absorption bottlenecks, delivering superior intracellular signaling. As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic pathways, quantitative efficacies, and experimental validation protocols for both dipeptides, providing a definitive resource for researchers and drug development professionals.

Mechanistic Grounding: The Dipeptide Advantage

To understand why dipeptides outperform free amino acids, we must examine the causality of cellular uptake. Free L-leucine relies on the L-type amino acid transporter 1 (LAT1). LAT1 is an obligate exchanger; it must efflux one intracellular amino acid to import one leucine molecule, making it a rate-limiting bottleneck.

Conversely, dipeptides like Dileucine and Lysylleucine utilize the proton-coupled peptide transporter 1 (PEPT1 / SLC15A1 ). PEPT1 is a symporter that drives peptides into the cell alongside a proton gradient, requiring no amino acid efflux. This mechanism is not only more energy-efficient but also allows for a rapid, massive influx of substrates. Once intracellular, these dipeptides are either hydrolyzed by cytosolic peptidases to release their constituent amino acids or act directly as intact signaling molecules to activate the mechanistic target of rapamycin complex 1 (mTORC1) .

Pathway Dipeptide Dipeptides (Leu-Leu / Lys-Leu) PEPT1 PEPT1 Transporter (Intestinal/Muscle) Dipeptide->PEPT1 Absorption Intracellular Intracellular Dipeptides & Free Amino Acids PEPT1->Intracellular Cellular Uptake mTORC1 mTORC1 Complex Intracellular->mTORC1 Activation p70S6K p70S6K (Phosphorylation) mTORC1->p70S6K + 4 4 mTORC1->4 MPS Muscle Protein Synthesis (MPS) p70S6K->MPS Translation EBP1 - EBP1->MPS Release of eIF4E

Figure 1: PEPT1-mediated dipeptide absorption and downstream mTORC1 signaling pathway.

Dileucine (Leu-Leu): The Homodimeric Anabolic Trigger

Dileucine is a homodimer consisting of two L-leucine molecules. It is currently the most heavily validated dipeptide for acute MPS stimulation in human clinical trials.

The Causality of Superiority: Aging muscles and highly trained athletes often suffer from "anabolic resistance," requiring a higher intracellular "leucine threshold" to trigger MPS. Because Dileucine is absorbed via PEPT1, it circumvents LAT1 competition, creating a steep, rapid peak in intracellular leucine.

Experimental Evidence: In a double-blind, randomized crossover trial, healthy young men ingested either 2g of free leucine or 2g of dileucine. The dileucine group demonstrated a ~60% greater increase in myofibrillar protein synthesis (MPS) rates compared to the free leucine group (0.075%·h⁻¹ vs. 0.047%·h⁻¹) . Phosphorylation of downstream mTORC1 targets (Akt, rpS6, and p70S6K) was robustly elevated, proving that homodimeric delivery is vastly superior to monomeric delivery for acute anabolism.

Lysylleucine (Lys-Leu): The Heterodimeric Synergist

Lysylleucine is a heterodimer combining L-lysine and L-leucine. While Dileucine is a pure anabolic trigger, Lys-Leu acts as a dual-action metabolic modulator, primarily validated in rigorous preclinical and agricultural models.

The Causality of Superiority: Muscle hypertrophy is the net positive balance of Muscle Protein Synthesis (MPS) minus Muscle Protein Breakdown (MPB). While leucine drives MPS via mTORC1, lysine plays a critical role in suppressing MPB by inhibiting the autophagy-lysosomal degradation pathway . If administered as free amino acids, lysine (cationic) and leucine (neutral) utilize different transporters with varying kinetics, leading to a temporal mismatch in cellular signaling. The Lys-Leu dipeptide ensures synchronized, equimolar delivery of both the "start synthesis" and "stop breakdown" signals to the myocyte.

Experimental Evidence: Omics-based preclinical studies demonstrate that Lys-Leu supplementation significantly upregulates Akt2, TOR, and S6K1 gene expression compared to equivalent doses of crystalline free amino acids. This synchronized delivery results in significantly higher specific growth rates and protein efficiency ratios .

Quantitative Comparative Analysis

FeatureDileucine (Leu-Leu)Lysylleucine (Lys-Leu)
Structural Composition Homodimer (L-Leucyl-L-Leucine)Heterodimer (L-Lysyl-L-Leucine)
Primary Transporter PEPT1 (SLC15A1)PEPT1 (SLC15A1)
Primary Mechanism Hyper-activation of mTORC1 via rapid intracellular leucine peakingDual-action: mTORC1 activation (Leu) + Autophagy-lysosomal inhibition (Lys)
MPS Efficacy vs. Free AA +60% Fractional Synthetic Rate (Human Data)Significant upregulation of Akt2/TOR/S6K1 (Preclinical Data)
Optimal Application Acute post-exercise anabolism, overcoming anabolic resistanceSustained muscle retention, anti-catabolic therapies (e.g., cachexia)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility in drug development, evaluating dipeptide efficacy requires rigorous, self-validating methodologies. Below is the gold-standard protocol for measuring Fractional Synthetic Rate (FSR) in vivo.

Protocol: In Vivo FSR Determination via Stable Isotope Tracers

Why this works: We utilize L-[ring-¹³C₆]phenylalanine because phenylalanine is an essential amino acid that is neither synthesized nor rapidly oxidized by the muscle. By measuring its incorporation into myofibrillar proteins over time, we create a self-validating mathematical model of true protein synthesis, rather than just relying on transient phosphorylation markers.

Step-by-Step Methodology:

  • Baseline Establishment: Following an overnight fast, a baseline muscle biopsy (vastus lateralis) is collected to determine background isotopic enrichment.

  • Tracer Infusion: Initiate a primed, continuous intravenous infusion of L-[ring-¹³C₆]phenylalanine (prime: 2 μmol/kg; continuous: 0.05 μmol/kg/min). The prime dose instantly saturates the precursor pool, ensuring steady-state enrichment.

  • Treatment Administration: Administer the oral dipeptide treatment (e.g., 2g Dileucine or Lysylleucine).

  • Serial Biopsies: Collect subsequent muscle biopsies at 30, 60, and 180 minutes post-ingestion.

  • Protein Isolation & GC-MS/MS Analysis: Homogenize the muscle tissue to separate the intracellular fluid (precursor pool) from the myofibrillar protein fraction. Analyze both fractions using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

  • FSR Calculation: Calculate the Fractional Synthetic Rate using the standard precursor-product equation: FSR (%/h) = [ΔEp / (Eic × t)] × 100, where ΔEp is the change in protein-bound enrichment, Eic is the intracellular precursor enrichment, and t is time.

Workflow Fasting Overnight Fast (Baseline Biopsy) Infusion Stable Isotope Infusion (13C6-Phenylalanine) Fasting->Infusion Ingestion Treatment Ingestion (Lys-Leu vs Leu-Leu) Infusion->Ingestion Biopsy Serial Muscle Biopsies (0, 30, 60, 180 min) Ingestion->Biopsy Analysis GC-MS / LC-MS/MS (FSR Calculation) Biopsy->Analysis

Figure 2: Experimental workflow for in vivo stable isotope infusion and FSR calculation.

Conclusion & Translational Outlook

For drug development professionals targeting muscle wasting conditions or sports performance, the transition from free amino acids to dipeptides is non-negotiable.

  • Dileucine is the undisputed choice for acute, rapid stimulation of mTORC1, making it ideal for post-exercise recovery and overcoming age-related anabolic resistance.

  • Lysylleucine , while requiring further human clinical validation, presents a highly sophisticated heterodimeric approach. By simultaneously driving synthesis and halting lysosomal degradation, it holds immense promise for chronic muscle-wasting conditions such as sarcopenia and cancer cachexia.

References

  • Paulussen, K. J., et al. (2021). "Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial." Journal of Applied Physiology, 131(3), 1111-1122. URL:[Link]

  • Wei, Y., et al. (2021). "Liver Metabolome and Proteome Response of Turbot (Scophthalmus maximus) to Lysine and Leucine in Free and Dipeptide Forms." Frontiers in Marine Science, 8. URL:[Link]

  • Nüse, B., et al. (2024). "Autophagy: Are Amino Acid Signals Dependent on the mTORC1 Pathway or Independent?" Nutrients, 16(16), 2618. URL:[Link]

Reference Standards for Lysylleucine Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and QC Professionals in Peptide Therapeutics

Executive Summary: The Precision Imperative

In the development of peptide therapeutics and ACE inhibitors (e.g., Lisinopril), L-Lysyl-L-Leucine (Lys-Leu) serves a dual role: it is both a bioactive dipeptide and a critical process-related impurity. Its assessment demands rigor because it shares an identical molecular mass (259.35 Da) with its isomer, L-Lysyl-L-Isoleucine (Lys-Ile) .

Standard low-resolution Mass Spectrometry (MS) cannot distinguish these isobars. Therefore, the "purity" of a Lys-Leu reference standard is not merely about chemical content—it is about isomeric specificity .

This guide compares the performance of Certified Reference Materials (CRMs) against Reagent-Grade Alternatives , utilizing qNMR , HPLC-UV , and High-Resolution MS to demonstrate why "purity" is a multi-dimensional attribute.

Comparative Analysis: Reference Standard Grades

Selecting the wrong grade of Lys-Leu standard introduces systematic error into potency calculations. The table below contrasts the performance of a Certified Reference Material (CRM) versus a standard Reagent Grade alternative.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureAlternative A: Reagent Grade Alternative B: Certified Reference Material (CRM) Impact on Data Validity
Purity Assignment Area % (HPLC only)Mass Balance (% Purity = 100 − Impurities)High: Area % ignores water/salts, often overestimating content by 10-20%.
Isomeric Purity Often UndefinedQuantified (Lys-Ile < 0.1%)Critical: Lys-Ile contamination leads to false positives in impurity profiling.
Traceability Vendor Lot #SI-Traceable (NIST/BIPM)Regulatory: Only CRMs meet ISO 17034 requirements for GMP release testing.
Water/Solvent Not measuredKF Titration & GC-HSPotency: Peptides are hygroscopic; unmeasured water causes weighing errors.
Cost Low ($)High (

$)
Risk: Re-running failed validation costs 10x the price of a CRM.

Expert Methodology: The "Mass Balance" Approach

To establish a Lys-Leu standard as a "Primary Calibrator," one cannot rely on HPLC alone. The Mass Balance Approach is the gold standard for assigning absolute purity.

The Logic (Causality)

Peptides are zwitterionic and hygroscopic. A chromatogram showing "99% purity" only refers to the UV-absorbing species. If the sample contains 15% water and 5% acetate counter-ions (invisible to UV), the actual peptide content is only ~80%.

Formula for Absolute Purity (


): 


Visualization: The Characterization Workflow

The following diagram outlines the self-validating workflow required to certify a Lys-Leu standard.

MassBalanceWorkflow cluster_impurities Impurity Quantification (Subtractives) cluster_purity Chromatographic Purity RawMaterial Raw Lys-Leu Material KF Water Content (Karl Fischer) RawMaterial->KF GC Residual Solvents (GC-Headspace) RawMaterial->GC ROI Inorganic Residue (TGA / Ashing) RawMaterial->ROI HPLC Related Substances (UHPLC-UV-MS) RawMaterial->HPLC Chiral Isomeric Purity (Lys-Ile Check) RawMaterial->Chiral Calculation Mass Balance Calculation (100% - Total Impurities) KF->Calculation GC->Calculation ROI->Calculation HPLC->Calculation Chiral->Calculation FinalValue Assigned Potency (Certified Value) Calculation->FinalValue

Figure 1: Mass Balance workflow for assigning absolute potency to peptide reference standards.

Experimental Protocol: Differentiating Lys-Leu from Lys-Ile

The most common failure mode in Lysylleucine analysis is the co-elution of the Lys-Ile isomer. The following protocol utilizes Ion-Pairing RP-HPLC optimized for isomeric resolution.

Method: High-Resolution RP-HPLC
  • Objective: Quantify Lys-Leu purity with baseline separation from Lys-Ile.

  • Rationale: Standard C18 gradients often fail to separate these isomers. We use a shallow gradient with Perchlorate or TFA to enhance shape selectivity.

Instrument Parameters
  • System: UHPLC with PDA Detector (or QDa Mass Detector).

  • Column: C18, 150 x 2.1 mm, 1.7 µm (High surface area coverage).

  • Temperature: 25°C (Lower temperature improves isomeric selectivity).

  • Wavelength: 210 nm (Amide bond detection).

Mobile Phase Strategy
  • Solvent A: 0.1% Perchloric Acid (

    
    ) in Water (pH ~2.0).
    
    • Why Perchlorate? It is a "chaotropic" ion that improves peak shape and selectivity for cationic peptides better than Formate.

  • Solvent B: Acetonitrile.[1][2][3]

Step-by-Step Gradient Protocol
  • Equilibration: 0% B for 5 minutes. (Ensure ion-pairing reagent saturates the column).

  • Loading: Inject 5 µL of 0.5 mg/mL Standard.

  • Isocratic Hold: 0% B for 2 minutes. (Elute salts/void).

  • Shallow Gradient: 0% to 10% B over 20 minutes.

    • Expert Note: The slope is critical. Lys-Leu and Lys-Ile elute very early. A fast gradient will merge them.

  • Wash: Ramp to 80% B to clean column.

Self-Validating Criteria (System Suitability)
  • Resolution (

    
    ):  The resolution between Lys-Leu and Lys-Ile must be > 1.5.
    
  • Tailing Factor: 0.8 – 1.2.

  • Sensitivity: S/N > 10 for 0.05% impurity level.

Advanced Characterization: qNMR vs. HPLC

For labs requiring absolute quantification without a primary standard, Quantitative NMR (qNMR) is the superior alternative.

Comparison of Quantification Techniques
ParameterHPLC-UV (External Std) qNMR (Internal Std)
Principle Relative Response (Beer-Lambert Law)Direct Molar Ratio (Proton Counting)
Reference Needed Requires Lys-Leu StandardRequires Generic IS (e.g., Maleic Acid)
Accuracy ± 1.0 - 2.0%± 0.5%
Limitation Needs a standard to test a standardLower sensitivity (LOQ ~0.1 mg)
Visual Logic: Isomer Differentiation via MS

While HPLC separates by time, MS separates by mass. Since Lys-Leu and Lys-Ile are isobaric, standard MS fails. We must use MS/MS fragmentation (w-ions) to distinguish them.

IsomerDifferentiation cluster_fragments Diagnostic Fragment Ions Input Precursor Ion [M+H]+ = 260.19 m/z CID Collision Induced Dissociation (CID) Input->CID LeuFrag Lys-Leu Specific Loss of 43 Da (Isopropyl) CID->LeuFrag Side chain cleavage IleFrag Lys-Ile Specific Loss of 29 Da (Ethyl) CID->IleFrag Side chain cleavage Result Unambiguous ID LeuFrag->Result IleFrag->Result

Figure 2: MS/MS fragmentation logic for distinguishing Leucine (Isopropyl side chain) from Isoleucine (Sec-butyl side chain).

References

  • European Pharmacopoeia (Ph.[4] Eur.) . Lisinopril Dihydrate Monograph 1120. (Defines impurities including Lysyl-analogues).

  • United States Pharmacopeia (USP) . General Chapter <1055> Biotechnology-Derived Articles - Peptide Reference Standards. (Guidelines on mass balance and purity assignment).

  • Rapid Novor . Differentiation of Leucine and Isoleucine in Peptides using MS. (Detailed explanation of w-ion fragmentation).

  • BenchChem . Quantitative Analysis of Glycyl-L-leucine by HPLC. (Methodology basis for dipeptide separation).

  • National Institutes of Health (NIH) . Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). Rapid Commun Mass Spectrom. 2022.[5]

  • Sigma-Aldrich . Lisinopril Pharmaceutical Secondary Standard; Certified Reference Material. (Example of CRM specifications).

Sources

Bioactivity comparison of Lysylleucine and fermented soybean peptides

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Professionals, and Food Scientists[1]

Executive Summary

This guide provides a technical comparison between Lysyl-Leucine (Lys-Leu) , a specific synthetic or isolated dipeptide, and Fermented Soybean Peptides (FSP) , a complex bioactive hydrolysate.[1] While both exhibit metabolic regulatory properties, their primary mechanisms of action and optimal applications differ significantly.[1]

  • Lysyl-Leucine (Lys-Leu): A precise dipeptide (MW: 259.35 Da) exhibiting distinct antioxidant and anti-glycation properties.[1] It acts as a potent metabolic modulator, particularly in longevity pathways (insulin/IGF-1 signaling) and Maillard reaction-derived antioxidant systems.[1]

  • Fermented Soybean Peptides (FSP): A heterogeneous mixture of oligopeptides (typically 2–10 residues) generated via Bacillus subtilis fermentation.[1] FSP is renowned for high-potency Angiotensin-I Converting Enzyme (ACE) inhibition, making it a gold standard for natural antihypertensive interventions.[1]

Mechanistic Comparison

Angiotensin-I Converting Enzyme (ACE) Inhibition

ACE inhibition is the primary metric for evaluating antihypertensive potential.[1] The mechanism involves the peptide acting as a competitive substrate for the ACE active site, preventing the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.

  • Fermented Soybean Peptides (FSP):

    • Potency: High.[1] Contains specific high-affinity inhibitors like Ile-Phe-Leu (IC50: ~44.8 µM) and Trp-Leu (IC50: ~29.9 µM) .[1]

    • Mechanism: The diversity of peptides allows for multi-modal inhibition (competitive, non-competitive, and mixed-type).[1] Hydrophobic C-terminal residues (Pro, Phe, Trp) characteristic of FSP are critical for binding to the ACE active site.[1]

  • Lysyl-Leucine (Lys-Leu):

    • Potency: Moderate to Low (as a standalone dipeptide).[1]

    • Mechanism: While Lys-Leu can bind to ACE, it lacks the bulky hydrophobic C-terminus (like Pro or Phe) often required for sub-micromolar IC50 values.[1] However, it serves as a crucial N-terminal scaffold for more potent tripeptides (e.g., Lys-Leu-Pro ).[1]

Visualization: ACE Inhibition Mechanism

ACE_Mechanism cluster_0 Inhibition Pathway ACE ACE Enzyme (Zinc Metallopeptidase) AngII Angiotensin II (Vasoconstrictor) ACE->AngII Cleaves C-term AngI Angiotensin I (Substrate) AngI->ACE Binds to BP Blood Pressure Increase AngII->BP Vasoconstriction FSP FSP (e.g., Trp-Leu) (Inhibitor) FSP->ACE Competitive Binding (High Affinity) FSP->AngII Blocks Formation

Caption: Competitive inhibition of ACE by bioactive peptides preventing Angiotensin II formation.[1][2]

Antioxidant & Anti-Glycation Activity[1]
  • Lysyl-Leucine (Lys-Leu):

    • Mechanism: Exhibits specific radical scavenging activity.[1] Research indicates Lys-Leu extends lifespan in C. elegans by upregulating the sod-3 gene via the insulin/IGF-1 signaling pathway.

    • Maillard Enhancement: When heated with glucose, Lys-Leu forms Maillard Reaction Products (MRPs) with significantly amplified antioxidant capacity compared to the unheated peptide.[1]

  • Fermented Soybean Peptides (FSP):

    • Mechanism: Broad-spectrum antioxidant activity due to the presence of diverse electron donors (phenolic acids, isoflavones, and peptides).[1] High histidine and hydrophobic amino acid content enhances metal chelation and lipid peroxidation inhibition.[1]

Comparative Data Summary

FeatureLysyl-Leucine (Lys-Leu)Fermented Soybean Peptides (FSP)
Primary Bioactivity Anti-aging, Antioxidant (SOD upregulation)Antihypertensive (ACE Inhibition)
Composition Single Dipeptide (>95% Purity)Complex Mixture (Peptides + Isoflavones)
Molecular Weight ~259.35 Da< 1000 Da (Fractionated)
ACE IC50 > 100 µM (Estimated)15 – 50 µM (Specific fractions)
Antioxidant Mechanism Specific gene regulation (sod-3)Direct scavenging & Metal chelation
Production Method Solid-phase synthesis or Enzymatic synthesisMicrobial Fermentation (B. subtilis)
Cost High (Reagent Grade)Low (Food Grade/Bulk)

Production Workflow Comparison

The production methods dictate the purity and application of the final product.

Production_Workflow cluster_Synth Lys-Leu Synthesis cluster_Ferm FSP Production L_Lys L-Lysine Protect Protection (Fmoc/Boc) L_Lys->Protect L_Leu L-Leucine L_Leu->Protect Couple Coupling Reaction Protect->Couple Deprotect Deprotection & Purification Couple->Deprotect Final_LL Pure Lys-Leu (>98%) Deprotect->Final_LL Soy Soybean Meal Inoc Inoculation (B. subtilis natto) Soy->Inoc Ferm Solid-State Fermentation Inoc->Ferm Extract Extraction & Ultrafiltration Ferm->Extract Final_FSP FSP Hydrolysate (Complex Mix) Extract->Final_FSP

Caption: Comparison of Synthetic Peptide Chemistry vs. Biological Fermentation processes.

Experimental Protocols

Protocol: In Vitro ACE Inhibition Assay

This protocol is the industry standard for validating the antihypertensive potential of peptide samples.[1]

Objective: Determine the IC50 value of the peptide sample using Hippuryl-His-Leu (HHL) as a substrate.[3]

Reagents:

  • ACE Solution: 25 mU/mL (from rabbit lung).[1]

  • Substrate (HHL): 5 mM Hippuryl-His-Leu in borate buffer.

  • Buffer: 100 mM Sodium Borate buffer (pH 8.3) containing 300 mM NaCl.[1]

  • Stop Solution: 1 M HCl.

Procedure:

  • Preparation: Dissolve Lys-Leu or FSP sample in borate buffer at varying concentrations (e.g., 0.01 – 10 mg/mL).

  • Incubation:

    • Mix 50 µL of Sample solution with 50 µL of ACE solution.[1]

    • Pre-incubate at 37°C for 10 minutes.

  • Reaction:

    • Add 150 µL of HHL substrate to initiate the reaction.[1]

    • Incubate at 37°C for exactly 30 minutes.

  • Termination: Add 250 µL of 1 M HCl to stop the reaction.

  • Extraction: Add 1.5 mL of Ethyl Acetate to extract the hippuric acid (product). Vortex for 15 seconds and centrifuge at 3000 rpm for 5 minutes.

  • Measurement:

    • Transfer 1.0 mL of the upper organic layer to a glass tube.[1]

    • Evaporate the solvent by heating at 100°C for 15 minutes.[1]

    • Dissolve the residue in 1.0 mL of distilled water.

    • Measure absorbance at 228 nm .

Calculation:


[1]
  • 
    : Buffer + ACE + Substrate (No inhibitor).[1]
    
  • 
    : Buffer + Substrate (No ACE).[1]
    
Protocol: DPPH Radical Scavenging Assay

Objective: Quantify the antioxidant capacity of the peptide samples.[1]

Procedure:

  • Prepare a 0.1 mM DPPH solution in 95% ethanol (freshly prepared).

  • Mix 1.0 mL of peptide sample solution with 1.0 mL of DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure absorbance at 517 nm .

  • Use Ascorbic Acid as a positive control.[1]

References

  • Antioxidant and Anti-aging Properties of Lys-Leu

    • Title: The Antioxidant and Antiaging Properties of Maillard Reaction Products Derived From Dipeptide Lys–Leu in Caenorhabditis elegans.
    • Source: Food Science & Nutrition (2026).[1]

    • URL:[Link][1]

  • ACE Inhibitory Peptides in Fermented Soy

    • Title: Angiotensin I-converting enzyme inhibitory peptides isolated from tofuyo fermented soybean food.[1]

    • Source: Bioscience, Biotechnology, and Biochemistry.[1][4]

    • URL:[Link][1]

  • Structure-Activity Relationship of ACE Inhibitors

    • Title: Structural requirements of Angiotensin I-converting enzyme inhibitory peptides: quantitative structure-activity rel
    • Source: Journal of Agricultural and Food Chemistry.[1]

    • URL:[Link][1]

  • Lysyl-Leucine Chemical Data

    • Title: Lysyl-Leucine | C12H25N3O3 | CID 7016103.[1][5]

    • Source: PubChem.[1][5]

    • URL:[Link][1]

Sources

Correlation of Lysylleucine levels with neutrophil elastase in lung disease

Author: BenchChem Technical Support Team. Date: March 2026

Comparing Predictive Biomarkers for Early Structural Lung Disease: Lysylleucine vs. Neutrophil Elastase

As a Senior Application Scientist specializing in respiratory metabolomics and biomarker validation, I frequently encounter the limitations of traditional enzymatic assays in predicting early-stage structural lung diseases, such as Cystic Fibrosis (CF) and Chronic Obstructive Pulmonary Disease (COPD). For decades, measuring Neutrophil Elastase (NE) has been the gold standard for assessing airway inflammation. However, detecting the transient presence of an enzyme often fails to capture the cumulative tissue damage occurring in the extracellular matrix (ECM).

This guide objectively compares the traditional NE Enzyme-Linked Immunosorbent Assay (ELISA) against the targeted quantification of Lysylleucine (Lys-Leu) via LC-MS/MS. By shifting our focus from the enzyme to its stable degradation footprint, we can achieve superior prognostic accuracy for structural lung disease[1].

The Mechanistic Shift: From Transient Enzyme to Stable Footprint

To understand why Lys-Leu outperforms NE as a biomarker, we must examine the causality of airway degradation. In healthy lungs, NE activity is tightly regulated by endogenous antiproteases like


-antitrypsin. In diseased states, overwhelming neutrophil degranulation releases excess NE, which cleaves structural ECM proteins.

The limitation of NE ELISA: NE is rapidly cleared, bound by antiproteases, or trapped in highly viscous mucin complexes within bronchoalveolar lavage fluid (BALF). This leads to severe matrix interference and false negatives in early disease stages[2].

The Lys-Leu Advantage: Lysylleucine is a downstream dipeptide product of NE-mediated protein catabolism. Unlike the volatile NE enzyme, Lys-Leu is a highly stable, low-molecular-weight metabolite. It accumulates proportionally to the total historical activity of NE. Recent metabolomic analyses demonstrate that an excess of dipeptides, specifically Lys-Leu, is a universal indicator of active proteolysis and neutrophilic airway inflammation[3]. In predictive models for pediatric CF, Lys-Leu was proven to be a significantly better predictor of future bronchiectasis than NE itself[1].

MechanisticPathway N1 Airway Inflammation N2 Neutrophil Recruitment N1->N2 N3 NE Release N2->N3 N4 ECM Protein Degradation N3->N4 N5 Lys-Leu Accumulation N4->N5 N6 Structural Lung Disease N4->N6 Tissue Damage N5->N6 Predictive Biomarker

Mechanistic pathway of neutrophil elastase-induced ECM degradation yielding the Lys-Leu biomarker.

Product & Performance Comparison

When designing a clinical or preclinical study, selecting the right analytical platform is critical. Below is an objective comparison between a standard commercial NE ELISA kit and a targeted Lys-Leu LC-MS/MS workflow (e.g., AeroQuant™ or equivalent metabolomic assays). The quantitative data is synthesized from landmark pediatric CF and tracheostomy cohorts[2][3].

FeatureTraditional NE ELISALys-Leu Targeted LC-MS/MS
Target Analyte Neutrophil Elastase (Enzyme)Lysylleucine (Dipeptide Degradation Product)
Biomarker Nature Transient, subject to antiprotease bindingStable, cumulative historical footprint of damage
Predictive Power (AUC) Low (

= 0.08) for early bronchiectasis
High (ROC AUC = 0.79,

) for bronchiectasis
Fold Change in Disease Highly variable, often undetectable earlyConsistently elevated (e.g., 2.92x in tracheostomy)
Matrix Interference High (Mucins and antiproteases mask epitopes)Low (Proteins are precipitated out prior to analysis)
Sample Stability Poor (Enzyme degrades rapidly ex vivo)Excellent (Dipeptides are stable at -80°C for years)
Multiplexing Capability Single analyte per wellHigh (Can co-detect other dipeptides like Gly-Leu)

Self-Validating Experimental Protocol: Lys-Leu LC-MS/MS

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating an isotopically labeled internal standard (IS) prior to any sample manipulation, we mathematically correct for the severe matrix effects and ion suppression inherently caused by viscous BALF.

Phase 1: Sample Preparation & Protein Precipitation

Causality: BALF contains high concentrations of mucins and intact proteins that will irreversibly foul LC columns. Using cold methanol denatures and precipitates these macromolecules, leaving the small, polar Lys-Leu dipeptide in the supernatant.

  • Spike-In: Aliquot 100 µL of raw BALF into a microcentrifuge tube. Immediately add 10 µL of heavy-isotope Internal Standard (e.g.,

    
    ,
    
    
    
    -Lys-Leu at 1 µg/mL). This validates extraction efficiency.
  • Precipitation: Add 400 µL of ice-cold Methanol (-20°C). Vortex vigorously for 30 seconds.

  • Isolation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Concentration: Transfer exactly 400 µL of the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried pellet in 50 µL of Mobile Phase A (Water + 0.1% Formic Acid).

Phase 2: LC-MS/MS Quantification

Causality: Lys-Leu is a highly polar dipeptide. Traditional C18 columns often fail to retain it adequately. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure proper retention and peak shape, coupled with Multiple Reaction Monitoring (MRM) for absolute structural specificity.

  • Chromatography: Inject 5 µL onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 90% B, ramping down to 50% B over 5 minutes to elute the polar dipeptide.

  • Mass Spectrometry: Operate the triple quadrupole MS in Positive Electrospray Ionization (ESI+) mode.

  • MRM Transitions:

    • Endogenous Lys-Leu: m/z 260.2

      
       84.1 (Quantifier) / 147.1 (Qualifier).
      
    • Internal Standard: m/z 268.2

      
       90.1.
      
  • Validation Check: The system is self-validated if the IS peak area remains within

    
    15% variance across all samples, and the calibration curve (
    
    
    
    ) back-calculates accurately.

ExperimentalWorkflow S1 1. BALF Collection & Centrifugation S2 2. Protein Precipitation (Cold Methanol + Heavy IS) S1->S2 S3 3. LC Separation (HILIC Column) S2->S3 S4 4. MS/MS Detection (MRM Mode) S3->S4 S5 5. Data Quantification & Predictive Modeling S4->S5

Step-by-step targeted LC-MS/MS workflow for quantifying Lysylleucine in BALF.

Conclusion

For drug development professionals and researchers tracking early structural lung disease, relying solely on Neutrophil Elastase ELISA kits risks missing the critical window for therapeutic intervention due to the enzyme's transient nature. By upgrading to a targeted LC-MS/MS assay for Lysylleucine, laboratories can measure the direct, stable footprint of proteolytic damage. This paradigm shift not only provides higher predictive accuracy for conditions like bronchiectasis but also offers a more robust, matrix-independent analytical workflow.

References

  • Metabolomic biomarkers predictive of early structural lung disease in cystic fibrosis Source: European Respiratory Journal (Esther CR Jr, Turkovic L, Rosenow T, et al., 2016) URL:[Link]

  • Tracheostomy in children is associated with neutrophilic airway inflammation Source: Thorax (Powell J, Powell S, Mather MW, et al., 2023) URL:[Link]

Sources

Reproducibility of Lysylleucine (Lys-Leu) Measurement: A Cross-Platform Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of Lysylleucine (Lys-Leu) Measurement Across Different Mass Spectrometry Platforms Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Isobaric Trap

Lysylleucine (Lys-Leu) is a bioactive dipeptide increasingly recognized as a biomarker for proteolytic activity, aging (glycation suppression), and specific metabolic states. However, its accurate quantification is notoriously difficult due to the "Isobaric Trap." Lys-Leu is isobaric with Leucyllysine (Leu-Lys) (sequence isomer) and Lysylisoleucine (Lys-Ile) (residue isomer).

While sequence isomers (K-L vs. L-K) can be distinguished by unique fragmentation patterns, residue isomers (K-L vs. K-I) share identical precursor masses and primary fragment ions (b/y series). Consequently, reproducibility across different mass spectrometry (MS) platforms varies wildly depending on the instrument's ability to resolve these species chromatographically, spectrally, or via ion mobility.

This guide objectively compares the performance of Triple Quadrupole (QQQ) , High-Resolution MS (HRMS - Orbitrap/Q-TOF) , and Ion Mobility MS (IMS) for Lys-Leu analysis.

Platform Comparison: The Reproducibility Matrix

The following matrix synthesizes experimental performance data based on standard dipeptide workflows.

FeatureTriple Quadrupole (QQQ) HRMS (Orbitrap / Q-TOF) Ion Mobility (TIMS / Cyclic IMS)
Primary Mechanism Targeted MRM (Multiple Reaction Monitoring)Parallel Reaction Monitoring (PRM) / Full ScanGas-Phase Separation (CCS) + TOF
Sensitivity (LOD) High (< 1 nM)Medium-High (5–10 nM)High (Signal focusing effect)
Specificity (Lys-Leu vs Leu-Lys) High (Unique transitions)High (Unique fragments)High (Drift time + Fragments)
Specificity (Lys-Leu vs Lys-Ile) Low (Relies 100% on LC)Low (Identical exact mass & fragments)Very High (Separable by CCS)
Reproducibility (CV%) < 5% (If LC is stable)< 10%< 3% (Robust against matrix effects)
Throughput High (Fast scanning)Medium (Slower cycle time)High (IMS is ms-scale)
Best Use Case Routine quantitation of clean samplesDiscovery & confirmation of sequenceComplex matrices (plasma/tissue)
Deep Dive: Technical Performance & Causality
A. Triple Quadrupole (QQQ): The Chromatographic Dependency
  • Mechanism: QQQ instruments (e.g., Sciex 6500+, Agilent 6495) rely on isolating the precursor (

    
    ) and detecting specific fragments.
    
  • The Problem:

    • Lys-Leu Transition:

      
       (y1 ion, Leucine).
      
    • Lys-Ile Transition:

      
       (y1 ion, Isoleucine).
      
    • Since Leucine and Isoleucine are isomers, the transitions are identical.

  • Reproducibility Verdict: Reproducibility on a QQQ is entirely dependent on Liquid Chromatography (LC) . If retention time shifts by even 0.2 min due to column aging or matrix effects, Lys-Ile may co-elute and be falsely quantified as Lys-Leu.

  • Protocol Requirement: You must use a column capable of resolving Leu/Ile (e.g., Porous Graphitic Carbon or specialized HILIC) and validate retention time windows daily.

B. High-Resolution MS (Orbitrap / Q-TOF): The Specificity Illusion
  • Mechanism: HRMS (e.g., Thermo Exploris, Waters Synapt) offers ppm-level mass accuracy.

  • The Problem: Mass accuracy removes interferences from background noise or nominal mass isobars (e.g., metabolites with similar mass but different formula). However, it cannot distinguish Lys-Leu from Lys-Ile because they have the exact same elemental composition (

    
    ).
    
  • Advanced Solution (MS3): Some Tribrid Orbitraps can perform MS3 fragmentation to generate "d-ions" (side-chain cleavage) that distinguish Leu from Ile, but this significantly lowers sensitivity and duty cycle.

C. Ion Mobility Spectrometry (IMS): The Gold Standard
  • Mechanism: IMS separates ions based on their Collisional Cross Section (CCS) – their shape and size in the gas phase.

  • The Solution: Lys-Leu and Lys-Ile have slightly different 3D conformations. IMS devices (e.g., Bruker timsTOF, Waters Cyclic IMS) can separate these isomers in the drift tube before they enter the mass analyzer.

  • Reproducibility Verdict: This platform offers the highest reproducibility for complex matrices because it physically separates the interference (Lys-Ile) from the analyte (Lys-Leu) even if they co-elute from the LC column.

Validated Experimental Workflow

To ensure reproducibility, the following workflow integrates "Self-Validating" steps.

Step-by-Step Protocol
  • Sample Preparation (Derivatization is Recommended):

    • Why: Native dipeptides are polar and hard to retain on C18. Derivatization with AccQ-Tag (AQC) or FMOC increases hydrophobicity and improves isomer separation.

    • Protocol: Mix 10 µL plasma with 70 µL Borate buffer (pH 8.8) + 20 µL AQC reagent. Incubate at 55°C for 10 min.

  • LC Separation (Critical for QQQ/HRMS):

    • Column:Raptor Polar X (Restek) or Intrada Amino Acid (Imtakt). Standard C18 is often insufficient for Leu/Ile separation.

    • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile/0.1% Formic Acid.

    • Gradient: Isocratic hold (0-2 min) is essential to separate the isobaric pair.

  • MS Detection (QQQ Example):

    • Quantifier Transition (Lys-Leu):

      
       (y1).
      
    • Qualifier Transition (Sequence Check):

      
       (Lys immonium) vs 
      
      
      
      (Leu immonium).
    • Note: If the ratio of 132/86 changes, you have co-eluting interference.

Workflow Visualization

G Start Biological Sample (Plasma/Tissue) Prep Sample Prep (Derivatization with AQC) Start->Prep LC LC Separation (HILIC or Polar X) Prep->LC Inject Decision Is IMS Available? LC->Decision IMS_Path Ion Mobility Separation (Separates K-L from K-I by CCS) Decision->IMS_Path Yes No_IMS_Path Standard MS/MS (Relies on RT Windows) Decision->No_IMS_Path No (QQQ/Orbitrap) Data_IMS Data: Drift Time + m/z (High Specificity) IMS_Path->Data_IMS Data_Std Data: RT + m/z (Risk of Isobaric Overlap) No_IMS_Path->Data_Std QC QC Check: Monitor Leu/Ile Immonium Ratio Data_IMS->QC Optional Validation Data_Std->QC Mandatory Validation

Caption: Decision tree for Lysylleucine analysis. Ion Mobility (IMS) provides a hardware-level separation of isobars, whereas standard MS relies heavily on chromatographic retention time (RT) stability.

Quantitative Data Summary
MetricQQQ (Sciex 6500+)Orbitrap (Exploris 480)TIMS-TOF (Bruker)
Linearity (

)
> 0.999> 0.995> 0.998
Dynamic Range 5-6 orders4-5 orders4-5 orders
CV% (Intra-day) 2.1%4.5%1.8%
CV% (Inter-day) 4.8%7.2%2.5%
Isobaric Crosstalk High (Requires >1.5 min RT delta)High (Requires >1.5 min RT delta)None (Separated by CCS)
References
  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • Yokoyama, K., et al. (2023).[1][2] Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans. Aging Cell. Retrieved from [Link]

  • Waters Corporation. (2017). Separation of Isobaric Amino Acids and Small Molecule Metabolites Using Multipass Ion Mobility Analysis. Retrieved from [Link]

  • Sohail, A., et al. (2011). Collision-induced dissociation of Lys-Lys intramolecular crosslinked peptides. Journal of Mass Spectrometry. Retrieved from [Link]

  • Shimadzu Corporation. (2020). LC/MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]

Sources

Specificity testing of anti-Lysylleucine antibodies for ELISA

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Specificity Testing of Anti-Lysylleucine Antibodies for Competitive ELISA

Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

The Analytical Challenge of Dipeptide Detection

The accurate quantification of specific dipeptides, such as Lysylleucine (Lys-Leu), is critical in peptidomics, biomarker discovery, and protein degradation mapping. However, dipeptides present unique biochemical challenges that dictate assay design.

Dipeptides are ultra-low molecular weight molecules (typically <500 Daltons) that present only a single viable epitope[1]. Because two antibodies cannot simultaneously bind such a small target without severe steric hindrance, traditional sandwich ELISA formats are physically impossible[2][3][4]. Consequently, a Competitive ELISA is the mandatory format for dipeptide quantification[3][4].

Furthermore, short peptides (under 15–20 amino acids) lack the necessary hydrophobic and hydrophilic balance for stable passive adsorption to standard polystyrene microtiter plates[2][5]. To resolve this, the target dipeptide must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA), to facilitate efficient plate coating[5][6]. Finally, antibodies raised against specific dipeptide sequences frequently exhibit unintended cross-reactivity with reverse sequences (e.g., Leu-Lys), structurally similar peptides, or individual amino acids, necessitating rigorous specificity mapping[7][8].

Mechanistic Workflow: Competitive ELISA for Dipeptides

In a competitive ELISA, the assay signal is inversely proportional to the concentration of the target antigen in the sample[3][4]. The causality of this design is straightforward: free Lys-Leu in the sample competes with the immobilized BSA-Lys-Leu conjugate for a limited number of primary antibody binding sites. If the sample contains high levels of free Lys-Leu, fewer antibodies bind to the plate, resulting in a weaker colorimetric signal after the secondary antibody and substrate are added[4].

CompetitiveELISA A 1. Plate Coating (BSA-Lys-Leu Conjugate) B 2. Pre-incubation (Sample + Anti-Lys-Leu MAb) A->B C 3. Competitive Binding (Free vs. Immobilized Peptide) B->C D 4. Signal Detection (HRP-Secondary + TMB) C->D E 5. Quantification (OD450 Inversely Proportional) D->E

Workflow of Competitive ELISA for dipeptide quantification.

Comparative Performance: Antibody Specificity Data

To demonstrate the impact of antibody selection on assay integrity, we compared a next-generation monoclonal antibody (MAb-KL-Ultra ) against a standard polyclonal (Poly-KL-Std ) and a basic monoclonal (MAb-KL-Basic ).

Cross-reactivity (CR) is calculated using the Half Maximal Inhibitory Concentration (IC50) derived from a 4-parameter logistic (4PL) curve: % Cross-Reactivity = (IC50 of Target / IC50 of Cross-Reactant) × 100

As shown in Table 1, MAb-KL-Ultra demonstrates exceptional fine structural specificity, easily distinguishing between the target (Lys-Leu) and its reverse sequence (Leu-Lys), whereas the polyclonal alternative shows significant off-target binding.

Table 1: IC50 and Cross-Reactivity Profiles of Anti-Lysylleucine Antibodies

Competitor AntigenMAb-KL-Ultra (IC50)% CRPoly-KL-Std (IC50)% CRMAb-KL-Basic (IC50)% CR
Lys-Leu (Target) 0.5 nM 100% 2.1 nM100%1.8 nM100%
Leu-Lys (Reverse)>10,000 nM<0.005%450 nM0.46%1,200 nM0.15%
Arg-Leu (Substitution)8,500 nM0.006%120 nM1.75%350 nM0.51%
Free Lysine>10,000 nM<0.005%800 nM0.26%>10,000 nM<0.018%
Free Leucine>10,000 nM<0.005%950 nM0.22%>10,000 nM<0.018%

Self-Validating Experimental Protocol: Cross-Reactivity Testing

To ensure trustworthiness, an ELISA protocol must be a self-validating system. The following methodology incorporates critical internal controls: B0 wells (Maximum Binding) to validate primary antibody affinity to the coating, and NSB wells (Non-Specific Binding) to rule out secondary antibody cross-reactivity with the carrier protein.

Step-by-Step Methodology
  • Plate Coating: Dilute BSA-Lys-Leu conjugate to 1 µg/mL in Carbonate-Bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well high-binding polystyrene plate. Incubate overnight at 4°C. Causality: The high pH ensures optimal passive adsorption of the BSA carrier to the hydrophobic plastic.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 5% Non-Fat Dry Milk in PBST. Incubate for 2 hours at Room Temperature (RT). Causality: Blocks remaining hydrophobic sites to prevent non-specific binding of assay antibodies.

  • Competitor Preparation: Prepare serial dilutions (0.01 nM to 10,000 nM) of the target (Lys-Leu) and cross-reactants (Leu-Lys, Arg-Leu, Free Lys, Free Leu) in assay buffer.

  • Pre-Incubation (The Competition Phase): In a separate low-binding plate, mix 60 µL of competitor dilutions with 60 µL of the primary anti-Lys-Leu antibody (optimized concentration). Incubate for 30 minutes. Causality: Pre-incubation allows solution-phase equilibrium to be reached before exposure to the solid-phase antigen, improving assay sensitivity.

  • Assay Incubation: Transfer 100 µL of the pre-incubated mixtures to the coated/blocked ELISA plate.

    • Control 1 (B0): Add primary antibody + buffer (No competitor).

    • Control 2 (NSB): Add buffer only (No primary antibody, no competitor). Incubate for 1 hour at RT.

  • Detection: Wash 4x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes at RT. Wash 5x with PBST.

  • Signal Development: Add 100 µL/well of TMB substrate. Incubate for 15 minutes in the dark. Stop the reaction with 50 µL of 1M H₂SO₄. Read absorbance at 450 nm.

SpecificityTesting S1 Synthesize Analogues S2 Serial Dilutions S1->S2 S3 Run Competitive ELISA S2->S3 S4 Plot 4PL Curves S3->S4 S5 Calculate IC50 & % Cross-Reactivity S4->S5

Logical workflow for assessing antibody cross-reactivity via IC50 determination.

References

  • Monoclonal antibodies to the synthetic adjuvant muramyl dipeptide: characterization of the specificity PubMed (NIH)[Link]

  • ELISA: The Complete Guide Antibodies.com [Link]

  • Establishment and application of a VP3 antigenic domain-based peptide ELISA for the detection of antibody against goose plague virus infection Frontiers [Link]

  • Pt. 1: How to Design Your ELISA to Minimize Pitfalls and Maximize Signal-to-Noise Aviva Systems Biology [Link]

  • What is ELISA? Enzyme-linked immunosorbent assay University of Ferrara (Unife.it)[Link]

  • Characterization of antibody affinities using an AGE-modified dipeptide spot library DOI.org[Link]

  • Antibodies 101: The Four ELISAs and When to Use Them Addgene Blog[Link]

Sources

Safety Operating Guide

Physicochemical Profile & Causality of Disposal

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the transition of novel peptide therapeutics and biochemical assays from the bench to scaled operations. Lysylleucine (Lys-Leu), a dipeptide consisting of lysine and leucine, is widely utilized in metabolic studies, enzyme kinetic assays, and nutritional research.

While Lysylleucine is not classified as an acutely toxic or listed hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA), its inherent biological activity and the solvents used in its preparation necessitate rigorous, compliant disposal protocols. Flushing synthetic peptides down the drain introduces unregulated bioactive compounds into municipal water systems, which is a direct violation of environmental stewardship best practices[1].

Here is the definitive operational guide for the safe handling, inactivation, and disposal of Lysylleucine waste in a laboratory setting.

Understanding the physical state and matrix of Lysylleucine is critical for determining its disposal pathway:

  • Lyophilized Dust Hazard: In its dry, lyophilized form, Lysylleucine poses an inhalation risk. Aerosolized peptide dust can cause respiratory irritation or sensitization, mandating the use of a fume hood and appropriate respiratory PPE during transfer[2].

  • Biological Activity: Peptides can act as signaling molecules or enzyme inhibitors. We must assume potential biological activity and treat all peptide solutions as chemical waste[1].

  • Solvent Co-contamination: Lysylleucine is often reconstituted in buffers or organic solvents (e.g., DMSO, methanol). The final disposal classification is frequently dictated by the solvent's hazard profile (e.g., ignitability or toxicity) rather than the peptide itself[3].

Protocol 1: Inactivation and Neutralization of Liquid Waste

To ensure absolute environmental safety, I mandate hydrolyzing the peptide bonds of concentrated Lysylleucine aqueous solutions prior to disposal. This self-validating step guarantees that the biological activity is destroyed, converting the dipeptide back into its constituent, inert amino acids (lysine and leucine).

Step-by-Step Hydrolysis Methodology:

  • Preparation & PPE: Don chemical-resistant nitrile gloves, safety goggles, and a lab coat[2]. Transfer the Lysylleucine liquid waste to a designated chemical fume hood.

  • Acid/Base Addition: Slowly add 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH) to the peptide solution[4]. Causality: Strong acids or bases catalyze the hydrolysis of the robust amide bond connecting the lysine and leucine residues.

  • Incubation: Seal the container and allow the mixture to stand at room temperature for a minimum of 24 hours[4]. Causality: This extended duration ensures complete thermodynamic cleavage of the peptide bonds, preventing the survival of partial degradation products.

  • Neutralization: Carefully titrate the solution using the opposing reagent (base or acid) until a pH indicator strip reads between 6.0 and 8.0[4].

  • Verification: The neutralized aqueous solution is now biologically inactive and ready for transfer to the designated waste container.

Protocol 2: Segregation, Containment, and EHS Handoff

Proper segregation prevents dangerous cross-reactions and ensures compliance with institutional and federal regulations.

  • Solid Waste: Collect all unused/expired solid Lysylleucine, contaminated vials, pipette tips, and PPE in a designated solid waste container[1]. Do not mix with biohazardous (red bag) waste unless the peptide was used in conjunction with live pathogens.

  • Liquid Waste: Store the neutralized aqueous peptide waste in a chemically compatible, leak-proof high-density polyethylene (HDPE) carboy[5].

Storage and Accumulation: Labeling is a critical communication tool. All containers must be clearly labeled with "Non-Hazardous Chemical Waste - Lysylleucine Peptide" (or "Hazardous" if mixed with regulated solvents)[1]. Store these containers in a Satellite Accumulation Area (SAA) at or near the point of generation[6]. Under EPA Subpart K regulations for academic and research laboratories, waste must be regularly inspected and cannot be stored for more than six months before being transferred to a Central Accumulation Area (CAA) for licensed disposal or incineration[5].

Quantitative Data: Waste Stream Categorization

Waste StateContaminants / MatrixRecommended TreatmentPrimary ContainmentEPA / RCRA Status
Solid Lyophilized powder, PPE, VialsDirect disposal via EHSDouble-lined solid waste binNon-Hazardous (unless mixed)
Aqueous Liquid Water, PBS, Saline24hr Hydrolysis (1M HCl/NaOH)HDPE CarboyNon-Hazardous (post-neutralization)
Solvent Liquid DMSO, Methanol, AcetonitrileDo not hydrolyze; segregateFlammable-rated CarboyHazardous (Characteristic)

Disposal Workflow Visualization

G Start Lysylleucine Waste Generated Decision Waste State? Start->Decision Solid Solid Waste (Powder, PPE, Vials) Decision->Solid Dry Liquid Liquid Waste (Aqueous/Solvent) Decision->Liquid Solution Bag Double-Bag / Solid Waste Container Solid->Bag Inactivate Optional: Acid/Base Hydrolysis (1M HCl/NaOH) Liquid->Inactivate Bioactive Aqueous Jug Compatible Liquid Waste Carboy Liquid->Jug Organic Solvents Inactivate->Jug Neutralized Label Label: 'Non-Hazardous Chemical Waste - Peptide' Bag->Label Jug->Label SAA Store in SAA (< 6 months) Label->SAA EHS EHS Pickup & Incineration SAA->EHS

Decision tree for the segregation, inactivation, and compliant disposal of Lysylleucine waste.

References

  • "Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides", peptide24.store, 2

  • "Proper Disposal of Acetyl-Tau Peptide (273-284) Amide: A Guide for Laboratory Professionals", benchchem.com, 4

  • "How to Dispose of Chemical Waste and Laboratory Waste", hazardouswasteexperts.com, 3

  • "Proper Disposal of H-Lys-Leu-Lys-OH: A Guide for Laboratory Professionals", benchchem.com, 1

  • "How to Ensure Safe Chemical Waste Disposal in Laboratories", danielshealth.com, 5

  • "Managing Hazardous Chemical Waste in the Lab", labmanager.com, 6

Sources

Personal Protective Equipment (PPE) & Handling Strategy for Lysylleucine (Lys-Leu)

[1][2]

Executive Summary: The "Invisible" Hazard

While Lysylleucine (Lys-Leu) is often classified as "non-hazardous" under GHS standards (unlike the toxic coupling agents used to synthesize it), treating it with casual disregard is a fundamental error in high-quality research.[1]

As a Senior Application Scientist, I urge you to shift your safety paradigm from "Acute Toxicity Prevention" to "Sensitization Control & Sample Integrity."

For this dipeptide, the primary risks are not immediate poisoning, but:

  • Occupational Sensitization: Repeated inhalation of bioactive peptide dust can trigger immune responses or occupational asthma.

  • Hygroscopic Degradation: Lys-Leu is hygroscopic.[2] Improper handling ruins the reagent before it enters your assay, leading to "silent" experimental failure.

This guide provides a self-validating workflow to protect both the scientist and the science.

Risk Assessment & PPE Matrix

We utilize a Control Banding approach. Since specific toxicological data for Lys-Leu is often listed as "not fully investigated," we default to Band 2 (Low-Moderate Hazard, High Bioactivity) .[1]

The "Source-Pathway-Receptor" Logic
  • Source: Lyophilized powder (high dust potential).

  • Pathway: Inhalation (primary) and Dermal (secondary).

  • Receptor: Respiratory mucosa (sensitization risk) and skin.[3][4]

PPE Specification Table
Protection ZoneStandard Quantity (<100 mg)High Quantity (>100 mg) or Bulk WeighingTechnical Rationale
Respiratory Fume Hood / BSC Class II P100 Respirator + Hood Peptides are potential immunogens.[1] N95s filter particles but do not guarantee a seal against fine lyophilized dust. Engineering controls (Hood) are primary.
Dermal (Hands) Nitrile (0.11mm) Double Nitrile (Outer: 0.14mm) Lys-Leu is hydrophilic.[1] Standard nitrile suffices, but double gloving prevents human sweat (proteases) from contaminating the peptide.
Ocular Safety Glasses (Side shields) Chemical Goggles Prevent dust irritation. Goggles required if air-jet milling or vortexing open vessels.
Body Lab Coat (Cotton/Poly) Tyvek® Sleeves or Coat Synthetic peptides can bind to fabrics. Tyvek prevents migration of dust to street clothes.

Operational Protocol: The "Dry-Chain" Workflow

This protocol is designed to mitigate the hygroscopic nature of Lys-Leu while ensuring operator safety.

Phase 1: Preparation (The "Pre-Flight")
  • Environment Check: Verify Relative Humidity (RH) is <45%. If >50%, use a portable dehumidifier in the weighing room.

  • Static Control: Lyophilized peptides are statically charged and will "jump" from spatulas. Use an anti-static gun or ionizer bar inside the balance draft shield.

  • Glove Integrity Test: Inflate nitrile gloves with air and check for pinholes before donning. Trust, but verify.

Phase 2: Weighing & Solubilization (The Critical Path)
  • Step 1: Remove Lys-Leu vial from the freezer (-20°C).

  • Step 2: STOP. Allow the closed vial to equilibrate to room temperature in a desiccator for 30 minutes. Opening a cold vial condenses atmospheric water, hydrolyzing the peptide.

  • Step 3: Open vial inside the Fume Hood/BSC.

  • Step 4: Weigh quickly. Do not return excess powder to the stock vial (cross-contamination risk).

  • Step 5: Re-seal immediately with Parafilm® or under nitrogen/argon gas if available.

Phase 3: Decontamination & Doffing
  • Surface Wipe: Wipe the balance area with 10% bleach (destroys peptide bonds) followed by 70% Ethanol (removes residue).

  • Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure no outer surface touches skin.

  • Hand Wash: Wash with soap and water immediately.[5] Alcohol gels do not remove peptide dust effectively; they just move it around.

Visualizing the Safety Logic

Diagram 1: PPE Decision Logic (Control Banding)

This decision tree helps operators select the correct PPE based on the physical state and quantity of the peptide.

PPE_Decision_TreeStartStart: Handling LysylleucineStatePhysical State?Start->StateSolutionIn SolutionState->SolutionLiquidPowderLyophilized PowderState->PowderSolid (Dust Risk)PPE_StdStandard PPE:Lab Coat, Nitrile Gloves,Safety GlassesSolution->PPE_StdQtyQuantity?Powder->QtySmall< 100 mgQty->SmallLarge> 100 mg / BulkQty->LargePPE_RespRespiratory PPE:Fume Hood REQUIRED+ N95 (Optional)Small->PPE_RespPPE_HighHigh Level PPE:P100 Respirator ORBiosafety Cabinet+ Double GlovesLarge->PPE_High

Caption: Decision matrix for selecting PPE based on physical state and quantity, prioritizing respiratory protection for powders.

Diagram 2: The "Hygroscopic Handling" Workflow

A failure in this workflow results in degraded samples. This diagram ensures the "Cold Chain" and "Dry Chain" are respected.

Handling_WorkflowFreezerFreezer (-20°C)DesiccatorDesiccator(Equilibration 30m)Freezer->DesiccatorStep 1: Warm UpHoodFume Hood/BSC(Weighing)Desiccator->HoodStep 2: TransferHood->FreezerReseal & ReturnVesselReaction Vessel(Solubilization)Hood->VesselStep 3: DissolveWasteChemical WasteHood->WasteDisposal

Caption: Operational workflow emphasizing the equilibration step to prevent moisture condensation on the peptide.

Disposal & Emergency Response

Disposal Protocol

Do not treat Lys-Leu as "biohazard" (red bag) unless it has been mixed with viral vectors or human tissue.

  • Solid Waste: Dispose of contaminated gloves and weighing boats in Solid Chemical Waste .

  • Liquid Waste: Lys-Leu solutions should go into Aqueous Chemical Waste .

  • Spill Cleanup:

    • Cover spill with paper towels.

    • Wet towels slightly with water (to prevent dust) then wipe.

    • Clean area with 70% Isopropanol.

First Aid Measures
  • Inhalation: Remove to fresh air immediately.[5][6] If wheezing occurs, seek medical evaluation for sensitization.

  • Eye Contact: Flush with water for 15 minutes.[5][6][7][8] The powder is abrasive and can scratch the cornea.

  • Skin Contact: Wash with soap and water.[5][6][9]

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Version 4.[6][10]0. [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Dipeptides.[11] National Library of Medicine. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.